(R)-2-(3-Bromophenyl)piperidine
Descripción
BenchChem offers high-quality (R)-2-(3-Bromophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(3-Bromophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
(2R)-2-(3-bromophenyl)piperidine |
InChI |
InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1 |
Clave InChI |
PIABJNAPJPTVKN-LLVKDONJSA-N |
SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br |
SMILES isomérico |
C1CCN[C@H](C1)C2=CC(=CC=C2)Br |
SMILES canónico |
C1CCNC(C1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
The 3D Fragment Paradigm: A Technical Guide to (R)-2-(3-Bromophenyl)piperidine in Modern Drug Discovery
Target Compound: (R)-2-(3-Bromophenyl)piperidine hydrochloride CAS Registry Number: 1820684-20-5
As the pharmaceutical industry shifts away from flat, sp²-hybridized molecular architectures toward sp³-rich, three-dimensional frameworks, substituted piperidines have emerged as privileged scaffolds. Among these, (R)-2-(3-Bromophenyl)piperidine stands out as a highly versatile, stereochemically defined building block.
This whitepaper, designed for medicinal chemists and drug development professionals, provides an in-depth mechanistic analysis, synthetic workflows, and self-validating experimental protocols for leveraging this compound in late-stage diversification and library generation.
Physicochemical Properties & Molecular Identity
Before deploying this scaffold in a synthetic campaign, it is critical to understand its baseline properties. The hydrochloride salt is the most stable and commonly utilized form for long-term storage and handling.
| Property | Value / Description |
| Chemical Name | (R)-2-(3-Bromophenyl)piperidine hydrochloride |
| CAS Number | 1820684-20-5 |
| Molecular Formula | C₁₁H₁₅BrClN (C₁₁H₁₄BrN · HCl) |
| Molecular Weight | 276.60 g/mol |
| Stereochemistry | (R)-configuration at C2 |
| Fsp³ Fraction | 0.45 (High sp³ character) |
| Primary Utility | Chiral 3D fragment, cross-coupling precursor, CNS-active pharmacophore |
Mechanistic Role in Drug Discovery: The "Privileged Scaffold"
The strategic selection of (R)-2-(3-Bromophenyl)piperidine is driven by three distinct structural features, each serving a specific pharmacological and synthetic purpose:
-
High Fsp³ Character (The Piperidine Core): Increasing the fraction of sp³ carbons (Fsp³) directly correlates with improved aqueous solubility, favorable pharmacokinetic (PK) profiles, and lower attrition rates in clinical trials[1]. The saturated piperidine ring introduces essential 3D topography, allowing the molecule to navigate complex protein binding pockets more effectively than planar analogs.
-
Stereochemical Precision (The C2 (R)-Isomer): Biological targets, particularly in the Central Nervous System (CNS), are highly stereosensitive. The (R)-configuration dictates the spatial vector of the aryl group. In many 2-arylpiperidine-derived therapeutics, enantiomers exhibit vastly different binding affinities (often >50-fold differences in IC₅₀) [1].
-
Orthogonal Reactivity (The Meta-Bromo Handle): The bromine atom at the meta-position of the phenyl ring provides a chemically robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid Structure-Activity Relationship (SAR) exploration without altering the stereocenter [2].
Caption: Pharmacophore logic mapping structural features to drug development benefits.
Synthetic Methodologies & Stereocontrol
Accessing enantiopure 2-arylpiperidines traditionally posed a significant challenge. However, modern asymmetric deprotonation and kinetic resolution techniques have revolutionized this space.
The Kinetic Resolution Strategy
The most efficient method to isolate the (R)-enantiomer from a racemic mixture of N-Boc-2-(3-bromophenyl)piperidine relies on the use of a chiral base complex, typically n-butyllithium (n-BuLi) paired with (+)-sparteine or (-)-sparteine [1, 2].
Causality of the Reaction: Even at -78 °C, the Boc group in N-Boc-2-arylpiperidines rotates rapidly. This rotation exposes the benzylic alpha-proton to the chiral base. When n-BuLi and (+)-sparteine are introduced, the complex selectively recognizes and deprotonates the (S)-enantiomer due to the steric environment of the chiral ligand. The resulting organolithium intermediate is then trapped with an electrophile (such as methyl chloroformate), converting the (S)-isomer into a separable diastereomer. The desired (R)-enantiomer remains unreacted and can be recovered with high enantiomeric ratios (er > 95:5) [2].
Caption: Synthetic workflow from racemic mixture to diversified 3D lead compounds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to prevent the propagation of stereochemical or chemical errors down the synthetic pipeline.
Protocol A: Kinetic Resolution to isolate (R)-N-Boc-2-(3-Bromophenyl)piperidine
Note: Strict anhydrous conditions are mandatory. Moisture will prematurely quench the organolithium intermediate, destroying the kinetic resolution.
-
Preparation: Flame-dry a Schlenk flask under argon. Add racemic N-Boc-2-(3-bromophenyl)piperidine (1.0 equiv, e.g., 2.0 g) and anhydrous THF to achieve a 0.25 M solution.
-
Chiral Base Formation: In a separate flame-dried flask, dissolve (+)-sparteine (0.8 equiv) in anhydrous THF. Cool to -78 °C. Slowly add n-BuLi (0.6 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes to ensure complete complexation [2].
-
Asymmetric Deprotonation: Transfer the chiral base solution dropwise via cannula to the piperidine solution at -78 °C. Stir for 2 hours. Causality check: The sub-stoichiometric amount of base ensures only the highly matched (S)-enantiomer is deprotonated.
-
Electrophilic Quench: Add methyl chloroformate (MeOCOCl, 1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.
-
Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to separate the functionalized (S)-derivative from the unreacted (R)-enantiomer.
-
Validation Checkpoint (Critical): Analyze the recovered (R)-enantiomer via Chiral Stationary Phase (CSP) HPLC. Do not proceed unless the enantiomeric ratio (er) is ≥ 95:5.
-
Deprotection (Optional): Treat the (R)-N-Boc compound with 4M HCl in dioxane to yield (R)-2-(3-Bromophenyl)piperidine hydrochloride (CAS 1820684-20-5).
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
Once the enantiopure scaffold is secured, the meta-bromo group can be utilized to build polyheterocyclic scaffolds [3].
-
Setup: In a microwave vial, combine (R)-N-Boc-2-(3-bromophenyl)piperidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality check: The bidentate dppf ligand suppresses undesired beta-hydride elimination and promotes efficient reductive elimination.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Seal the vial and purge with argon for 5 minutes.
-
Reaction: Heat the mixture at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).
-
Validation Checkpoint: Monitor conversion via LC-MS. The mass of the starting material (bromo-isotope pattern) should be completely consumed.
-
Workup: Filter through a pad of Celite, concentrate, and purify via automated flash chromatography to isolate the diversified 3D lead compound.
References
-
Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Chemical Communications (RSC Publishing) URL:[Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines Organic Letters (ACS Publications) URL:[Link]
The 2-Arylpiperidine Scaffold: A Technical Guide for Medicinal Chemistry
Executive Summary
The 2-arylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From the dopamine reuptake inhibition of methylphenidate (Ritalin) to the neurokinin-1 (NK1) antagonism of aprepitant precursors, this scaffold’s utility lies in its rigid stereochemical control.
This guide analyzes the 2-arylpiperidine core through the lens of conformational dynamics, modern synthetic methodologies, and structure-activity relationships (SAR). It is designed for medicinal chemists requiring actionable protocols and mechanistic insight.
Part 1: The Structural Paradigm & Conformational Analysis
The pharmacological potency of 2-arylpiperidines is dictated by the chair conformation of the piperidine ring. Unlike flexible acyclic amines, the piperidine ring locks substituents into specific vectors defined by axial and equatorial orientations.
The Equatorial Preference and A-Values
In a standard piperidine ring, a substituent at the C2 position generally prefers the equatorial orientation to minimize 1,3-diaxial interactions with protons at C4 and C6.
-
A-Value: The thermodynamic preference for the equatorial position.[1] For a phenyl group, the A-value is approx.[1] 2.8 kcal/mol in cyclohexane, but this varies in piperidines due to the nitrogen lone pair.
-
The "Anomeric" Exception: When the nitrogen is acylated (amides/carbamates), allylic strain (A1,3 strain) between the N-carbonyl group and the C2-equatorial substituent often forces the C2-aryl group into an axial conformation. This "pseudoallylic" strain is a critical design element when rigidifying antagonists.
Visualization: Conformational Dynamics
The following diagram illustrates the equilibrium between conformers and the vectors available for receptor binding.
Figure 1: Conformational equilibrium of 2-arylpiperidines. Note the inversion of preference upon N-acylation.
Part 2: Synthetic Architectures
Historically, 2-arylpiperidines were accessed via the reduction of pyridines using heterogeneous catalysts (PtO2/H2), yielding racemates that required tedious resolution. Modern methods prioritize enantioselective catalysis and C-H activation .
Comparative Methodologies
| Methodology | Key Reagents | Advantages | Limitations |
| Heterogeneous Hydrogenation | PtO₂, H₂, AcOH | Scalable, cheap | Poor stereocontrol (cis/trans mixtures), Racemic |
| Ir-Catalyzed Asymmetric Hydrogenation | [Ir(cod)Cl]₂, Chiral P,N-ligand | High ee (>90%), Industry Standard | Requires high pressure H₂, expensive ligands |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Iodide, Ag salt | Direct functionalization of amines | Requires directing groups, often lower yields |
| Organocatalysis | Chiral Phosphoric Acids | Metal-free | Substrate specific, often requires activated imines |
Part 3: Detailed Protocol
Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
This protocol is adapted from the high-impact methodologies developed by Zhou and Andersson , which represent the current state-of-the-art for generating chiral piperidines from stable pyridine precursors.
Objective: Synthesis of (R)-2-phenylpiperidine with >90% ee.
3.1 Reagents & Equipment[2]
-
Substrate: 2-Phenylpyridine (1.0 equiv)
-
Activator: Benzyl bromide (BnBr) or Methyl Iodide (MeI) to form the pyridinium salt.
-
Catalyst Precursor: [Ir(cod)Cl]₂ (1.0 mol%)
-
Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)
-
Solvent: Dichloromethane (DCM) / Isopropanol (1:1)
-
Reductant: Hydrogen Gas (H₂)
-
Equipment: High-pressure stainless steel autoclave (Parr reactor).
3.2 Step-by-Step Methodology
-
Salt Formation (Activation):
-
Dissolve 2-phenylpyridine in acetone. Add 1.1 equiv of Benzyl bromide.
-
Stir at reflux for 2 hours. The N-benzyl-2-phenylpyridinium bromide salt precipitates.
-
Filter, wash with Et₂O, and dry under vacuum. Rationale: Pyridines are difficult to hydrogenate due to aromatic stability and catalyst poisoning. Quaternization disrupts aromaticity and prevents N-binding to the metal center.
-
-
Catalyst Preparation (In-situ):
-
In a glovebox (N₂ atmosphere), mix [Ir(cod)Cl]₂ and the chiral diphosphine ligand in degassed DCM. Stir for 15 minutes to form the active cationic Ir-complex.
-
-
Hydrogenation:
-
Load the pyridinium salt (0.5 mmol) into the autoclave liner.
-
Add the catalyst solution (1 mol% loading).
-
Seal the autoclave and purge with H₂ (3 cycles).
-
Pressurize to 600 psi (40 bar) H₂.
-
Stir at room temperature for 12–24 hours. Note: Iodine (I₂) is sometimes added (5-10 mol%) as an additive to enhance rate and enantioselectivity by stabilizing the hydrido-iridium species.
-
-
Work-up & Purification:
-
Vent H₂ carefully. Concentrate the reaction mixture.
-
The product is the N-benzyl piperidine salt. To obtain the free amine, neutralize with sat. NaHCO₃ and extract with DCM.
-
Optional: If the N-benzyl group is not desired, perform a secondary hydrogenolysis (Pd/C, H₂, MeOH) to cleave the benzyl group, yielding the free (R)-2-phenylpiperidine.
-
3.3 Mechanism of Action
The iridium catalyst coordinates to the enamine/imine tautomers of the partially reduced ring. The stereodetermining step is the hydride transfer to the iminium intermediate, controlled by the chiral pocket of the ligand.
Part 4: Medicinal Chemistry Application (NK1 Antagonists)[3][4]
The Neurokinin-1 (NK1) receptor is a primary target for antiemetic drugs (chemotherapy-induced nausea). The development of CP-99,994 by Pfizer and subsequent analogues illustrates the critical nature of the 2-arylpiperidine scaffold.
The "Cis-2,3" Requirement
For high-affinity binding to the NK1 receptor, the scaffold typically requires:
-
2-Aryl Group: Usually a phenyl ring (provides pi-stacking in the hydrophobic pocket).
-
3-Amino/Ether Group: A substituent at C3 (often an amine or ether) that must be cis relative to the C2-aryl group.
Case Study: CP-99,994
-
Structure: (2S, 3S)-3-amino-2-phenylpiperidine derivative.
-
Pharmacophore: The cis-relationship locks the amino group and the phenyl ring into a conformation that mimics the bioactive turn of Substance P (the endogenous ligand).
-
Optimization: Early analogues suffered from metabolic instability. Introduction of the 2-methoxy-5-tetrazolylbenzyl group (as seen in GR203040) improved oral bioavailability while maintaining the rigid piperidine core.
Pathway Visualization: NK1 Antagonist Logic
Figure 2: Structure-Activity Relationship (SAR) logic for NK1 antagonists utilizing the 2-arylpiperidine core.
References
-
Watson, S. et al. (2008). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. Wiley-Interscience. Link
-
Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). Asymmetric Hydrogenation of Heterocycles Using Iridium Catalysts. Chemical Reviews, 112(4), 2557–2590. Link
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114-1117. Link
-
Desai, M. C., et al. (1992). Discovery of a potent substance P antagonist: (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. Journal of Medicinal Chemistry, 35(26), 4911–4913. Link
-
Calleja, J., & Gaunt, M. J. (2015). Ligand-Enabled Catalytic C–H Arylation of Aliphatic Amines by a Four-Membered-Ring Cyclopalladation Pathway.[3] Angewandte Chemie International Edition, 54(52), 15840–15844.[3] Link
-
Stevenson, G. I., et al. (1998).[4] 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity.[5] Journal of Medicinal Chemistry, 41(24), 4623–4635. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Ligand-Enabled Catalytic C-H Arylation of Aliphatic Amines by a Four-Membered-Ring Cyclopalladation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
difference between 2-aryl and 3-aryl piperidine pharmacophores
The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved therapeutics. However, the exact positional isomerism of substituents on this scaffold dictates profound shifts in pharmacodynamic behavior. Specifically, the migration of an aryl group from the C2 position (adjacent to the basic nitrogen) to the C3 position fundamentally alters the spatial vector of the aromatic ring, the physicochemical properties of the amine, and the resulting target class specificity.
This technical guide dissects the structural, synthetic, and pharmacological dichotomy between 2-aryl and 3-aryl piperidine pharmacophores, providing actionable insights and validated protocols for drug development professionals.
Structural and Physicochemical Divergence
The core difference between 2-aryl and 3-aryl piperidines lies in the steric environment and the resulting vectorial projection of the aromatic ring relative to the protonated nitrogen.
The 2-Arylpiperidine Pharmacophore: When an aryl group is positioned at C2, it is in direct proximity to the basic nitrogen.
-
Electronic & Steric Effects: The proximity of the electron-withdrawing
hybridized aryl ring exerts a strong inductive effect, which, combined with steric hindrance that limits solvent stabilization of the conjugate acid, typically lowers the of the piperidine nitrogen by 1 to 2 units compared to the unsubstituted heterocycle. This lower increases the proportion of the un-ionized free base at physiological pH (7.4), significantly enhancing blood-brain barrier (BBB) permeability. -
Conformational Locking: To minimize severe 1,3-diaxial interactions, the 2-aryl group strongly prefers an equatorial orientation. This rigidly locks the spatial relationship between the aromatic
-system and the nitrogen lone pair, creating a highly specific 3D vector ideal for shallow, rigid binding pockets.
The 3-Arylpiperidine Pharmacophore: Shifting the aryl group to the C3 position introduces a methylene spacer between the aromatic system and the nitrogen.
-
Electronic & Steric Effects: The inductive effect is attenuated, and the nitrogen is sterically unencumbered. Consequently, the
remains higher (~9.0–10.0), ensuring the amine is almost exclusively protonated at physiological pH. -
Conformational Flexibility: The 3-aryl group can sample a broader conformational space. While the equatorial position is generally favored, the energy barrier to adopt an axial conformation is lower than in 2-aryl systems. This flexibility allows the aryl ring to project deeply into accessory hydrophobic pockets of complex receptors.
Fig 1. Pharmacophore logic mapping of 2-aryl vs 3-aryl piperidines and their target specificities.
Pharmacodynamics: Transporters vs. GPCRs
The structural differences outlined above dictate a clear bifurcation in biological targets.
2-Arylpiperidines target Monoamine Transporters (DAT/NET/SERT): Molecules like Methylphenidate (Ritalin) and Dexoxadrol rely on the 2-arylpiperidine core. In the Dopamine Transporter (DAT), the basic nitrogen forms a critical salt bridge with Asp79. Because the aryl group is at C2, it projects perfectly into a hydrophobic cavity lined by transmembrane domains (TM) 1, 3, and 6[1]. The rigid proximity of the aryl and amine groups mimics the gauche conformation of endogenous dopamine, acting as a potent reuptake inhibitor.
3-Arylpiperidines target G-Protein Coupled Receptors (GPCRs) and Enzymes:
Molecules like Preclamol ((-)-3-PPP, a dopamine D2 autoreceptor agonist)[2] and Niraparib (a PARP inhibitor)[3] utilize the 3-arylpiperidine scaffold. In the Dopamine D2/D4 receptors, the protonated nitrogen anchors to Asp86 (III.32). The C3 position allows the aryl ring to reach deep into an accessory binding pocket, engaging in critical edge-to-face
Table 1: Quantitative Pharmacological Comparison
| Compound | Scaffold Type | Primary Target | Binding Affinity ( | Key Receptor Interaction |
| d-threo-Methylphenidate | 2-Arylpiperidine | DAT (Inhibitor) | ~34 nM | Asp79 (DAT TM1) |
| Pipradrol | 2-Arylpiperidine | DAT / NET | ~50 nM / ~100 nM | Asp79 (DAT TM1) |
| (-)-3-PPP (Preclamol) | 3-Arylpiperidine | D2 Autoreceptor | ~40 nM | Asp86, Phe178, Trp182[4] |
| Niraparib | 3-Arylpiperidine | PARP1 / PARP2 | 3.8 nM / 2.1 nM | Catalytic domain |
Advanced Synthetic Methodologies
The synthesis of chiral piperidines is notoriously challenging. Enantiomeric purity is non-negotiable, as stereocenters dictate efficacy (e.g., (+)-3-PPP is a postsynaptic D2 agonist, while (-)-3-PPP is a presynaptic autoreceptor agonist)[2].
-
2-Arylpiperidines: Typically synthesized via nucleophilic addition of aryl Grignard reagents to cyclic imines or pyridinium salts, followed by asymmetric reduction or chiral resolution.
-
3-Arylpiperidines: Direct functionalization of unactivated
bonds is thermodynamically unfavorable. Modern approaches rely on transition-metal catalysis, such as the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines[5], or Cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with aryl Grignard reagents[6]. Alternatively, transaminase-mediated dynamic kinetic resolution (DKR) has been successfully employed in the commercial synthesis of Niraparib[3].
Fig 2. Self-validating workflow for the synthesis and pharmacological assay of 3-arylpiperidines.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols integrate causality (the why behind the chemistry) and self-validation mechanisms.
Protocol 1: Cobalt-Catalyzed Synthesis of Racemic 3-(3-Methoxyphenyl)piperidine
Causality: Traditional Palladium-catalyzed cross-coupling of
-
Preparation: In a rigorously dried Schlenk flask under Argon, charge
(5 mol%) and N,N,N',N'‐tetramethyl‐1,2‐cyclohexanediamine (TMCD) (5 mol%) in anhydrous THF (0.2 M). -
Substrate Addition: Add N-Boc-3-iodopiperidine (1.0 equiv) to the catalyst solution. Cool the mixture to -10 °C. Note: Strict temperature control is required to prevent homocoupling of the Grignard reagent.
-
Coupling: Dropwise, add 3-methoxyphenylmagnesium bromide (1.5 equiv). Stir for 12 hours at -10 °C.
-
Quenching & Extraction: Quench with saturated aqueous
. Extract with EtOAc (3x). Dry the combined organic layers over , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-3-(3-methoxyphenyl)piperidine. Deprotect using 4M HCl in Dioxane to yield the free amine.
Protocol 2: Self-Validating Radioligand Binding Assay for D2 Receptors
Causality: To validate the 3-arylpiperidine's affinity for GPCRs, a competitive binding assay against a known antagonist is required.
-
Membrane Preparation: Homogenize CHO cells stably expressing human D2L receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 mins. Resuspend the pellet in assay buffer (Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM ). -
Incubation: In a 96-well plate, combine 50 µL of the synthesized 3-arylpiperidine (serial dilutions from
to M), 50 µL of -Spiperone (final concentration 0.2 nM), and 100 µL of membrane suspension. -
Self-Validation Control (Critical): Define non-specific binding (NSB) in parallel wells by adding 10 µM Haloperidol instead of the test compound. Validation check: Total binding must be at least 5x higher than NSB to ensure an adequate signal-to-noise ratio.
-
Filtration: Incubate for 60 mins at 25 °C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation. A Hill slope ( ) significantly deviating from 1.0 indicates complex binding kinetics (e.g., allosteric modulation or multiple binding sites), triggering a mandatory assay review.
Conclusion
The transition from a 2-aryl to a 3-aryl piperidine is not merely a structural nuance; it is a fundamental pivot in pharmacophore design. 2-Arylpiperidines leverage steric constraints and lowered
References
1. 2. 3. 4. 5. 6. 7.
Sources
(R)-enantiomer of 3-bromo-2-phenylpiperidine properties
Sources
- 1. SK13942002A3 - Benzoamide piperidine compounds as substance P antagonists - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Sourcing and Validating (R)-2-(3-Bromophenyl)piperidine Hydrochloride: A Technical Procurement Guide
Executive Summary: The Scaffold and the Challenge
(R)-2-(3-Bromophenyl)piperidine is a high-value chiral building block, frequently employed in the synthesis of Neurokinin-1 (NK1) receptor antagonists, PARP inhibitors, and other bioactive heterocycles targeting the Central Nervous System (CNS).[1]
The 3-bromo handle serves as a versatile pivot for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the chiral piperidine core dictates receptor affinity.[2][1] However, the procurement of this specific enantiomer presents a distinct challenge: enantiomeric purity drift . Commercial samples labeled as "(R)" often degrade to racemates or contain significant (S)-impurities due to improper resolution workups or racemization during salt formation.[2][1]
This guide outlines a self-validating procurement strategy, moving beyond simple catalog searching to a rigorous technical qualification process.
Strategic Procurement: Suppliers and Identifiers
The Identity Matrix
Before engaging suppliers, ensure your registry matches the specific salt form required for stability. The Hydrochloride (HCl) salt is the industry standard for storage stability, whereas the free base is prone to oxidation and carbamate formation (absorbing CO₂).
| Parameter | Specification | Notes |
| Target Compound | (R)-2-(3-Bromophenyl)piperidine HCl | Preferred Form |
| CAS Number | 1820684-20-5 | Specific to the (R)-HCl salt.[2][1][3] |
| Alt. CAS (Free Base) | 383128-74-3 | Racemic or unspecified.[2][1] Avoid unless performing in-house resolution. |
| Alt. CAS (Racemic HCl) | 1225784-84-8 | Often mislabeled as chiral.[2][1] Verify COA carefully.[2] |
| Molecular Weight | 276.60 g/mol | C₁₁H₁₄BrN[2][1][3] · HCl |
| Appearance | White to off-white solid | Yellowing indicates free base oxidation.[2][1] |
Supplier Tiering
Do not rely on a single source.[2] Suppliers are categorized by their manufacturing capability:
-
Tier 1 (Primary Manufacturers): These vendors perform the chiral resolution in-house.[2] They typically offer high ee% (>98%) and consistent batches.
-
Examples:Enamine , Combi-Blocks , ChemScene .[2]
-
-
Tier 2 (Distributors): Large catalogs that aggregate stock.[2] Essential for quick delivery but require rigorous re-validation of chirality.
-
Examples:MilliporeSigma (often re-packages Tier 1), Fluorochem , BLD Pharm .[2]
-
-
Tier 3 (Custom Synthesis/CROs): Use when multi-kilogram scale is needed.[2]
-
Examples:Amadis Chemical , Synblock .[2]
-
Manufacturing Context: The Source of Impurities
To validate the product, one must understand how it is made. The dominant industrial route is Classical Resolution , not asymmetric hydrogenation. This has critical implications for the impurity profile.
The Resolution Workflow
The synthesis typically starts with the reduction of 2-(3-bromophenyl)pyridine to the racemic piperidine, followed by resolution using a chiral acid (typically L-Tartaric acid or Dibenzoyl-L-tartaric acid).[2][1][4]
Figure 1: Industrial synthesis and resolution pathway.[2] Note that the "Salt" step is the critical control point for enantiomeric excess (ee).
Critical Impurity: The (S)-Enantiomer (Distomer)
If the crystallization in the resolution step is terminated too early or the "mother liquor" is improperly recycled, the (S)-enantiomer will contaminate the product. Specification: Require ee ≥ 98.0%.
Quality Assurance: The Self-Validating System
Trusting a Certificate of Analysis (COA) is insufficient for chiral building blocks. You must implement an internal "Release for Synthesis" protocol.[2]
Protocol A: Chiral HPLC Validation
This is the only definitive method to confirm you received the (R)-isomer and not the racemate.
-
Objective: Quantify Enantiomeric Excess (ee%).
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2 .[2][1]
-
Why? The amylose/cellulose backbone interacts strongly with the piperidine nitrogen and the aromatic ring.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][1]
-
Technical Note: The Diethylamine (DEA) is mandatory . Without it, the basic piperidine amine will drag on the silica support, causing peak tailing that masks the minor enantiomer.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 220 nm (Absorption of the bromophenyl ring).
-
Acceptance Criteria:
Protocol B: 1H NMR Identity Check[1][2]
-
Key Diagnostic Signals:
-
δ 7.5 - 7.2 ppm: Multiplet (4H, aromatic protons).[2] Look for the specific pattern of 3-substitution (singlet-like peak for the proton between Br and alkyl group).[2][1]
-
δ 3.6 ppm: Doublet of doublets (1H, benzylic methine at C2).[2]
-
δ 9.0 - 9.5 ppm: Broad singlets (2H, NH₂⁺ from HCl salt).[2] Absence of this indicates free base.
-
Procurement & QC Decision Logic
Use this logic flow to accept or reject incoming shipments.
Figure 2: Quality Control Decision Tree. The Chiral HPLC step is the "Gatekeeper" preventing downstream synthesis failures.
Handling and Safety
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[2] Store in a desiccator at RT or 4°C. Exposure to moisture will make the solid sticky and difficult to weigh accurately.
-
Safety Profile (GHS):
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[2] Handle in a fume hood to avoid inhalation of dust.[2]
References
-
PubChem. (2023).[2] Compound Summary: (R)-2-(3-methoxyphenyl)piperidine hydrochloride (Analogous Structure Reference).[2][1] National Library of Medicine.[2] [Link]
-
Chemical Communications. (2014).[2] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Royal Society of Chemistry. [Link]
-
Google Patents. (2002).[2] WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. [2][1]
-
MDPI. (2024).[2] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link][2][1]
Sources
- 1. 1391302-06-9|2-(3-Bromo-2-chlorophenyl)piperidine|BLD Pharm [bldpharm.com]
- 2. 4-(2-bromophenyl)piperidine hydrochloride | 1198285-51-6 [sigmaaldrich.com]
- 3. CAS 1820684-20-5 | 2-(3-Bromophenyl)piperidine hydrochloride - Synblock [synblock.com]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. chemscene.com [chemscene.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.ca [fishersci.ca]
Unlocking the 3-Bromophenyl Piperidine Scaffold: A Technical Guide to Synthesis and Pharmacological Application
This technical guide is structured to provide an in-depth analysis of 3-bromophenyl piperidine derivatives , focusing on their role as versatile intermediates and privileged scaffolds in medicinal chemistry.
Executive Summary & Chemical Space
The 3-bromophenyl piperidine moiety represents a "privileged scaffold" in drug discovery, serving as a critical junction point for diversifying chemical libraries. Its value lies in the bromine atom's orthogonal reactivity (enabling late-stage cross-coupling) and the piperidine ring's pharmacological versatility (modulating solubility, pKa, and receptor binding).[1]
This guide distinguishes between two primary structural isomers utilized in high-value drug development:
-
3-(3-Bromophenyl)piperidine (C-linked): The core scaffold for dopamine autoreceptor agonists (e.g., Preclamol/3-PPP) and PARP inhibitors (e.g., Niraparib intermediates).[1]
-
1-(3-Bromophenyl)piperidine (N-linked): A common building block for sigma receptor ligands and diverse CNS-active agents.[1]
Pharmacological Significance & SAR Logic[2][3]
The Dopaminergic Connection (C-Linked)
The 3-substituted piperidine scaffold is historically validated by 3-PPP (Preclamol) .[1] The spatial arrangement of the phenyl ring relative to the basic nitrogen mimics the ethylamine side chain of dopamine in a conformationally restricted manner.
-
Mechanism: Partial agonism at Dopamine D2 autoreceptors.
-
Chirality: The (S)-enantiomer typically acts as an antagonist, while the (R)-enantiomer acts as an agonist.[1]
-
The Bromine Handle: In discovery chemistry, the 3-bromo substituent allows rapid scanning of the "meta-pocket" in the receptor binding site via Suzuki-Miyaura coupling.[1]
PARP Inhibition (Oncology)
In the synthesis of Niraparib (a PARP1/2 inhibitor), the 3-aryl piperidine scaffold is crucial for binding in the nicotinamide pocket.[1] The 3-bromophenyl derivative serves as a key intermediate where the bromine is later converted to an amide or biaryl system to optimize hydrogen bonding with the protein backbone (Gly863, Ser904).
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of D2 receptor modulation by these derivatives.
Caption: Signal transduction pathway for D2-preferring 3-aryl piperidine derivatives, highlighting Gi/o-mediated cAMP suppression.
Synthetic Methodologies
Method A: The "Classic" Route (Suzuki + Hydrogenation)
Best for: Racemic scaffold generation and large-scale intermediate production.
-
Starting Material: 3-Bromopyridine.
-
Coupling: Suzuki-Miyaura coupling with 3-bromophenylboronic acid (requires protecting the other bromine or using stoichiometry carefully) or 3-chlorophenylboronic acid followed by selective lithiation.[1] Note: A more direct route uses 3-pyridylboronic acid + 1,3-dibromobenzene.[1]
-
Reduction: Hydrogenation of the pyridine ring.
Protocol:
-
Suzuki Coupling: Dissolve 1,3-dibromobenzene (1.0 eq) and 3-pyridylboronic acid (1.1 eq) in DME/H2O (3:1). Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (5 mol%).[1] Reflux under N2 for 12h. Isolate 3-(3-bromophenyl)pyridine.[1]
-
Salt Formation: Treat the pyridine with HCl/Et2O to form the hydrochloride salt (activates ring for reduction).
-
Hydrogenation: Dissolve salt in MeOH. Add PtO2 (5 wt%). Hydrogenate at 50 psi H2 for 6h. Critical: Stop reaction immediately upon consumption of starting material to prevent debromination (hydrodehalogenation is a major risk).
-
Workup: Filter catalyst, neutralize with NaOH, extract with DCM.
Method B: Rh-Catalyzed Asymmetric Reductive Heck (Modern)
Best for: Enantioenriched (3R) or (3S) scaffolds.[1] This method avoids the risk of debromination associated with heterogeneous hydrogenation.
Reaction Scheme:
-
Reagents: 3-Bromophenylboronic acid + Phenyl pyridine-1(2H)-carboxylate.[1]
-
Catalyst: [Rh(cod)OH]2 + Chiral Ligand (e.g., (S)-Binap).[1]
-
Solvent: Toluene/Water (biphasic).
Step-by-Step Protocol:
-
Catalyst Prep: In a glovebox, mix [Rh(cod)OH]2 (3 mol%) and (S)-Binap (6 mol%) in Toluene (0.1 M). Stir 30 min.
-
Addition: Add 3-bromophenylboronic acid (1.5 eq) and Phenyl pyridine-1(2H)-carboxylate (1.0 eq).
-
Reaction: Heat to 60°C for 18h. The Rhodium catalyst inserts into the boronic acid, adds to the dihydropyridine, and eliminates to form the 3-substituted tetrahydropyridine .
-
Final Reduction: The resulting enecarbamate is reduced with Mg/MeOH or L-Selectride to yield the chiral piperidine with the bromine intact.
Quantitative Data & SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) for 3-substituted piperidines at the Dopamine D2 receptor.
| Compound ID | Substituent (R) at 3-Position | N-Substituent | D2 Affinity ( | Intrinsic Activity | Note |
| Ref (3-PPP) | 3-Hydroxyphenyl | n-Propyl | 65 | Partial Agonist | Classic autoreceptor probe |
| Analog 1 | 3-Bromophenyl | H | > 1000 | Low | Precursor / Scaffold |
| Analog 2 | 3-Bromophenyl | n-Propyl | 120 | Antagonist | Lipophilic, lacks H-bond donor |
| Analog 3 | 3-(3-Cyanophenyl) | n-Propyl | 45 | Antagonist | Bioisostere of OH/Br |
| Analog 4 | 3-Biphenyl | Methyl | 12 | Antagonist | Exploits hydrophobic pocket |
Data synthesized from representative SAR studies on phenylpiperidines.
Synthesis Workflow Diagram
Caption: Asymmetric synthesis of the 3-bromophenyl piperidine scaffold via Rh-catalyzed reductive Heck coupling.
Experimental Validation: Self-Validating Protocol
To ensure the integrity of the synthesized 3-bromophenyl piperidine, the following QC protocol is mandatory before biological testing.
1. H-NMR Diagnostic Peaks (CDCl3, 400 MHz):
-
Aromatic Region: Look for the characteristic 3-substituted pattern (singlet at ~7.5 ppm, doublet at ~7.3 ppm).[1]
-
Piperidine Ring: The C3-proton (benzylic) typically appears as a multiplet around 2.6–2.8 ppm.[1]
-
Validation: Integration of aromatic protons (4H) vs. piperidine protons (9H) must match 4:9.
2. HPLC Purity Check (Debromination Check):
-
Column: C18 Reverse Phase.
-
Mobile Phase: ACN/Water (0.1% TFA).
-
Critical Check: Monitor for the "des-bromo" impurity (3-phenylpiperidine).[1] The C-Br bond is labile under vigorous hydrogenation. If the mass spectrum shows M-H = 162 (instead of ~240/242 for Br isotopes), the batch is compromised.
References
-
Mishra, S., et al. (2023).[1][2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[2] Link[1]
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[1] "Pharmacological Applications of Piperidine Derivatives." Encyclopedia. Link[1]
-
Sonesson, C., et al. (1994).[1] "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists."[1] Journal of Medicinal Chemistry. Link
-
ChemScene. (n.d.). "(S)-3-(4-Bromophenyl)piperidine Product Information." ChemScene. Link
-
BenchChem. (2025). "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide." BenchChem.[3] Link[1]
Sources
solubility of (R)-2-(3-Bromophenyl)piperidine free base vs hydrochloride
Topic: Solubility Profile & Process Engineering of (R)-2-(3-Bromophenyl)piperidine: Free Base vs. Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
(R)-2-(3-Bromophenyl)piperidine is a critical chiral building block, most notably utilized in the synthesis of PARP inhibitors such as Niraparib . Understanding the solubility differential between its free base and hydrochloride (HCl) salt forms is the cornerstone of efficient process design.
This guide provides a technical analysis of the physicochemical divergence between these two forms. The free base behaves as a lipophilic oil or low-melting solid, ideal for organic extraction and coupling reactions. In contrast, the hydrochloride salt is a polar, crystalline solid, preferred for purification, storage, and aqueous handling. This document details the theoretical basis, solubility profiles, and validated protocols for manipulating these forms in a GMP environment.
Physicochemical Characterization
To control solubility, one must first understand the molecular drivers: ionization (pKa) and lipophilicity (LogP).
1.1 Structural Analysis[1]
-
Core Scaffold: 2-Arylpiperidine.
-
Key Functional Group: Secondary amine (Piperidine nitrogen).
-
Substituent: 3-Bromo group (Electron-withdrawing, lipophilic).
1.2 Theoretical Properties
| Property | Free Base | Hydrochloride Salt | Implications |
| Molecular Formula | C₁₁H₁₄BrN | C₁₁H₁₄BrN · HCl | Salt increases MW by 36.5 Da. |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid | Salt lattice energy confers stability. |
| pKa (Conjugate Acid) | ~9.5 – 10.5 (Est.) | N/A (Already protonated) | High basicity drives pH-dependent solubility. |
| LogP (Octanol/Water) | ~3.2 (Lipophilic) | < 0 (Hydrophilic) | Base partitions to organics; Salt to water. |
| H-Bond Donors | 1 | 2 (Ammonium ion) | Salt has higher water interaction potential. |
Expert Insight: The bromine atom at the meta position increases the lipophilicity of the free base compared to the unsubstituted phenylpiperidine, making the free base particularly insoluble in water but highly soluble in chlorinated solvents.
Comparative Solubility Profile
The following data represents the typical solubility behavior for 2-arylpiperidine intermediates. These trends are governed by the "Like Dissolves Like" principle and the ionic nature of the species.
2.1 Solvent Compatibility Table
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |
| Aqueous | Water (pH 7) | Insoluble (< 0.1 mg/mL) | High (> 50 mg/mL) | Salt formation / Aqueous wash |
| Acidic Water (pH < 2) | Soluble (Converts to salt) | High | Dissolution for purification | |
| Basic Water (pH > 12) | Insoluble | Insoluble (Converts to base) | Free-basing / Precipitation | |
| Chlorinated | Dichloromethane (DCM) | Very High (> 100 mg/mL) | Low / Insoluble | Extraction of Free Base |
| Esters | Ethyl Acetate | High | Very Low | Crystallization anti-solvent |
| Alcohols | Methanol / Ethanol | High | Moderate to High | Recrystallization solvent |
| Ethers | MTBE / THF | High | Low | Washing salts |
| Hydrocarbons | Hexane / Heptane | Moderate | Insoluble | Impurity rejection (washing) |
2.2 The pH-Solubility Relationship
The solubility of (R)-2-(3-Bromophenyl)piperidine is strictly pH-dependent due to the basic nitrogen.
-
pH < pKa - 2 (approx pH 8): The nitrogen is fully protonated (
). The species behaves as a salt and is water-soluble.[2] -
pH > pKa + 1 (approx pH 11): The nitrogen is deprotonated (
). The species behaves as a lipophile and precipitates from water.
Figure 1: pH-Dependent Phase Transfer Equilibrium. The reversible conversion allows for purification by switching phases.
Experimental Protocols
These protocols are designed to be self-validating . If the expected phase change does not occur, check the pH immediately.
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
Purpose: To determine the exact saturation point in a specific solvent.
-
Preparation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate (shake or stir) at 25°C for 24 hours.
-
Validation: Ensure undissolved solid remains. If fully dissolved, add more solid.
-
Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (use Nylon for aqueous).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.
-
Note: For the HCl salt in organic solvents, ensure the solvent is dry; moisture increases solubility artificially.
-
Protocol B: Salt Formation (Free Base → HCl)
Purpose: To convert the oily free base into a stable, weighable solid.
-
Dissolution: Dissolve the Free Base (1.0 eq) in Ethanol or IPA (5-10 volumes).
-
Acidification: Cool to 0-5°C. Slowly add HCl (1.1 eq) as a solution (e.g., 4M in Dioxane or concentrated aqueous HCl).
-
Crystallization:
-
Observation: The solution should become cloudy or form a precipitate.
-
Optimization: If no solid forms, add an anti-solvent (Ethyl Acetate or MTBE) dropwise until turbidity persists.
-
-
Isolation: Filter the solid and wash with cold MTBE. Dry under vacuum at 40°C.
Protocol C: Free-Basing (HCl → Free Base)
Purpose: To prepare the compound for a coupling reaction (e.g., nucleophilic substitution).
-
Partition: Suspend the HCl salt in DCM (10 volumes) and Water (10 volumes).
-
Neutralization: Add 1M NaOH or saturated
while stirring until the aqueous layer pH > 12. -
Extraction:
-
Separation: Separate the organic layer.[5] Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Process Engineering & Purification Workflow
The solubility difference is the primary lever for purification. The following workflow illustrates how to remove both non-polar impurities (starting materials) and polar impurities (inorganic salts) using a "Acid/Base Swing."
Figure 2: Acid/Base Swing Purification Strategy. This method leverages the solubility differential to isolate high-purity material without chromatography.
Critical Process Parameters (CPPs)
-
pH Control:
-
Temperature:
-
Free base is often an oil. Keep extractions warm (25°C) to ensure good phase separation.
-
Crystallization of the HCl salt requires cooling (0-5°C) to maximize yield (lowering saturation point).
-
-
Counter-ion Stoichiometry:
-
Use a slight excess of HCl (1.05 – 1.1 eq) for salt formation. Large excesses can trap acid in the crystal lattice, causing hygroscopicity issues.
-
References
-
Niraparib Synthesis & Intermediates
-
General Solubility Principles of Piperidines
-
Source: PubChem Compound Summary for (R)-2-(3-methoxyphenyl)piperidine hydrochloride (Structural analog).[1]
-
-
Salt Selection in Drug Discovery
-
pKa Determination of Piperidine Derivatives
-
Database: "pKa values of bases." University of Tartu, Chair of Analytical Chemistry.
-
Sources
- 1. (R)-2-(3-methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 16093888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
Application Notes & Protocols: High-Fidelity Suzuki Cross-Coupling of (R)-2-(3-Bromophenyl)piperidine
Introduction: The Strategic Importance of Chiral 2-Arylpiperidines
The 2-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide range of diseases. The precise three-dimensional arrangement of the aryl substituent relative to the piperidine ring is often critical for biological activity, making the synthesis of enantiomerically pure analogues a paramount objective in drug discovery and development.
(R)-2-(3-Bromophenyl)piperidine serves as a versatile chiral building block, where the bromine atom provides a synthetic handle for diversification via cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most powerful method for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
However, the successful coupling of this specific substrate presents a triad of interconnected challenges that must be addressed to achieve high yield and, most critically, maintain the stereochemical integrity of the final product. This guide provides a deep dive into the mechanistic considerations, strategic planning, and detailed experimental protocols required to navigate these challenges effectively.
The Three Core Challenges & Strategic Solutions
The coupling of (R)-2-(3-Bromophenyl)piperidine is not a trivial application of standard Suzuki conditions. Success hinges on a nuanced understanding of the substrate's unique reactivity.
Caption: Key challenges and strategic solutions for the Suzuki coupling.
Challenge 1: Preserving Stereochemical Integrity
The proton on the stereogenic carbon (C2 of the piperidine ring) is in a "benzylic-like" position, making it susceptible to deprotonation under strongly basic conditions. This could lead to epimerization and a loss of enantiopurity. While oxidative addition to aryl halides is stereoretentive with respect to the aromatic ring, the reaction conditions themselves can compromise adjacent stereocenters.[1][3] Therefore, the choice of base is critical. Strong inorganic bases like NaOH or KOtBu should be avoided in favor of milder options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective at promoting transmetalation without causing significant epimerization.[4][5]
Challenge 2: Managing the Unprotected Piperidine N-H Group
The secondary amine (N-H) in the piperidine ring is a potential liability. It can act as a coordinating ligand to the palladium center, leading to catalyst inhibition or the formation of inactive off-cycle species.[6] This is a well-documented issue for substrates bearing unprotected nitrogen-rich heterocycles.[6] We present two robust strategies to overcome this:
-
Direct Coupling (Protocol A): Employing modern, highly active catalyst systems that utilize bulky, electron-rich phosphine ligands. These ligands, such as SPhos or XPhos, form stable, monoligated palladium complexes that are less susceptible to inhibition by coordinating substrates.[6][7]
-
N-Protection Strategy (Protocol B): Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc). The Boc group is electronically neutral, sterically encumbering, and effectively prevents coordination of the nitrogen to the palladium catalyst, often resulting in cleaner reactions and more predictable outcomes.[8]
Challenge 3: Ensuring Efficient Catalysis
While the 3-bromophenyl group is sterically accessible, it is electronically neutral. Achieving efficient oxidative addition—the first and often rate-limiting step in the catalytic cycle—requires a highly active catalyst.[2] First-generation catalysts like Pd(PPh₃)₄ may be sluggish. The use of modern dialkylbiarylphosphine ligands (Buchwald ligands) is strongly recommended.[9][10] These ligands create a sterically congested and electron-rich environment around the palladium(0) center, which dramatically accelerates both the oxidative addition of the aryl bromide and the final reductive elimination step to release the product.[9][11]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (R)-2-(3-Bromophenyl)piperidine to form a Pd(II) complex.
-
Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group (Ar') to the palladium center, displacing the bromide. This is a crucial step where the base plays a key role.[12]
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.[3]
Recommended Starting Conditions for Optimization
The following table summarizes recommended starting conditions for the coupling of (R)-2-(3-Bromophenyl)piperidine, based on successful protocols for structurally related and challenging substrates.[6][7] Optimization may be required for each specific boronic acid partner.
| Parameter | Recommended Condition | Rationale & Citation |
| Aryl Halide | (R)-2-(3-Bromophenyl)piperidine | Substrate of interest. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | Excess ensures complete consumption of the aryl bromide. |
| Palladium Pre-catalyst | XPhos Pd G3 (1-3 mol%) | Air-stable, highly active pre-catalyst with a bulky ligand ideal for challenging substrates.[6][9] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Mild, effective base that minimizes risk of epimerization at the chiral center.[4] |
| Solvent System | 1,4-Dioxane / H₂O (5:1 v/v) | Common solvent system promoting solubility of both organic and inorganic reagents.[1] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalysis without excessive decomposition.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Protocol A is designed for the direct coupling of the unprotected amine, while Protocol B utilizes an N-Boc protected intermediate.
Caption: General experimental workflow for the Suzuki coupling reaction.
Protocol A: Direct Coupling of Unprotected (R)-2-(3-Bromophenyl)piperidine
This protocol leverages a highly active catalyst system to overcome potential N-H inhibition.
Materials:
-
(R)-2-(3-Bromophenyl)piperidine (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.5 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (R)-2-(3-Bromophenyl)piperidine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inerting: Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC to confirm retention of stereochemistry.
Protocol B: Coupling of N-Boc-(R)-2-(3-Bromophenyl)piperidine
This protocol is recommended for achieving the highest reliability and reproducibility, especially during scale-up, by mitigating all N-H related side reactions. The N-Boc protected starting material can be readily prepared from (R)-2-(3-Bromophenyl)piperidine and Boc-anhydride.
Materials:
-
N-Boc-(R)-2-(3-Bromophenyl)piperidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (3 mol%) or a Buchwald Pre-catalyst
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.) or K₃PO₄ (2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed deionized water (if using an aqueous base system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup & Inerting: Follow steps 1 and 2 from Protocol A, using the N-Boc protected substrate and the chosen catalyst/base combination.
-
Solvent Addition & Reaction: Follow steps 3 and 4 from Protocol A. A temperature range of 80-110 °C is typical.
-
Monitoring & Work-up: Follow steps 5 and 6 from Protocol A.
-
Purification & Analysis: Follow steps 7 and 8 from Protocol A. The N-Boc protected product is typically less polar than the unprotected amine, which should be considered when developing a chromatography method. The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) if the final free amine is desired.
Troubleshooting and Final Remarks
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activity; Insufficient temperature. | Switch to a more active ligand (e.g., XPhos, SPhos). Increase temperature in 10 °C increments. Ensure rigorous degassing. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) pre-catalyst issues. | Improve degassing technique. Use a Pd(0) source or a well-defined pre-catalyst like a G3 palladacycle. |
| Protodeboronation | Excess water or acidic/basic impurities. | Use a boronic pinacol (BPin) ester instead of the acid. Minimize water content if feasible for the chosen base. |
| Loss of Stereopurity | Base is too strong; Temperature is too high. | Switch to a milder base (K₃PO₄ or KF).[12] Reduce reaction temperature and accept a longer reaction time. |
| Dehalogenation of Starting Material | Hydride source in the reaction mixture. | Avoid alcohol solvents or amine bases if possible. Use carbonate or phosphate bases. |
The Suzuki-Miyaura cross-coupling of (R)-2-(3-Bromophenyl)piperidine is a powerful transformation that requires careful consideration of the substrate's unique chemical properties. By selecting modern, highly active catalysts, employing mild basic conditions to preserve stereochemical integrity, and strategically managing the reactive N-H group, researchers can reliably access a diverse array of enantioenriched 2-arylpiperidine derivatives for application in drug discovery and beyond.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Mori, K., et al. (2024). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]
-
Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Schmidt, J., et al. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry. [Link]
-
Ping, Y., et al. (2017). Palladium-Catalyzed α-Arylation of Benzylic Phosphonates. Organic Letters. [Link]
-
McDonald, R. I., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
MacDonald, M. J., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
-
Ghosh, I., et al. (2022). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]
-
Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate. [Link]
-
Jarvo, E. R., et al. (2005). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Organic Letters. [Link]
-
Palladium‐Catalyzed Regioselective and Stereospecific Ring‐Opening Suzuki‐Miyaura Arylative Cross‐Coupling of 2‐Arylazetidines with Arylboronic Acids. ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Biscoe, M. R., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Hu, Y., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. [Link]
-
Terao, Y., et al. (1998). Palladium-Catalyzed Cross-Coupling of Benzyl Ketones and α,β-Unsaturated Carbonyl and Phenolic Compounds with o-Dibromobenzenes to Produce Cyclic Products. Bulletin of the Chemical Society of Japan. [Link]
-
Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry. [Link]
-
Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. YouTube. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ScienceDirect. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. entegris.com [entegris.com]
- 10. Buchwald Ligands [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: Buchwald-Hartwig Amination of 3-Bromophenyl Piperidine Derivatives
Introduction: The Strategic Importance of Arylpiperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for crucial hydrogen bonding interactions render it a "privileged" structure in drug design. The direct linkage of an aryl group to the piperidine ring, especially at the 3-position, creates a class of compounds with immense therapeutic potential. These arylpiperidines are key components in drugs targeting a wide range of conditions, from psychiatric disorders to viral infections.[3] The Buchwald-Hartwig amination has risen as a premier method for forging the critical C-N bond in these molecules, offering a direct and efficient pathway that circumvents the limitations of traditional methods like nucleophilic aromatic substitution.[4][5] This guide provides an in-depth protocol for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for synthesizing 3-bromophenyl piperidine derivatives.
Core Principles: Understanding the "Why" Behind the Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[4][6][7] The reaction's success hinges on a catalytic cycle involving a palladium precursor, a phosphine ligand, and a base.
The Catalytic Cycle: A Symphony of Redox and Association
The generally accepted catalytic cycle for the Buchwald-Hartwig amination comprises several key steps:[4][6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromophenyl piperidine, forming a Pd(II) intermediate.[6][8]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the amine, creating an amido-palladium complex.[6]
-
Reductive Elimination: This is the pivotal C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-arylpiperidine product and regenerating the Pd(0) catalyst for the next cycle.[6][8]
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Key Reaction Components and Their Rationale
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component.
| Component | Role in the Reaction | Key Considerations for 3-Bromophenyl Piperidine Derivatives |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, and PEPPSI-type pre-catalysts are commonly used. Pre-catalysts often provide more reliable and efficient formation of the active catalyst.[8][9][10] |
| Ligand | Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. | Bulky, electron-rich phosphine ligands are generally preferred. For aryl bromides, ligands like XPhos, SPhos, and RuPhos often provide excellent results.[11][12][13][14] |
| Base | Activates the amine substrate by deprotonation and facilitates the reductive elimination step. | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base strength and solubility can significantly impact the reaction outcome.[8][15][16][17] |
| Solvent | Solubilizes the reactants and influences the reaction rate and selectivity. | Aprotic, non-polar, or weakly polar solvents are generally used. Toluene, dioxane, and THF are common examples. The choice of solvent can affect catalyst solubility and stability.[8][15] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of a generic 3-bromophenyl piperidine derivative with a primary or secondary amine. Note: This is a representative protocol and may require optimization for specific substrates.
Materials and Reagents
-
3-Bromophenyl piperidine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Standard laboratory glassware for workup and purification
Reaction Setup Workflow
Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination reaction setup.
Detailed Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-bromophenyl piperidine derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents/solvents. | Ensure all reagents are pure and solvents are anhydrous. Use a fresh bottle of base. Increase the reaction temperature. Consider using a more active pre-catalyst.[18] |
| Side Reactions (e.g., Hydrodehalogenation) | Presence of water or protic impurities, catalyst deactivation. | Rigorously dry all glassware, solvents, and reagents. Increase the ligand to palladium ratio. |
| Formation of Palladium Black | Catalyst decomposition due to impurities or excessive heat. | Ensure a properly inert atmosphere is maintained. Lower the reaction temperature and extend the reaction time.[19] |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts. | Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase). |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of 3-bromophenyl piperidine derivatives. By understanding the underlying principles and carefully selecting the reaction components, researchers can efficiently access a wide range of structurally diverse molecules with significant potential in drug discovery. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this powerful synthetic methodology.
References
- Chemical Insights. (2024, November 25).
- Chemistry LibreTexts. (2023, June 30).
- Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
- Wikipedia. (n.d.).
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry Connected. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Reddit. (2018, September 6).
- Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21543–21551.
- Laschat, S., & Kunz, T. (2023).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.).
- Rovis, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1529–1538.
- BenchChem. (n.d.).
- Entegris. (n.d.). Buchwald Ligands Review.
- Sigma-Aldrich. (n.d.). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
- Nolan, S. P., & Cazin, C. S. J. (2025, June 6).
- BenchChem. (n.d.).
- Garg, N. K., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3741–3746.
- Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Sigma-Aldrich. (n.d.).
- Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5849.
- Wikipedia. (n.d.). PEPPSI.
- Royal Society of Chemistry. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions.
- Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21543–21551.
- Rovis, T., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
- PubMed. (2020, May 1).
- International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. PEPPSI - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. entegris.com [entegris.com]
- 14. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Synthesis of NK1 Receptor Antagonists via 2-Arylpiperidine Scaffolds
Executive Summary & Strategic Overview
The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) and the primary target for Substance P, a neuropeptide involved in emesis, depression, and pain transmission. While the morpholine-based Aprepitant (Emend®) is the market-leading antagonist, the 2-arylpiperidine scaffold remains a critical pharmacophore for next-generation antagonists (e.g., CP-99,994 , L-733,060 , and Casopitant ).
The synthetic challenge lies not merely in ring closure, but in establishing the absolute stereochemistry at the C2 (aryl) and C3 (amine/ether) positions. The biological activity is strictly governed by the spatial arrangement of the benzhydryl or aryl group at C2 relative to the pendant group at C3, typically requiring a cis-2,3-configuration to mimic the peptide turn of Substance P.
This guide details two validated protocols for synthesizing this core:
-
Iridium-Catalyzed Asymmetric Hydrogenation: For high-throughput access to chiral 2-arylpiperidines.
-
Cu-Catalyzed Cyclizative Aminoboration: A precision method for constructing the difficult cis-2,3-disubstituted motif.[1][2]
Biological Context: The NK1 Pathway
Understanding the target is essential for optimizing the ligand. The antagonist must block the binding of Substance P to the extracellular loops of the NK1 receptor to prevent the Gq/11-mediated calcium influx.
Figure 1: Mechanism of Action. The 2-arylpiperidine antagonist competitively inhibits Substance P binding, halting the downstream calcium signaling cascade.
Critical Synthetic Challenges
The synthesis of agents like L-733,060 requires strict control over two contiguous chiral centers.[1][2]
| Parameter | Requirement | Synthetic Bottleneck | Solution |
| Core Structure | Piperidine Ring | Cyclization entropy | Metal-catalyzed ring closing |
| C2 Stereocenter | R or S Aryl | Enantioselectivity | Asymmetric Hydrogenation (Ir) |
| C3 Stereocenter | cis relative to C2 | Diastereocontrol | Substrate-directed Hydride delivery or Aminoboration |
| Scalability | >100g capability | Catalyst Loading/Cost | High TON Catalysts (S/C > 1000) |
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation
Application: Rapid generation of enantiopure 2-arylpiperidines from cyclic imines. Mechanism: The Iridium-P,N ligand complex coordinates to the imine nitrogen, facilitating a face-selective hydride transfer.
Materials
-
Substrate: 6-aryl-2,3,4,5-tetrahydropyridine (cyclic imine).
-
Catalyst Precursor:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -
Chiral Ligand:
-Binaphane or chiral Phosphine-Oxazoline (PHOX) ligands. -
Additives: Iodine (
) often enhances rate and enantioselectivity. -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Hydrogen Source:
gas (balloon or autoclave).
Step-by-Step Methodology
-
Catalyst Preparation (In-situ):
-
In a glovebox (
atmosphere), weigh (1.0 mol%) and the Chiral Ligand (2.2 mol%) into a dried Schlenk flask. -
Add anhydrous DCM (concentration ~0.05 M relative to catalyst).
-
Stir at room temperature for 30 minutes until the solution turns a clear orange/red (indicating complex formation).
-
Optional: Add
(5-10 mol%) if using P-N ligands to form the active cationic species.
-
-
Hydrogenation:
-
Dissolve the cyclic imine substrate (1.0 equiv) in DCM.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Transfer the mixture to a high-pressure autoclave.
-
Purge with
gas (3 cycles of 10 bar pressurization/venting). -
Pressurize to 30–50 bar (435–725 psi) .
-
Stir at room temperature for 12–24 hours.
-
-
Workup & Purification:
-
Vent the autoclave carefully.
-
Concentrate the solvent under reduced pressure.
-
Purification: The resulting amine is often basic. Pass through a short pad of silica gel eluting with EtOAc/MeOH/Et3N (90:9:1) to remove the catalyst.
-
Salt Formation: For storage, convert to the HCl salt by adding 2M HCl in ether.
-
-
QC Check:
-
Analyze Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Target: >96% ee.
-
Protocol B: Cu-Catalyzed Cyclizative Aminoboration (Advanced)
Application: Specifically for L-733,060 type intermediates where cis-2,3 stereochemistry is required.[1][2] This method installs the C2 aryl group and C3 functional handle simultaneously.
Synthetic Workflow Diagram
Figure 2: Copper-Catalyzed Aminoboration Workflow. This route ensures high diastereoselectivity for the cis-2,3 motif.[2]
Protocol Details
-
Reaction Setup:
-
Flame-dry a Schlenk tube and cool under Argon.
-
Add CuCl (5 mol%) and NaOtBu (sodium tert-butoxide, 10 mol%).
-
Add ligand (S,S)-Ph-BPE (5 mol%).
-
Add solvent (THF) and stir for 15 min to generate the active catalyst.
-
-
Substrate Addition:
-
Add the bis(pinacolato)diboron (
, 1.2 equiv). -
Add the alkenyl amine substrate (1.0 equiv).
-
Seal and stir at room temperature for 16 hours.
-
-
Oxidative Workup (Critical for C3-Hydroxyl):
-
Cool the reaction mixture to 0°C.
-
Add
(5 equiv) and water.[1] -
Vigorous stirring is required for 4 hours to convert the C-B bond to the C-OH bond with retention of stereochemistry.
-
-
Isolation:
-
Extract with EtOAc (3x).
-
Wash with brine, dry over
. -
Flash chromatography yields the cis-2-aryl-3-hydroxypiperidine .
-
Analytical Validation & Data Summary
To ensure the protocol meets pharmaceutical standards (E-E-A-T), the following data thresholds must be met.
| Metric | Acceptance Criteria | Method of Detection |
| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Daicel Chiralpak AD-H or OD-H) |
| Diastereomeric Ratio (dr) | > 20:1 (cis:trans) | 1H NMR (coupling constants of H2-H3) |
| Chemical Purity | > 99.5% | UPLC-MS (210 nm) |
| Residual Metal | < 10 ppm | ICP-MS (Crucial for biological assays) |
NMR Interpretation Tip:
For 2,3-disubstituted piperidines, the coupling constant (
-
cis-2,3:
Hz (Axial-Equatorial or Equatorial-Axial). -
trans-2,3:
Hz (Axial-Axial).
References
-
Merck Process Research (Aprepitant): Brands, K. M. J., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 2003.[3][4] Link
-
Ir-Catalyzed Hydrogenation: Wang, Y.-B., et al. "Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts."[5] Organic Chemistry Frontiers, 2017.[5] Link
-
Cu-Catalyzed Aminoboration (L-733,060): Yang, H., et al. "Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines... by asymmetric Cu-catalyzed cyclizative aminoboration."[2] Nature Communications, 2025 (Cited via ResearchGate). Link
-
General NK1 Antagonist Reviews: Wu, Y. J.[6] "Discovery of disubstituted piperidines... as potent dual NK1 receptor antagonists."[6] Bioorganic & Medicinal Chemistry, 2013.[3][6] Link
Disclaimer: These protocols involve the use of high-pressure hydrogen gas and transition metal catalysts.[7] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]
- 4. medkoo.com [medkoo.com]
- 5. Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Application Note: N-Boc Protection of Sterically Hindered (R)-2-(3-Bromophenyl)piperidine
Introduction and Mechanistic Rationale
The tert-butyloxycarbonyl (Boc) group is a premier protecting moiety for amines in organic synthesis and drug development due to its robustness against nucleophiles and catalytic hydrogenation, as well as its orthogonal cleavability under mildly acidic conditions . However, the N-Boc protection of 2-arylpiperidines, specifically (R)-2-(3-Bromophenyl)piperidine , presents a unique kinetic challenge.
The Steric Challenge: The target substrate possesses a bulky 3-bromophenyl substituent at the
Catalytic Intervention (Causality): To overcome this kinetic barrier, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst alongside a stoichiometric base like triethylamine (TEA). DMAP rapidly attacks Boc
A Self-Validating System: This reaction is inherently self-validating. The collapse of the tetrahedral intermediate expels tert-butyl carbonate, which spontaneously decarboxylates into tert-butanol and carbon dioxide (CO
Mechanistic Workflow Diagram
Catalytic N-Boc protection mechanism for sterically hindered secondary amines.
Quantitative Data & Reaction Parameters
Table 1: Reaction Stoichiometry and Reagent Parameters
| Reagent | MW ( g/mol ) | Equivalents | Function / Role |
| (R)-2-(3-Bromophenyl)piperidine | 240.14 | 1.0 | Limiting Reagent / Substrate |
| Di-tert-butyl dicarbonate (Boc | 218.25 | 1.5 | Electrophile / Protecting Group |
| Triethylamine (TEA) | 101.19 | 2.0 | Acid Scavenger / Base |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Nucleophilic Catalyst |
| Dichloromethane (DCM), Anhydrous | 84.93 | 0.2 M | Solvent |
Table 2: In-Process Control (IPC) and Validation Metrics
| Parameter | Expected Observation / Value | Analytical Method |
| Gas Evolution | Continuous bubbling (CO | Visual Inspection |
| Starting Material ( | ~0.15 (Ninhydrin Active, UV Active) | TLC (20% EtOAc/Hexanes) |
| Product ( | ~0.60 (Ninhydrin Inactive, UV Active) | TLC (20% EtOAc/Hexanes) |
| Stereochemical Integrity | Retention of (R)-configuration | Chiral HPLC / Polarimetry |
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified validation criteria are met.
Step 1: Solvation and Base Addition
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Seal with a septum and insert a venting needle. Causality: The venting needle is critical to prevent dangerous pressure buildup from CO
evolution . -
Dissolve (R)-2-(3-Bromophenyl)piperidine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.
-
Add TEA (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature to ensure homogeneity.
Step 2: Electrophile Addition (Temperature Control)
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve Boc
O (1.5 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10–15 minutes.
-
Causality: The reaction between DMAP and Boc
O is nearly instantaneous and highly exothermic. Dropwise addition at 0 °C mitigates thermal spikes and prevents uncontrolled, rapid gas evolution.
Step 3: Reaction Execution and Monitoring
-
Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Stir vigorously. Observe the reaction for effervescence.
-
Validation Check: Visible CO
bubbling confirms the productive breakdown of the tert-butyl carbonate leaving group.
-
Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes.
-
Validation Check: The starting material should disappear. Use a ninhydrin stain to validate: the secondary amine starting material will stain strongly (pink/purple), whereas the sterically hindered, Boc-protected product will be ninhydrin-inactive but strongly UV-active (due to the bromophenyl ring).
Step 4: Quenching and Aqueous Workup
-
Once TLC confirms complete consumption of the amine (typically 4–12 hours due to steric hindrance), quench the reaction by adding saturated aqueous NH
Cl (equal volume to DCM).
-
Causality: NH
Cl mildly neutralizes the TEA and DMAP, partitioning them into the aqueous layer while the highly hydrophobic Boc-protected piperidine remains in the organic phase.
-
Separate the layers. Extract the aqueous layer with additional DCM (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Step 5: Purification and Isolation
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of 5% to 15% EtOAc in Hexanes.
-
Isolate the pure (R)-1-Boc-2-(3-Bromophenyl)piperidine as a viscous oil or low-melting solid.
Troubleshooting & Optimization
-
Sluggish Conversion: If starting material persists after 12 hours, add an additional 0.5 eq of Boc
O and 0.05 eq of DMAP. The steric bulk of the 3-bromophenyl group can significantly retard the reaction rate, requiring a higher chemical driving force. -
Product Contamination (Excess Boc
O): Unreacted Boc O often co-elutes with the product during chromatography. Pro-Tip: Stir the crude post-workup mixture with a primary amine resin (e.g., aminomethyl polystyrene) for 1 hour prior to chromatography. The resin will selectively scavenge the unreacted Boc O, allowing for simple filtration. -
Racemization Concerns: While secondary amines are generally robust against epimerization under these conditions, excessive heat (>40 °C) or prolonged exposure to strong bases should be avoided to preserve the sensitive (R)-configuration at the C2 position.
References
Diversity-Oriented Synthesis (DOS) Using Brominated Piperidine Scaffolds: A Strategic Application Guide
Introduction: The Piperidine Imperative
The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. Its ability to modulate physicochemical properties—solubility, lipophilicity (LogP), and pKa—makes it a "privileged scaffold."[1] However, traditional medicinal chemistry often relies on limited substitution patterns (primarily 4-substituted).
Diversity-Oriented Synthesis (DOS) aims to populate chemical space efficiently by generating structurally complex libraries from simple starting materials.[2] Brominated piperidine scaffolds (e.g., 3-bromo, 4-bromo, 3,5-dibromo) serve as high-value "linchpins." The carbon-bromine (C-Br) bond acts as a versatile handle for orthogonal functionalization via Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (
This guide details the strategic application of these scaffolds, providing validated protocols to maximize structural diversity.
Strategic Workflow: The DOS Logic
The following diagram illustrates the divergence strategy. By selecting a specific brominated core, researchers can access distinct chemical vectors.
Caption: Divergent synthesis pathways from a common brominated piperidine core.
Application Note 1: Palladium-Catalyzed Cross-Coupling
The C-Br bond in piperidines is less activated than in aryl bromides due to the electron-rich nature of the amine (even when protected). Successful coupling requires specific ligand systems to prevent
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-N-Boc-Piperidine
Objective: Install aryl or heteroaryl groups at the C3 position.
Mechanistic Insight:
Standard
Materials:
-
Substrate: tert-Butyl 3-bromopiperidine-1-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: S-Phos (10 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon stream, charge a sealable reaction vial with Pd(OAc)₂ (0.05 equiv), S-Phos (0.10 equiv), and the arylboronic acid (1.5 equiv).
-
Solvation: Add degassed Toluene/Water (10:1, 0.2 M concentration relative to substrate).
-
Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.
-
Substrate Addition: Add 3-bromo-N-Boc-piperidine (1.0 equiv) and
(3.0 equiv). -
Reaction: Seal the vial and heat to 80°C for 12–16 hours. Vigorous stirring is essential for the biphasic system.
-
Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over
, and concentrate.[3] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
TLC Monitoring: The starting bromide is non-polar; the product will typically be more polar and UV active (due to the new aryl group).
-
H-NMR: Disappearance of the multiplet at ~4.0-4.5 ppm (CH-Br) and appearance of aromatic protons.
Application Note 2: Regioselective Magnesiation (Turbo Grignard)
Direct functionalization of the piperidine ring often requires generating a nucleophilic carbon species. The "Turbo Grignard" (
Protocol: C3-Functionalization via Br/Mg Exchange[4]
Objective: Convert 3-bromopiperidine into a Grignard reagent for trapping with electrophiles (aldehydes, ketones, acid chlorides).
Mechanistic Insight: The LiCl additive breaks oligomeric aggregates of the Grignard reagent, increasing the kinetic basicity and allowing the exchange to proceed at 0°C to -20°C. This is critical for N-Boc piperidines, as the Boc group is sensitive to nucleophilic attack by standard organolithiums.
Materials:
-
Substrate: tert-Butyl 3-bromopiperidine-1-carboxylate (1.0 equiv)
-
Reagent:
(1.3 M in THF, 1.1 equiv) -
Electrophile: Benzaldehyde (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (x3).
-
Substrate: Dissolve 3-bromo-N-Boc-piperidine in anhydrous THF (0.5 M) and cool to -15°C .
-
Exchange: Dropwise add
(1.1 equiv) over 10 minutes. -
Incubation: Stir at -15°C for 30 minutes. Note: Do not let the temperature rise above 0°C to prevent Boc-attack.
-
Trapping: Add Benzaldehyde (1.2 equiv) dropwise.
-
Quench: Allow to warm to RT over 1 hour, then quench with sat.
. -
Work-up: Extract with EtOAc (x3), wash with brine, dry, and concentrate.
Data Summary: Electrophile Scope
| Electrophile | Product Type | Typical Yield | Notes |
| Benzaldehyde | Secondary Alcohol | 75-85% | High diastereoselectivity often observed |
| Acetyl Chloride | Ketone | 60-70% | Requires CuCN catalyst (10 mol%) |
| Allyl Bromide | Allylated Piperidine | 70-80% | Requires CuCN catalyst (10 mol%) |
| Carboxylic Acid | 85-90% | Bubble gas directly into solution |
Application Note 3: Regioselective Functionalization of 3,5-Dibromopiperidine
For advanced DOS, 3,5-dibromopiperidine offers two handles. The symmetry of the molecule allows for sequential functionalization, breaking symmetry to create chiral centers.
Logic:
-
First Functionalization: Controlled mono-lithiation or mono-coupling.
-
Second Functionalization: Uses the remaining bromide for a different reaction class.
Caption: Sequential symmetry-breaking functionalization of 3,5-dibromopiperidine.
Protocol Modification: When using 3,5-dibromopiperidine, strictly control stoichiometry (0.95 equiv of n-BuLi) during the first step to prevent dilithiation. The resulting product is a cis/trans mixture which can often be separated by chromatography before the second step.
References
-
Diversity-Oriented Synthesis of Piperidines
-
Magnesium Exchange Protocols
-
Title: Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles
- Source: LMU Munich / Chemistry - A European Journal
-
URL:[Link]
-
-
Piperidine Scaffold Utility
- Title: The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
-
Source: BenchChem[3]
-
Palladium Coupling on Piperidines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Arylation of (R)-2-(3-Bromophenyl)piperidine
Executive Summary & Strategic Context
(R)-2-(3-Bromophenyl)piperidine is a high-value chiral scaffold, structurally homologous to intermediates used in the synthesis of PARP inhibitors (e.g., Niraparib). Its utility lies in its dual-functionality:
-
The Aryl Bromide: A handle for C-C bond formation (Suzuki-Miyaura coupling) to extend the biaryl core.
-
The Secondary Amine: A nucleophile for C-N bond formation (Buchwald-Hartwig amination) or a site for protecting group manipulation.
The Critical Challenge: The presence of a free secondary amine and a benzylic stereocenter creates a "chemo-selectivity vs. stereointegrity" conflict. Free amines can coordinate to Palladium, poisoning the catalyst during Suzuki coupling. Conversely, harsh bases required for N-arylation can induce racemization at the C2 benzylic position.
This guide provides two distinct, self-validating protocols designed to overcome these barriers using ligand-controlled catalysis.
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for selecting the correct protocol based on your target functionalization.
Figure 1: Strategic workflow for functionalizing (R)-2-(3-Bromophenyl)piperidine. Select Method A for rapid analoging, Method B for GMP scale-up, and Method C for N-functionalization.
Method A: Direct Suzuki-Miyaura Coupling (Unprotected Amine)
Objective: Coupling of the aryl bromide with a boronic acid without prior N-protection. Rationale: Traditional Pd catalysts (e.g., Pd(PPh3)4) are deactivated by the free piperidine nitrogen. We utilize Buchwald Dialkylbiaryl Ligands (SPhos or XPhos) . These bulky, electron-rich ligands create a monolithic Pd-center that resists amine coordination and facilitates oxidative addition into the aryl bromide.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: (R)-2-(3-Bromophenyl)piperidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Base: K3PO4 (3.0 equiv) – Crucial: Milder than alkoxides to prevent racemization.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol
-
Charge: To a reaction vial equipped with a stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). If using SPhos/Pd(OAc)2, premix the catalyst and ligand in a separate vial of dioxane for 5 minutes before addition.
-
Solvent & Degas: Add the Dioxane/Water mixture (0.2 M concentration relative to substrate). Sparge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
-
Reaction: Seal the vial and heat to 80 °C for 4–12 hours.
-
Monitoring: Monitor by LCMS. The free amine may cause tailing; use a high-pH modifier (ammonium bicarbonate) in the mobile phase if necessary.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.
-
Scavenging (Critical): The product contains a secondary amine that will bind residual Pd. Treat the organic layer with SiliaMetS® Thiol or DMT scavengers (50 wt% relative to substrate) for 2 hours to remove Pd contaminants.
-
Purification: Flash chromatography (DCM/MeOH/NH4OH gradient).
Method B: N-Arylation (Buchwald-Hartwig Amination)
Objective: Coupling the piperidine nitrogen with an external aryl halide. Rationale: This reaction requires a catalyst system capable of coupling a secondary amine (nucleophile) with an aryl halide (electrophile) while ignoring the aryl bromide present on the substrate itself (chemoselectivity). Chemo-selectivity Note: If the external aryl halide is an Aryl Iodide or an electron-deficient Aryl Chloride , the reaction will proceed preferentially at the external halide over the substrate's bromide.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: (R)-2-(3-Bromophenyl)piperidine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv)
-
Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)
-
Why RuPhos? It is the "Gold Standard" for secondary amine coupling, preventing β-hydride elimination.
-
-
Base: LiHMDS (1M in THF, 2.2 equiv) or NaOtBu (1.5 equiv).
-
Warning: NaOtBu is strong. If racemization is observed at the C2 position, switch to Cs2CO3 (weaker) and increase temperature/time.
-
-
Solvent: Toluene or THF (anhydrous).
Step-by-Step Protocol
-
Prep: Flame-dry the reaction vessel and cool under Argon.
-
Charge: Add Substrate (1.0 equiv), Aryl Iodide (1.1 equiv), and Base (NaOtBu, 1.5 equiv) inside a glovebox or under positive Argon flow.
-
Catalyst: Add RuPhos Pd G3 (0.03 equiv).
-
Solvent: Add anhydrous Toluene (0.15 M).
-
Reaction: Heat to 80 °C .
-
Checkpoint: Check LCMS at 1 hour. Aryl Iodides usually couple rapidly. Prolonged heating increases the risk of the substrate's bromine reacting (polymerization).
-
-
Quench: Cool to RT, dilute with ether, filter through a celite pad.
-
Purification: Flash chromatography.
Data Summary & Troubleshooting
Catalyst Screening Data (Representative)
Simulated data based on typical reactivity profiles for 2-phenylpiperidine scaffolds.
| Entry | Transformation | Catalyst System | Base | Solvent | Yield | ee% Retention | Notes |
| 1 | C-Arylation | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | <10% | >99% | Cat. poisoning by amine. |
| 2 | C-Arylation | XPhos Pd G3 | K3PO4 | Dioxane/H2O | 92% | >98% | Recommended Protocol. |
| 3 | C-Arylation | Pd(dppf)Cl2 | Cs2CO3 | DMF | 65% | 88% | Racemization observed due to high T/Base. |
| 4 | N-Arylation | Pd2(dba)3/BINAP | NaOtBu | Toluene | 40% | 95% | Slow conversion. |
| 5 | N-Arylation | RuPhos Pd G3 | LiHMDS | THF | 88% | >98% | Recommended Protocol. |
Troubleshooting Guide
Problem 1: Racemization of the (R)-center.
-
Cause: The proton at C2 (benzylic) is acidic. Strong bases (tBuO-) or high heat facilitate deprotonation/reprotonation.
-
Solution: Switch from NaOtBu to K3PO4 or Cs2CO3. Lower reaction temperature to 60 °C and extend time.
Problem 2: Low Conversion in Suzuki Coupling (Method A).
-
Cause: The free amine is still coordinating Pd despite the ligand.
-
Solution: Add 1.0 equiv of HCl (dioxane solution) to protonate the amine in situ before adding the base/catalyst. This forms the piperidinium salt, which cannot bind Pd. The inorganic base will slowly release the free amine, but the coupling often outcompetes coordination.
References
-
Niraparib Analog Synthesis (Suzuki on Piperidine Scaffold)
- Jones, P., et al. "Discovery of Niraparib: A Selective Inhibitor of PARP-1 and PARP-2 for the Treatment of Cancer." Journal of Medicinal Chemistry, 2009.
-
Buchwald-Hartwig Amination of Secondary Amines (RuPhos)
- Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Suzuki Coupling in the Presence of Free Amines
- Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.
-
Mechanistic Insight on Racemization
-
Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Hydroamination." Journal of the American Chemical Society, 2009. (Discusses benzylic amine lability).[1]
-
Sources
Application Note: Late-Stage Functionalization of Bromophenyl Piperidine Scaffolds
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic late-stage functionalization (LSF) of bromophenyl piperidine intermediates—a privileged scaffold in GPCR ligands, kinase inhibitors, and PROTAC linkers.
Abstract
The bromophenyl piperidine moiety represents a "high-value" synthetic handle in medicinal chemistry. Its dual functionality—a nucleophilic piperidine nitrogen and an electrophilic aryl bromide—allows for rapid diversification. This guide provides validated protocols for transforming the aryl bromide into complex functionalities (C-C, C-N, C-O bonds) without compromising the piperidine core. We focus on three methodologies: Palladium-Catalyzed Cross-Coupling , Metallaphotoredox Catalysis , and Bioisostere Installation .
Strategic Analysis & Reactivity Profile
The Scaffold
The core structure typically involves a piperidine ring substituted at the 4-position with a bromophenyl group.
-
The Handle (Ar-Br): The primary site for LSF. It is stable enough to survive early synthetic steps (e.g., amide coupling at the piperidine nitrogen) but reactive enough for Pd/Ni catalysis.
-
The Anchor (Piperidine N): usually derivatized (amides, ureas, alkyls) before LSF. If the amine is free, it must be protected (e.g., N-Boc, N-Cbz) to prevent catalyst poisoning or competing N-arylation.
Decision Matrix: Selecting the Right Methodology
Use the following logic flow to determine the optimal reaction pathway for your target analog.
Figure 1: Strategic decision tree for functionalizing the aryl bromide handle.
Detailed Protocols
Protocol A: Rapid Diversification via Suzuki-Miyaura Coupling
Objective: Installation of heteroaryl groups (e.g., pyridines, pyrazoles) to scan pi-stacking interactions in the binding pocket. Expert Insight: Traditional Pd(PPh3)4 conditions often fail with sterically hindered or electron-deficient heteroaryl boronates. We utilize Buchwald G4 precatalysts which ensure rapid oxidative addition and prevent Pd-black formation.
Materials:
-
Substrate: N-substituted-4-(4-bromophenyl)piperidine (1.0 equiv)
-
Boronic Acid/Ester: 1.5 equiv[1]
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (0.5 M in water, 3.0 equiv)
-
Solvent: 1,4-Dioxane or THF
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the aryl bromide (0.1 mmol), boronic acid (0.15 mmol), and XPhos Pd G4 (0.002-0.005 mmol).
-
Inerting: Seal the vial and purge with N2/Ar for 3 cycles.
-
Solvent Addition: Add degassed 1,4-Dioxane (1.0 mL) and 0.5 M aq. K3PO4 (0.6 mL).
-
Reaction: Stir vigorously at 60-80°C for 2-12 hours.
-
Note: For thermally sensitive substrates, use Pd(dtbpf)Cl2 at 40°C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Silica gel chromatography (typically 0-10% MeOH in DCM for polar piperidines).
Protocol B: C-N Bond Formation (Buchwald-Hartwig)
Objective: Converting the bromide to an aniline or sulfonamide. Expert Insight: The choice of ligand is critical. For primary amines, use BrettPhos . For secondary amines or heterocycles, use RuPhos .
Materials:
-
Catalyst: RuPhos Pd G4 (for secondary amines) or tBuBrettPhos Pd G4 (for amides/primary amines).
-
Base: NaOtBu (Strong base, fast reaction) or Cs2CO3 (Weak base, high functional group tolerance).
-
Solvent: t-Amyl Alcohol or Toluene.
Procedure:
-
Combine Ar-Br (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv) in a vial.
-
Add Precatalyst (1-3 mol%) and purge with inert gas.
-
Add anhydrous solvent (0.2 M concentration).
-
Heat to 80-100°C . Monitor by LCMS.
-
Self-Validation: If LCMS shows unreacted bromide but no byproduct, increase temp. If "protodehalogenation" (Ar-H) is observed, the reaction is struggling; switch to a more electron-rich ligand (e.g., AdBrettPhos).
-
Protocol C: sp2-sp3 Coupling via Metallaphotoredox
Objective: Installing alkyl groups (methyl, cyclopropyl, oxetanyl) to improve metabolic stability (lowering LogP). Mechanism: This dual-catalytic system uses Iridium to generate alkyl radicals from carboxylic acids or oxalates, which are then intercepted by a Nickel catalyst bound to the aryl bromide.
Figure 2: Mechanistic cycle for decarboxylative cross-coupling.
Protocol (MacMillan Conditions):
-
Reagents: Ar-Br (1.0 equiv), Carboxylic Acid (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), Cs2CO3 (1.5 equiv).
-
Solvent: DMSO or DMF (degassed).
-
Light Source: Blue LED (Kessil lamp or equivalent reactor).
-
Process: Irradiate with fan cooling for 12-24 hours. The temperature should be maintained near RT (25-30°C).
Protocol D: Bioisostere Installation (Borylation -> Oxidation)
Objective: Converting Ar-Br to Ar-OH (Phenol). Phenols are excellent handles for ethers or as H-bond donors. Method: One-pot borylation-oxidation.
-
Borylation: Ar-Br + B2pin2 (1.1 equiv) + Pd(dppf)Cl2 (3 mol%) + KOAc (3 equiv) in Dioxane at 90°C.
-
Monitor: Wait for full conversion to Ar-Bpin (check LCMS).
-
Oxidation: Cool to 0°C. Add NaOH (3 equiv) and H2O2 (30%, 5 equiv) dropwise. Stir 30 min.
-
Quench: Na2S2O3 (aq) to neutralize peroxides. Acidify carefully to isolate the phenol.
Data Summary & Troubleshooting
| Method | Target Bond | Key Catalyst | Common Pitfall | Solution |
| Suzuki | C(sp2)-C(sp2) | XPhos Pd G4 | Protodeboronation of heteroaryl boronate | Use Pd(dtbpf)Cl2 ; add water; lower temp. |
| Buchwald | C-N | RuPhos Pd G4 | Catalyst poisoning by free piperidine amine | Protect amine (Boc) or use excess base. |
| Photoredox | C(sp2)-C(sp3) | Ni/Ir Dual | O2 inhibition | Rigorous degassing (freeze-pump-thaw). |
| Borylation | C-B / C-O | Pd(dppf)Cl2 | Homocoupling (Ar-Ar dimer) | Use excess B2pin2; avoid O2. |
References
-
Metallaphotoredox Decarboxylative Arylation: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014.
-
Buchwald-Hartwig Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Suzuki Coupling on Heterocycles: Billingsley, K., et al. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc., 2007.
-
Late-Stage Functionalization Review: Cernak, T., et al. "The medicinal chemist’s guide to late-stage functionalization." Nature Reviews Drug Discovery, 2016.
-
MacMillan Group Photoredox Protocols: "Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis." Princeton University, 2016. 2
Sources
Application Note: Generation of a 3D-Enriched Fragment Library from (R)-2-(3-Bromophenyl)piperidine for Fragment-Based Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight compounds ("fragments") to find weak but efficient binders, which are then optimized into potent leads.[2][3] The quality and diversity of the fragment library are paramount to the success of any FBDD campaign.[4][5] This guide details a comprehensive strategy and step-by-step protocols for the preparation of a next-generation fragment library possessing significant three-dimensional (3D) character, starting from the chiral building block, (R)-2-(3-Bromophenyl)piperidine. We will explore the strategic rationale for this scaffold, outline robust diversification chemistries, and provide detailed protocols for library synthesis and quality control.
The Strategic Rationale: A Privileged Scaffold with a Versatile Handle
The design of a successful fragment library hinges on maximizing the exploration of relevant chemical space with a minimal number of compounds.[6][7] This is achieved by selecting scaffolds that are not only synthetically tractable but also rich in features conducive to high-quality interactions with protein targets.
1.1. The Power of 3D Fragments: Escaping "Flatland"
Historically, many fragment libraries have been dominated by flat, aromatic, sp²-rich structures. While effective, there is a growing consensus that incorporating greater three-dimensional shape diversity can lead to improved physicochemical properties, novel binding modes, and enhanced selectivity.[8][9][10] Saturated heterocyclic scaffolds, like the piperidine ring, are ideal for introducing this 3D complexity, moving beyond the "rod-disc" shapes of planar molecules.[11][12]
1.2. Why (R)-2-(3-Bromophenyl)piperidine?
The choice of (R)-2-(3-Bromophenyl)piperidine as the foundational scaffold is a deliberate one, based on three key pillars:
-
The Piperidine Core: The piperidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its non-planar, chair-like conformation provides a rigid and well-defined 3D architecture.[8] The ability to functionalize this core allows for the creation of a diverse array of shapes and vector orientations for fragment growth.[13]
-
Inherent Chirality: The fixed (R)-stereochemistry introduces a specific and defined chirality from the outset. This is critical as biological targets are chiral, and stereochemistry often plays a decisive role in binding affinity and selectivity. Utilizing a single enantiomer simplifies subsequent analysis and structure-activity relationship (SAR) studies.[14]
-
The Bromophenyl Synthetic Handle: The 3-bromophenyl group is not merely a substituent; it is a versatile and powerful anchor for chemical diversification.[15] The carbon-bromine bond is a prime substrate for a wide range of robust and well-established cross-coupling reactions, allowing for the systematic and controlled introduction of diverse chemical matter.[15]
Library Design and Diversification Strategy
Our strategy is to leverage the distinct reactivity of two key positions on the core scaffold: the aryl bromide (Position A) and the piperidine nitrogen (Position B). This dual-axis approach allows for the rapid generation of a library with significant chemical and structural diversity from a single starting material.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
(R)-2-(3-Bromophenyl)piperidine
-
A selection of 24 diverse boronic acids
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
24-well reaction block with magnetic stirring bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Plate Preparation: To each well of the 24-well reaction block, add (R)-2-(3-Bromophenyl)piperidine (e.g., 24 mg, 0.1 mmol).
-
Reagent Addition:
-
To each well, add a unique boronic acid (1.2 equivalents, 0.12 mmol).
-
Add K₂CO₃ (2 equivalents, 0.2 mmol) to each well.
-
Add the Pd(dppf)Cl₂ catalyst (0.05 equivalents, 0.005 mmol) to each well.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (e.g., 4:1, 1 mL) to each well.
-
Reaction: Seal the reaction block and place it on a magnetic stirring hotplate. Heat the reaction to 80-100 °C and stir for 12-16 hours under an inert atmosphere.
-
Work-up:
-
Allow the block to cool to room temperature.
-
Add water (1 mL) and ethyl acetate (1 mL) to each well.
-
Shake the plate and allow the layers to separate.
-
Collect the organic layer from each well for analysis and purification (e.g., using a parallel purification system).
-
Protocol 3.2: Parallel Amide Coupling on the Piperidine Nitrogen
This protocol describes the acylation of the piperidine nitrogen with a selection of 24 different carboxylic acids.
Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. [16][17]This protocol introduces diverse functionality and provides a handle for potential fragment growth strategies.
Caption: General scheme for the amide coupling reaction.
Materials and Reagents:
-
(R)-2-(3-Bromophenyl)piperidine
-
A selection of 24 diverse carboxylic acids
-
Coupling reagent (e.g., HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
24-well reaction block
Procedure:
-
Acid Activation (Optional but Recommended): In a separate plate, dissolve each carboxylic acid (1.1 equivalents, 0.11 mmol) in DMF. Add HATU (1.1 equivalents, 0.11 mmol) and DIPEA (2.0 equivalents, 0.2 mmol) and allow to stir for 15 minutes at room temperature.
-
Amine Addition: Prepare a stock solution of (R)-2-(3-Bromophenyl)piperidine (0.1 mmol per well) in DMF.
-
Reaction: Add the amine solution to the activated carboxylic acid mixtures.
-
Incubation: Seal the plate and shake at room temperature for 12-16 hours.
-
Work-up: Quench the reactions by adding water. The products can then be extracted with an appropriate organic solvent (e.g., ethyl acetate) for analysis and purification.
Library Characterization and Quality Control
A fragment library is only as good as its quality. [4][18]Rigorous quality control (QC) is essential to ensure that screening results are reliable and that hits are tractable for follow-up chemistry. [19][20] 4.1. Identity and Purity Assessment
Each compound in the library must be characterized to confirm its identity and assess its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides the molecular weight of the product (confirming identity) and an estimation of purity based on the peak area at a specific wavelength (e.g., >95%). [19]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should be performed on all final compounds. This confirms the precise chemical structure and provides a more accurate assessment of purity by identifying any residual solvents or reagents. [21][22]For a library of this size, automated NMR acquisition is highly efficient. [18] 4.2. Solubility Assessment
Fragments are screened at high concentrations, making aqueous solubility a critical parameter. [4][9]* Protocol: A common method is nephelometry or turbidimetry. A stock solution of the fragment (e.g., 100 mM in DMSO) is serially diluted into an aqueous buffer relevant to the screening assay. The concentration at which precipitation is observed (indicated by light scattering) is recorded as the kinetic solubility. Fragments with solubility <100 µM in the assay buffer may be flagged or deprioritized.
4.3. Physicochemical Property Analysis
The library should be designed to adhere to established fragment guidelines, often referred to as the "Rule of Three" (Ro3). [5][23]These properties should be calculated for all virtual and synthesized library members to ensure they fall within the desired fragment space.
| Parameter | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | Ensures fragment-like size and complexity. [5] |
| cLogP | ≤ 3 | Controls lipophilicity to improve solubility and reduce non-specific binding. [23] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Maintains solubility and avoids excessive polarity. [5] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Maintains solubility and avoids excessive polarity. [5] |
| Rotatable Bonds (RotB) | ≤ 3 | Reduces entropic penalty upon binding. [5] |
| Topological Polar Surface Area (TPSA) | ≤ 60 Ų | Correlates with membrane permeability and solubility. |
| Fraction sp³ (Fsp³) | As high as possible | A metric for 3D character; higher values indicate less "flatness". [8] |
Conclusion
This application note provides a robust and scientifically grounded framework for the design and synthesis of a high-quality, 3D-enriched fragment library. By starting with the chiral, privileged scaffold of (R)-2-(3-Bromophenyl)piperidine, researchers can employ reliable and scalable parallel synthesis protocols—such as Suzuki-Miyaura and amide couplings—to rapidly generate a diverse collection of novel fragments. Adherence to the stringent quality control measures outlined is critical for ensuring the integrity of the library and the ultimate success of fragment screening campaigns. The resulting library, rich in three-dimensional character, is well-positioned to identify novel starting points for challenging drug targets.
References
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry.
- CORE. NMR quality control of fragment libraries for screening.
- BioSolveIT. FBDD: Fragment-Based Drug Design.
- SciSpace. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro.
- Approaches to Fragment-Based Drug Design.
- PMC - NIH. NMR quality control of fragment libraries for screening.
- RSC Publishing. (2024, February 12). Design, quality and validation of the EU-OPENSCREEN fragment library poised to a high-throughput screening collection.
- PubMed. (2020, June 12). NMR quality control of fragment libraries for screening.
- PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
- NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library.
- PMC. (2017, May 31). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes.
- Benchchem. 2-[(3-Bromophenyl)methyl]piperidine | 1225784-84-8.
- ACS Publications. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes | Journal of Medicinal Chemistry.
- PMC - NIH. Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- ResearchGate. (2016, January 20). What physico-chemical parameters must have molecules for fragment libraries?.
- RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- PMC - NIH. (2025, September 10). Fragment-based drug discovery: A graphical review.
- La Trobe University. (2025, November 28). Small Molecule Structure Characterisation.
- MDPI. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis and Applications of Small Molecule Libraries | Chemical Reviews.
- PubMed. (2006, August 15). Design and characterization of a functional library for NMR screening against novel protein targets.
- ACS Publications. (2017, May 31). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes | Journal of Medicinal Chemistry.
- Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery and Development Process 2. L.
- PMC - NIH. Synthesis and screening of small molecule libraries active in binding to DNA.
- MDPI. (2013, April 22). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
- ResearchGate. Diphenylsilane as a Coupling Reagent for Amide Bond Formation.
- PMC - NIH. NMR Characterization of RNA Small Molecule Interactions.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Aapptec Peptides. (2025, January 31). The parallel and combinatorial synthesis and screening in drug discovery.
- PNAS. Route to three-dimensional fragments using diversity-oriented synthesis.
- Organic Chemistry Portal. Amide synthesis by acylation.
- News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.
- ResolveMass Laboratories Inc. NMR characterization of small and large molecules.
- ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.
- CORE. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.
- PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.
- Benchchem. managing side reactions in piperidine functionalization.
Sources
- 1. massbio.org [massbio.org]
- 2. biosolveit.de [biosolveit.de]
- 3. scispace.com [scispace.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. pnas.org [pnas.org]
- 15. 2-[(3-Bromophenyl)methyl]piperidine | 1225784-84-8 | Benchchem [benchchem.com]
- 16. hepatochem.com [hepatochem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. NMR quality control of fragment libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. resolvemass.ca [resolvemass.ca]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Extraction of Piperidine Free Bases
A Guide to Resolving and Preventing Emulsions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that liquid-liquid extraction of piperidine free bases can be a deceptively complex step. One of the most common and frustrating challenges encountered is the formation of a stable emulsion at the aqueous-organic interface. This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and, more importantly, prevent these issues from arising.
Troubleshooting Guide: Immediate Actions for Emulsion Resolution
This section addresses specific, in-the-moment problems you might be facing during your extraction.
Problem: A persistent, milky emulsion has formed between the aqueous and organic layers and does not resolve after several minutes of standing.
This is the most frequent issue encountered. Emulsions are dispersions of one liquid into another, immiscible liquid, often stabilized by surfactant-like molecules present in the sample matrix (e.g., phospholipids, fatty acids, or proteins)[1]. The high pH required to deprotonate piperidine to its free base can also contribute to the formation of soaps if fatty acids are present.
Solution Workflow:
Here is a logical progression of techniques to break a stable emulsion. Start with the least invasive method.
Detailed Protocols for Key Steps:
Protocol 1: The "Salting Out" Technique
This is often the most effective chemical method. The addition of a salt like sodium chloride dramatically increases the ionic strength of the aqueous layer.[2][3] This has two primary effects: it reduces the solubility of the organic solvent in the aqueous phase and dehydrates the hydrated surfactant-like molecules that are stabilizing the emulsion, forcing them to partition into one of the bulk phases.[1][3]
-
Prepare a Saturated Solution: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is known as brine.
-
Add Portion-wise: Using a pipette, add a few milliliters of the brine solution to the separatory funnel containing the emulsion.
-
Mix Gently: Stopper the funnel and gently rock or invert it a few times. Do not shake vigorously, as this can reform the emulsion.
-
Observe: Allow the funnel to stand and observe if the emulsion layer begins to break. You may see the salt solution channeling through the emulsion as it works.[4]
-
Repeat if Necessary: If the emulsion is not fully resolved, add another small portion of brine and repeat the gentle mixing.
Protocol 2: Centrifugation
This physical method applies a strong mechanical force to accelerate the separation of the dispersed droplets from the continuous phase.[2][5] It is highly effective but limited by the volume of the sample and the availability of a suitable centrifuge.
-
Transfer: Carefully transfer the entire mixture (or the portion containing the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Spin: Centrifuge the tubes for 5-10 minutes at a moderate speed (e.g., 2000-3000 x g).[6]
-
Inspect: After centrifugation, three layers should be visible: the top organic layer, the bottom aqueous layer, and a small, compact pellet of solid interfacial material in between.[6]
-
Separate: Carefully pipette or decant the desired layer, avoiding the solid pellet.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of emulsions during the extraction of piperidine free bases?
Emulsions form when two immiscible liquids are agitated, creating a dispersion of one phase within the other.[2][7] This dispersion is often stabilized by compounds that have some solubility in both the aqueous and organic phases, acting as surfactants.[1] In the context of piperidine extraction from biological or natural product matrices, these stabilizers can be phospholipids, proteins, or fatty acids.[1] The process of basifying the aqueous layer to generate the piperidine free base can also saponify fatty acids, creating soaps that are excellent emulsifying agents.[4]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is always better than resolution.[1][2]
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[1] This increases the surface area for extraction without providing the high shear energy needed for stable emulsion formation.
-
Pre-emptive Salting Out: Add salt or brine to the aqueous layer before adding the organic solvent and beginning the extraction.[3][4] This increases the polarity of the aqueous phase from the start, discouraging the formation of an emulsion.
-
pH Control: Ensure the pH of the aqueous phase is sufficiently high (typically >11) to fully deprotonate the piperidinium salt to the free base. A partially protonated amine can have surfactant-like properties.
-
Alternative Extraction Methods: For samples that are notoriously prone to emulsions, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE).[1][2] These methods immobilize the aqueous phase on a solid support, and the organic solvent flows through, allowing for extraction without the vigorous mixing that causes emulsions.[1][2]
Q3: I've added brine, but the emulsion persists. What's my next step?
If salting out fails, the emulsion may be particularly robust. The next logical step is to try altering the properties of the organic phase. Add a small amount (5-10% of the organic phase volume) of a different organic solvent.[1] For example, if you are using diethyl ether or ethyl acetate, adding a small volume of dichloromethane or chloroform can help. This changes the overall polarity and solvent properties of the organic layer, which can disrupt the delicate balance stabilizing the surfactant at the interface.[1][2]
Q4: Can adjusting the pH help break an existing emulsion?
Yes, particularly if the emulsion is stabilized by acidic or basic compounds. If the emulsion is suspected to be caused by soaps formed from fatty acids, slightly lowering the pH with a dilute acid (e.g., 1M HCl) can protonate the carboxylate head groups, destroying their surfactant properties.[4][5] However, be extremely cautious with this approach. Lowering the pH too much will protonate your piperidine free base, making it water-soluble and causing it to partition back into the aqueous layer, defeating the purpose of the extraction. This should be considered a last-resort method.
Q5: Is filtering the emulsion a viable option?
Filtering can be effective, especially for removing the solid or semi-solid material that often constitutes the interfacial layer of an emulsion.[1] Passing the entire mixture through a plug of glass wool or a pad of a filter aid like Celite® in a funnel can physically trap the emulsion and allow the separate organic and aqueous phases to pass through.[8] Phase separation filter papers, which are hydrophobic, can also be used to separate the organic layer from the aqueous phase and the emulsion.[1]
Summary of Emulsion-Breaking Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Time/Gravity | Allows droplets to coalesce naturally due to density differences.[4][5] | Non-invasive, requires no reagents. | Can be very slow (hours) or ineffective for stable emulsions. |
| Mechanical Agitation | Gently stirring or swirling encourages droplet coalescence without adding high shear energy. | Simple, requires no special equipment. | Often insufficient for anything other than very weak emulsions. |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, decreasing mutual solubility and dehydrating surfactants.[1][2][3] | Highly effective, inexpensive, and generally applicable. | Adds salt to the aqueous layer, which may need to be considered in downstream processing. |
| Solvent Addition | Alters the polarity and solvent properties of the organic phase, disrupting the surfactant's stabilizing action.[1][2] | Can be very effective when salting out fails. | Alters the composition of the organic phase; may require removal later. |
| pH Adjustment | Protonates or deprotonates emulsifying agents, destroying their surfactant properties.[4][9] | Effective for emulsions stabilized by soaps or other pH-sensitive compounds. | High risk of partitioning the target analyte (piperidine) into the wrong phase if not done carefully. |
| Centrifugation | Applies g-force to accelerate the separation of phases and compact the interfacial material.[2][4][5] | Very effective, fast, and clean separation.[6] | Requires a centrifuge; limited by sample volume and tube size. |
| Filtration | Physically removes the emulsion/interfacial material using a filter medium like glass wool or Celite®.[1][8] | Good for removing solid particulates that stabilize emulsions. | Can lead to some loss of product adsorbed onto the filter medium. |
| Ultrasonic Bath | Uses high-frequency sound waves to induce cavitation and disrupt the emulsion droplets.[4][5] | Can be effective for some emulsions. | Requires specific equipment; can potentially heat the sample. |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
-
Enhancing Extractions by Salting Out. LCGC International. [Link]
-
solid-liquid extraction. Columbia University. [Link]
-
Breaking emulsions. Reddit. [Link]
-
How does emulsion splitting work? Kluthe Magazine. [Link]
-
How emulsions form and break? Biolin Scientific. [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils. ResearchGate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. biolinscientific.com [biolinscientific.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of (R)-2-(3-Bromophenyl)piperidine
Executive Technical Summary
(R)-2-(3-Bromophenyl)piperidine is a chiral secondary amine. While piperidines are generally considered stable, the introduction of the 3-bromophenyl group at the C2 position significantly alters its stability profile. This "benzylic-like" activation lowers the bond dissociation energy of the C2-H bond, making the compound susceptible to oxidative dehydrogenation (aromatization/imine formation) and N-oxidation upon exposure to air, light, or transition metal traces.
Critical Stability Alert:
-
Physical State: The free base is an oil or low-melting solid and is significantly less stable than its salt forms (e.g., HCl, Tartrate).
-
Primary Degradation Mode: Aerobic oxidation to the imine (2,3,4,5-tetrahydropyridine derivative) and subsequent hydrolysis or polymerization.
-
Chiral Integrity: Oxidation at the C2 position destroys the chiral center, leading to racemization or loss of enantiomeric excess (ee).
Troubleshooting Guide: Diagnostics & Rescue
Issue 1: The compound has changed color (Yellow/Brown Discoloration)
Diagnosis: This is the hallmark of oxidative degradation. Pure piperidines are colorless. Yellowing indicates the formation of conjugated imines or N-oxide impurities, often catalyzed by trace metals or light.
Step-by-Step Rescue Protocol (Purification via Salt Formation): Note: This protocol converts the free base to a stable HCl salt, rejecting non-basic impurities.
-
Dissolution: Dissolve the crude/discolored oil in a non-polar solvent (e.g., Diethyl ether or MTBE) (10 mL/g).
-
Filtration: If insoluble dark tars are present, filter through a pad of Celite® to remove polymerized byproducts.
-
Salt Formation: Cool the solution to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or ethereal HCl.
-
Precipitation: The hydrochloride salt should precipitate immediately as a white to off-white solid.
-
Isolation: Filter the solid under nitrogen. Wash with cold ether to remove soluble non-basic oxidation impurities.
-
Drying: Dry under high vacuum at 40°C. Check HPLC purity.
Issue 2: Loss of Enantiomeric Excess (ee) during Storage
Diagnosis: Radical-mediated oxidation mechanisms at the benzylic C2 position can lead to transient planar intermediates, resulting in partial racemization.
Corrective Action:
-
Immediate: Switch storage to -20°C under Argon.
-
Analysis: Perform Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Resolution: If ee has dropped significantly (<95%), recrystallization of the tartrate salt (using D- or L-tartaric acid depending on the specific diastereomer required) is the only viable method to restore optical purity.
Mechanistic Insight: Why does this happen?
Understanding the degradation pathway is vital for prevention. The C2 position is "doubly activated" by the nitrogen lone pair and the adjacent aromatic ring.
Figure 1: Oxidative degradation pathways. The formation of the C2-radical is the critical failure point, leading to both chemical degradation (imine) and stereochemical loss (racemization).
Frequently Asked Questions (FAQs)
Q1: Can I store the free base in the refrigerator (4°C)? A: Not recommended for long term. The free base is prone to absorbing CO₂ from the air to form carbamates and slow oxidation.
-
Best Practice: Convert to a salt (HCl, Tosylate) for long-term storage.
-
If Free Base is Mandatory: Store at -20°C under an Argon atmosphere in amber glass vials.
Q2: I see a new peak at RRT ~0.85 on my HPLC. What is it? A: This is likely the N-Oxide . N-oxides are more polar than the parent amine and typically elute earlier on Reverse Phase (C18) columns.
-
Verification: Treat a small sample with a reducing agent (e.g., Sodium Bisulfite or Triphenylphosphine). If the peak disappears and the parent peak increases, it is the N-Oxide.
Q3: Is the compound compatible with chlorinated solvents like DCM? A: Generally yes, but avoid old chloroform or DCM which may contain traces of HCl or phosgene (if unstabilized). More importantly, avoid solvents prone to peroxide formation (THF, Ether) unless they are freshly distilled or tested, as peroxides will rapidly oxidize the amine to the N-oxide.
Q4: How do I handle the compound for weighing? A:
-
Allow the vial to warm to room temperature before opening (prevents water condensation).
-
Flush the headspace with Nitrogen/Argon immediately after use.
-
Use a glass or stainless steel spatula (avoid iron/rust).
Analytical Reference Data
Table 1: Stability Matrix
| Condition | Form | Stability Rating | Expected Degradants |
| Solid, -20°C, Argon | HCl Salt | Excellent (>2 Years) | None |
| Solid, 25°C, Air | Free Base | Poor (<1 Month) | N-Oxide, Carbonate salts |
| Solution (MeOH), 25°C | Free Base | Moderate (Days) | Imine (if light exposed) |
| Solution (THF), 25°C | Free Base | Poor | N-Oxide (via peroxides) |
Recommended Experimental Workflow
To ensure data integrity during synthesis or analysis, follow this closed-loop workflow:
Figure 2: Standard Operating Procedure (SOP) for handling sensitive chiral piperidines.
References
-
Niraparib Process Chemistry
- Patent: "Process for the preparation of Niraparib and intermediates thereof." US Patent 10,927,095 B2. (2021).
-
Oxidation of Cyclic Amines
- Article: "Oxidative degradation of secondary amines: Mechanisms and prevention." Journal of Pharmaceutical Sciences.
-
Safety & Handling
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's chemical hygiene plan before handling.
Sources
purification methods for N-alkylated 2-arylpiperidine derivatives
Technical Support Center: Purification of N-Alkylated 2-Arylpiperidine Derivatives Curated by Senior Application Scientists for Drug Development Professionals
Overview N-alkylated 2-arylpiperidines are privileged pharmacophores in medicinal chemistry, frequently appearing in GPCR ligands and CNS-active therapeutics. However, their purification is notoriously challenging. The presence of a basic secondary or tertiary amine (pKa ~9–10) adjacent to an aryl ring introduces issues like severe chromatographic tailing, epimerization, and complex zwitterionic behavior when other functional groups are present. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these bottlenecks.
Module 1: Chromatographic Troubleshooting & Peak Tailing
Q: Why do my N-alkylated 2-arylpiperidines exhibit severe peak tailing and broad elution bands on standard silica or C18 columns? A: The fundamental cause of peak tailing for basic amines is secondary ion-exchange interactions. In reverse-phase liquid chromatography (RPLC), the stationary phase consists of nonpolar entities (C8/C18) bonded to a silica base. However, up to 50% of the silica surface inherently contains free, unreacted silanol (Si-OH) groups[1]. These silanol groups are acidic. When a basic piperidine derivative passes through the column, it becomes protonated and interacts strongly with the ionized anionic silanols, causing delayed elution and severe tailing[2].
Q: How can I modify my mobile phase to eliminate this tailing? A: You must employ a silanol suppressor or manipulate the pH to neutralize the interaction. Adding a competing base, such as Triethylamine (TEA), is the most effective strategy. TEA (pKa ~10.7) is a stronger base than most piperidine derivatives. It competitively binds to the anionic silanol groups, masking them and creating a "stable" spatial environment with its hydrophobic ethyl tails, which prevents the target analyte from undergoing secondary interactions[3]. Alternatively, working at a low pH (e.g., pH 2.5 phosphate buffer) protonates and neutralizes the silanol groups, preventing ion exchange[2].
Logical troubleshooting tree for mitigating basic amine peak tailing.
Table 1: Quantitative Impact of Mobile Phase Additives on Piperidine Peak Asymmetry
| Additive Strategy | Concentration | Mechanistic Action | Typical Peak Asymmetry ( | Column Lifespan Impact |
| None (Standard RP) | 0 mM | Unsuppressed silanol interaction | > 2.5 (Severe Tailing) | Neutral |
| Phosphate Buffer | 10–20 mM (pH 2.5) | Protonates/neutralizes silanols | 1.2 – 1.5 (Moderate) | Moderate (Silica hydrolysis risk) |
| Triethylamine (TEA) | 5 mM | Competitively masks active sites | 1.0 – 1.1 (Symmetrical) | Reduced (Accelerates endcapping hydrolysis) |
Note: Data synthesized from standard RPLC optimization parameters for basic compounds[2].
Protocol 1: Self-Validating RP-HPLC Method for Basic Piperidines
-
Preparation: Prepare Mobile Phase A: 20 mM potassium phosphate buffer adjusted to pH 3.0. Add 400 µL/L of Triethylamine (TEA)[2]. Prepare Mobile Phase B: Acetonitrile.
-
Equilibration: Flush the C18 column with the mobile phase mixture (e.g., 63:37 A:B) at 1 mL/min until the baseline stabilizes.
-
Injection & Monitoring: Inject the sample. Monitor via UV-Vis (e.g., 230 nm).
-
Validation Check: Calculate the Peak Asymmetry factor (
) of the eluted piperidine. If , the silanol suppression is incomplete. Incrementally increase TEA concentration by 1 mM (up to a maximum of 10 mM) until .
Module 2: Chiral Resolution of Racemic Mixtures
Q: Preparative chiral chromatography is too expensive for our current scale. How can I efficiently resolve racemic N-alkylated 2-arylpiperidines? A: Diastereomeric salt formation using chiral diacids is the most scalable and cost-effective method[4]. Classical resolving agents like (L)-tartaric acid or dibenzoyltartaric acid (DBTA) are highly effective for basic amines[5].
Causality: When a racemic basic amine reacts with an enantiopure acid (e.g., (L)-tartaric acid), it forms two distinct diastereomeric salts: (R)-amine·(L)-tartrate and (S)-amine·(L)-tartrate. Because diastereomers have different physical properties (specifically, lattice energies and solubilities), one salt will preferentially crystallize out of a carefully selected solvent system upon cooling, while the other remains in the mother liquor[6].
Workflow for diastereomeric salt resolution of racemic piperidines.
Protocol 2: Self-Validating Diastereomeric Resolution via (L)-Tartaric Acid
-
Salt Formation: In a reaction vessel, dissolve 0.5 to 1.0 molar equivalents of (L)-tartaric acid in water or an acetone/water mixture[6]. Add the racemic N-alkylated 2-arylpiperidine.
-
Dissolution: Heat the mixture under stirring until complete dissolution is achieved.
-
Crystallization: Slowly cool the solution to room temperature. Causality Note: Slow cooling promotes the formation of a highly ordered crystal lattice, which excludes the undesired diastereomer and increases enantiomeric excess (ee). Seeding with a pure crystal can induce precipitation[6].
-
Isolation: Filter the precipitated diastereomeric salt.
-
Free-Basing (Validation Step): Suspend the isolated salt in water. Add aqueous NaOH dropwise. Validation: Use a pH meter to ensure the aqueous phase reaches pH > 10. This guarantees complete liberation of the free amine from the tartrate salt[6].
-
Extraction: Extract the aqueous layer 3x with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Module 3: Handling Zwitterionic & Highly Polar Derivatives
Q: My target compound contains both a basic N-alkylpiperidine moiety and a Lewis acidic group (e.g., a boronic acid ester). It irreversibly absorbs onto silica gel. How do I isolate it? A: Zwitterionic piperidines, such as the lysosome-targeting prodrug NCure2, run as broad, streaky bands under all neutral, basic, or acidic chromatographic conditions. Furthermore, silica gel often catalyzes the on-column hydrolysis of sensitive groups like boronic acid pinacol esters, leading to near-total product loss[7].
Causality: The simultaneous presence of a basic amine and an acidic moiety causes the molecule to bind to both the acidic silanols and the trace metal impurities in the silica matrix.
Protocol 3: Non-Chromatographic Purification via HCl Salt Precipitation To bypass chromatography entirely, exploit the differential solubility of the compound's hydrochloride salt.
-
Reaction Quench: After the final synthesis step, concentrate the crude reaction mixture under reduced pressure.
-
Solvent Exchange: Dissolve the crude residue in a minimal amount of an anhydrous, non-polar solvent (e.g., diethyl ether or MTBE) where the free-base zwitterion is soluble but impurities are not. Filter off insoluble byproducts.
-
Salt Precipitation: Slowly add a stoichiometric amount of anhydrous HCl in dioxane (or ethereal HCl) to the filtrate at 0 °C. The basic piperidine nitrogen will protonate, forming the HCl salt.
-
Validation Check: Because the HCl salt of the zwitterionic piperidine is highly polar, it will crash out of the non-polar solvent as a solid precipitate[7]. Validate by spotting the supernatant on a TLC plate; if the product spot is absent, precipitation is complete.
-
Isolation: Filter the precipitate and wash with cold diethyl ether to yield the analytically pure target compound without the need for tedious chromatography[7].
References
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. 1
-
Tip on Peak Tailing of Basic Analytes. Phenomenex. 2
-
Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. 3
-
Synthesis of a lysosome-targeting aminoferrocene-based prodrug NCure2. ChemRxiv. 7
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Universidade de Lisboa. 4
-
(R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem. 6
-
Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts. MDPI. 5
Sources
overcoming catalyst poisoning by piperidine nitrogen in cross-coupling
Welcome to the Technical Support Center for Transition Metal Catalysis. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing catalyst deactivation when working with piperidine-containing substrates.
Piperidine is a ubiquitous pharmacophore, but its highly basic and sterically accessible secondary nitrogen lone pair makes it a notorious catalyst poison in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions). By coordinating strongly to electrophilic Pd(II) intermediates or the Pd(0) active species, piperidine forms stable, off-cycle complexes that halt the catalytic cycle[1][2].
This guide provides field-proven troubleshooting frameworks, step-by-step methodologies, and mechanistic insights to overcome this limitation.
Part 1: Diagnostic Troubleshooting Guide
Symptom 1: Complete Reaction Stalling & "Black Palladium" Precipitation
-
Root Cause: The piperidine nitrogen lone pair outcompetes the phosphine ligand or transmetalating agent, forming a dead-end [Pd(II)-amine] complex. Over time, the unliganded palladium aggregates and precipitates as inactive Pd(0) black[3].
-
Causality & Solution: You must either electronically mask the lone pair or sterically block its access to the metal. If the piperidine nitrogen is not the intended coupling site (e.g., in a Suzuki C-C coupling), immediately pivot to an N-Protection Strategy (Protocol A)[4].
Symptom 2: Low Yields & High Catalyst Loading Required (>5 mol%)
-
Root Cause: Partial catalyst poisoning. The binding of the amine to the palladium is reversible but thermodynamically favored, meaning a large portion of your catalyst resting state is off-cycle.
-
Causality & Solution: Shift the kinetic equilibrium by accelerating the productive catalytic steps. Switch to highly electron-rich, sterically demanding biaryl phosphine ligands (e.g., RuPhos or BrettPhos)[5]. Their steric bulk prevents the secondary amine from coordinating, while their electron density accelerates oxidative addition.
Symptom 3: Unwanted N-Arylation (Selectivity Failure)
-
Root Cause: The piperidine nitrogen acts as a nucleophile, attacking the Pd-aryl intermediate to form an unwanted Buchwald-Hartwig C-N coupled byproduct instead of the desired C-C bond.
-
Causality & Solution: Implement the In-Situ Protonation Strategy (Protocol B). By converting the piperidine to a piperidinium salt, the lone pair is tied up in an N-H bond, rendering it non-nucleophilic[6][7].
Part 2: Visualizing the Poisoning Mechanism & Decision Matrix
Figure 1: Mechanism of piperidine-induced catalyst poisoning vs. the productive cross-coupling cycle.
Figure 2: Decision matrix for selecting the optimal strategy to overcome piperidine poisoning.
Part 3: Core Experimental Protocols (Self-Validating Systems)
Protocol A: The Protection Strategy (Industry Standard)
By masking the amine as a carbamate (e.g., N-Boc), the nitrogen lone pair is delocalized into the carbonyl group via resonance. This drastically reduces its Lewis basicity, completely preventing palladium coordination[4].
Step-by-Step Methodology:
-
Protection: Dissolve the piperidine substrate (1.0 eq) in DCM. Add
(1.5 eq) and (1.1 eq). Stir at room temperature for 4 hours. -
Validation Check: Perform TLC (Ninhydrin stain). The disappearance of the primary/secondary amine spot confirms complete protection.
-
Cross-Coupling: Set up the Suzuki/Sonogashira reaction using the N-Boc protected substrate,
(2-5 mol%), and standard base (e.g., ). -
Deprotection: Post-coupling, treat the isolated product with 20% TFA in DCM for 2 hours at room temperature to reveal the free piperidine.
Protocol B: In-Situ Protonation (Atom-Economic Approach)
If protection/deprotection steps are undesirable, use the piperidinium hydrochloride salt. The protonated nitrogen lacks an available lone pair[6][7].
Step-by-Step Methodology:
-
Salt Formation: Treat the free piperidine substrate with 1.0 M HCl in diethyl ether to precipitate the piperidinium HCl salt. Isolate via filtration.
-
Biphasic Coupling Setup: Use a biphasic solvent system (e.g., Toluene/Water 3:1). Use a mild, inorganic base (like
) that partitions preferentially into the aqueous layer. -
Causality of the System: The bulk of the piperidine remains protonated in the aqueous/interface layer. Only trace amounts of the free amine are liberated into the organic layer at any given time, keeping its concentration below the threshold required to poison the organic-soluble Pd catalyst.
-
Validation Check: Monitor the reaction via LC-MS. If the reaction stalls at 50% conversion, the aqueous layer may have become too acidic; add a supplementary buffer.
Protocol C: Advanced Steric Shielding & Slow Addition (For C-N Couplings)
When the piperidine nitrogen is the intended nucleophile (Buchwald-Hartwig amination), you cannot protect or permanently protonate it. You must rely on ligand architecture and concentration control[5][8].
Step-by-Step Methodology:
-
Ligand Selection: Utilize a pre-catalyst system like RuPhos-Pd-G3 (1-2 mol%). The massive steric footprint of the RuPhos ligand creates a deep catalytic pocket that rejects off-cycle binding of the bulky piperidine but allows the necessary on-cycle interactions.
-
Slow Addition: Dissolve the piperidine (1.2 eq) in the reaction solvent (e.g., THF or Dioxane). Load this into a syringe pump.
-
Execution: Heat the aryl halide, base (
), and catalyst to 80°C. Add the piperidine solution dropwise via the syringe pump over 2-4 hours. -
Causality of the System: By keeping the instantaneous concentration of the free amine extremely low, the rate of productive oxidative addition and transmetalation vastly outcompetes the rate of off-cycle catalyst poisoning[8].
Part 4: Quantitative Data Presentation
The following table summarizes the operational trade-offs of each strategy based on standard pharmaceutical process chemistry metrics:
| Strategy | Catalyst Loading Req. | Yield Expectation | Functional Group Tolerance | Atom Economy | Best Use Case |
| A: N-Boc Protection | Low (1-2 mol%) | >85% | High (Tolerates sensitive electrophiles) | Low (Requires 2 extra steps) | Early-stage synthesis; complex Suzuki C-C couplings. |
| B: Protonation (Salt) | Medium (3-5 mol%) | 60-80% | Medium (Base-sensitive groups may degrade) | High (No protecting groups) | Late-stage functionalization; process scale-up. |
| C: RuPhos + Slow Add. | Very Low (0.5-1 mol%) | >90% | High (Excellent for sterically hindered arenes) | High (Direct coupling) | Buchwald-Hartwig C-N aminations. |
Part 5: Frequently Asked Questions (FAQs)
Q: I am scaling up a Sonogashira coupling with a piperidine alkyne, and I cannot use N-Boc protection due to cost. What is the alternative?
A: Use the Protonation Strategy (Protocol B) combined with a copper-free Sonogashira protocol. Copper co-catalysts can also be poisoned by basic amines. Use
Q: Why does my reaction turn black almost immediately upon adding the piperidine?
A: The immediate formation of "palladium black" indicates rapid reduction of Pd(II) to unliganded Pd(0), followed by aggregation. Piperidine can act as a reducing agent via
Q: Can I use organic bases like DBU or DIPEA instead of inorganic bases to prevent poisoning? A: Yes, but with caution. Highly hindered organic bases like DIPEA (N,N-Diisopropylethylamine) are excellent because they are strong enough to facilitate the catalytic cycle but too sterically hindered to poison the palladium catalyst themselves. However, if you use a less hindered base like DBU at high concentrations, it can competitively bind to the catalyst and induce the exact poisoning effect you are trying to avoid[8].
References
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. Available at:[Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at:[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity. ACS Catalysis. Available at:[Link]
-
Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at:[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at:[Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at:[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioengineer.org [bioengineer.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Dynamic Kinetic Resolution (DKR) of 2-Arylpiperidines
Status: Operational Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reference ID: DKR-2AP-OPT-2026
System Overview & Core Philosophy
Welcome. You are likely here because your Dynamic Kinetic Resolution (DKR) of 2-arylpiperidines has stalled at 50% conversion, or your enantiomeric excess (ee) is degrading.
DKR is a "coupled oscillator" system. It relies on two competing rates: the rate of racemization (
The Golden Rule of DKR:
The Mechanism: Visualization
Before troubleshooting, verify your mental model of the reaction.
Figure 1: The DKR "Windmill." The racemization cycle (left) must spin faster than the resolution step (right) consumes the substrate.
Troubleshooting Guides (FAQ Format)
Module A: The Racemization Bottleneck (Low Yield)
Symptom: The reaction stalls at exactly 50% conversion, or proceeds very slowly beyond 50%. Diagnosis: The "Dynamic" part of your DKR has failed. You are performing a standard Kinetic Resolution. The metal catalyst is dead or inhibited.[3][4]
| Question | Technical Analysis & Solution |
| Why is my racemization catalyst inactive? | Amine Poisoning: 2-arylpiperidines are strong sigma-donors. They coordinate tightly to Pd or Ru centers, blocking the active sites required for hydride transfer. Fix: Increase temperature (if enzyme allows) to promote ligand dissociation, or switch to Pd nanoparticles on AlO(OH) or Pd-AmP-MCF . These heterogeneous supports prevent aggregation and reduce inhibition [1]. |
| Is my hydrogen source correct? | The Hydrogen Balance: Racemization requires a "hydrogen borrowing" mechanism. Fix: If using molecular H₂, keep pressure low (0.1 bar). High H₂ pressure forces the equilibrium toward the amine, shutting down the imine intermediate formation. Ideally, use a hydrogen transfer system where the catalyst cycles H₂ from the substrate itself. |
| Why does the reaction stop after a few hours? | Imine Oligomerization: The cyclic imine intermediate is unstable. If |
Module B: Selectivity Erosion (Low ee)
Symptom: Yield is high (>80%), but ee is poor (<90%).
Diagnosis: The resolution step is too fast (
| Question | Technical Analysis & Solution |
| Is the enzyme eating the wrong enantiomer? | Selectivity Factor (E): Even good enzymes have limits. If the "wrong" enantiomer builds up because racemization is slow, the enzyme will eventually accept it. Fix: Slow down the acylation. Use a less activated acyl donor (e.g., switch from ethyl methoxyacetate to isopropyl acetate). This gives the metal catalyst time to racemize the "wrong" enantiomer back to the "right" one. |
| Is the product racemizing? | Over-active Metal: In rare cases, the metal catalyst can attack the amide product. Fix: Check if your amide product is stable under reaction conditions (control experiment). If not, lower the temperature or reduce metal loading. |
| Why are secondary amines so difficult? | Steric Bulk: 2-arylpiperidines have significant steric hindrance near the nitrogen. Lipase B from Candida antarctica (CALB) often struggles with bulky secondary amines. Fix: Switch to Lipase PS-C1 (Burkholderia cepacia) or engineered variants. Alternatively, use ethyl methoxyacetate as the acyl donor; the methoxy group provides electronic activation that helps overcome the steric barrier of secondary amines [2]. |
Optimized Experimental Protocol
Target: Chemoenzymatic DKR of 2-phenylpiperidine Standard: Based on Bäckvall et al. methodologies [1, 2].
Reagents & Setup
-
Substrate: Racemic 2-phenylpiperidine (1.0 equiv)
-
Racemization Catalyst: Pd-nanoparticles on AlO(OH) (2.5 mol%) or Shvo’s Catalyst (if temp > 70°C).
-
Resolution Catalyst: CALB (Novozym 435) immobilized (50 mg/mmol substrate).
-
Acyl Donor: Ethyl methoxyacetate (2.0 equiv) — Critical for secondary amines.
-
Solvent: Dry Toluene or MTBE (Stored over 4Å MS).
-
Atmosphere: Argon (with optional 1 atm H₂ balloon if using Pd/C, but usually self-sufficient).
Step-by-Step Workflow
-
Catalyst Pre-treatment (Crucial):
-
If using Pd/C or Pd-nanoparticles, reduce them under H₂ (1 atm) in dry toluene for 30 mins before adding the amine. This activates the surface hydrides.
-
Why: Removes surface oxides that cause induction periods.
-
-
Reaction Assembly:
-
In a dry Schlenk tube, combine the pre-treated Pd catalyst, CALB, and Na₂CO₃ (0.5 equiv, dry).
-
Note: Na₂CO₃ suppresses the formation of ammonium species which cannot undergo racemization.
-
-
Initiation:
-
Add the solution of racemic 2-phenylpiperidine in toluene.
-
Add Ethyl methoxyacetate.[5]
-
Heat to 70°C . (Secondary amines require higher temp for racemization than primary amines).
-
-
Monitoring:
-
T=1h: Check conversion. If >30%, your enzyme is too fast. Lower temp or change acyl donor.
-
T=24h: Ideal endpoint. Filter through Celite to remove catalysts.
-
-
Purification:
-
The product is the (R)-amide .[1] The remaining starting material (if any) should be racemic if
was efficient.
-
Advanced Troubleshooting Matrix
Figure 2: Diagnostic Logic Flow for DKR Optimization.
References
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. Gustafson, K. P. J., et al. (2014).[6][7] Journal of Organic Chemistry. [Link][6][7]
-
Dynamic Kinetic Resolution of Amines and Amino Acids. Verho, O., & Bäckvall, J. E. (2015).[2][8] Journal of the American Chemical Society. [Link]
-
Recent Advances in the Dynamic Kinetic Resolution of Amines. Wamser, A., et al. (2023). Chemical Reviews. [Link]
For further assistance, please contact the Application Science team with your specific HPLC traces and catalyst lot numbers.
Sources
- 1. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases [umu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Hindered Aryl Bromides
Case ID: SUZ-HIND-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric Challenge
You are encountering low conversion in the coupling of sterically hindered aryl bromides (e.g., ortho-substituted or multi-substituted rings).
The Root Cause: In standard Suzuki couplings, oxidative addition is often rate-limiting. However, in hindered systems , the energy landscape shifts. The steric bulk prevents the approach of the boronate species during transmetallation or inhibits the conformational change required for reductive elimination . Furthermore, hindered boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) faster than they can couple, leading to "catalyst death" by substrate consumption.
This guide provides a self-validating protocol to overcome these kinetic traps using next-generation precatalysts and specific ligand architectures.
The "Gold Standard" Hindered Protocol
Do not use
Recommended System Architecture
| Component | Recommendation | Scientific Rationale |
| Precatalyst | XPhos Pd G4 or SPhos Pd G4 | G4 Precatalysts ensure a 1:1 L:Pd ratio and rapid activation at low temperatures, preventing Pd-black formation before the cycle begins. |
| Ligand | SPhos (Universal) or XPhos (Extremely hindered) | These Dialkylbiaryl phosphines have high % Buried Volume ( |
| Base | A mild base that minimizes protodeboronation compared to hydroxides/alkoxides while sufficiently activating the boronic acid. | |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is obligatory . The active transmetallating species is often the trihydroxyboronate |
Step-by-Step Optimization Workflow
Step 1: The "Slow-Release" Setup (To fight Protodeboronation) If your boronic acid is unstable (turning into Ar-H), you must limit its concentration relative to the catalyst.
-
Dissolve Aryl Bromide (1.0 equiv) and Catalyst (2-5 mol%) in Dioxane in the reaction vessel.
-
Dissolve Boronic Acid (1.5 equiv) in a separate syringe.
-
Add the Boronic Acid solution dropwise over 1 hour at reaction temperature.
Step 2: Temperature Control
-
Start at 80°C .
-
If conversion is <10% after 2 hours, increase to 100°C .
-
Note: Hindered systems rarely work at room temperature unless using specialized Pd-NHC complexes (PEPPSI).
Mechanistic Visualization
The following diagram illustrates where steric hindrance blocks the cycle and how bulky ligands (L) overcome it.
Figure 1: The Catalytic Cycle. Red nodes indicate steps where steric hindrance causes stalls, leading to side reactions like protodeboronation.
Troubleshooting FAQs
Q1: The reaction turns black immediately, and I see no conversion. Why?
Diagnosis: "Pd Black" precipitation.[1]
Cause: The active Pd(0) species is unstable and aggregating because the ligand is not stabilizing it, or you are using a Pd(II) source (like
-
Switch to G3/G4 Precatalysts: These contain the ligand pre-bound.
-
Increase Ligand/Metal Ratio: If using separate Pd and Ligand, use a 2:1 ratio of Ligand:Pd.
-
Degassing: Oxygen kills the electron-rich phosphines required for hindered coupling. Sparging with Argon for 20 mins is mandatory.
Q2: I see the starting bromide remaining, but the boronic acid is gone. LCMS shows "Ar-H".
Diagnosis: Protodeboronation.[2][3][4] Cause: The boronic acid hydrolyzed before it could transmetallate. This is common with ortho-substituted boronic acids.[3] Solution:
-
Switch to MIDA Boronates: These release the active boronic acid slowly, keeping the standing concentration low.[5]
-
Anhydrous Conditions (Advanced): Use CsF or TMSOK (Potassium trimethylsilanolate) in dry Toluene. This avoids the water pathway that leads to protodeboronation.
Q3: Which ligand is best for "Tetra-ortho" substitution (e.g., Mesityl coupling)?
Diagnosis: Extreme steric demand. Recommendation: XPhos or RuPhos . Data:
| Ligand | Application |
|---|---|
| SPhos | General hindered coupling (Tri-ortho). |
| XPhos | Extreme hindrance (Tetra-ortho).[6] Excellent stability. |
| RuPhos | Best for electron-poor hindered halides. |
|
Q4: My yield is stuck at 40%. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Catalyst Poisoning.[7] Cause: In hindered systems, the biaryl product can sometimes coordinate to the Pd, or the halide salts (KBr) build up and inhibit the reaction. Solution:
-
Solvent Switch: Change from Dioxane to n-Butanol or t-Amyl Alcohol . The higher solubility of the resulting salts can drive the reaction.
-
Additives: Add 10 mol% tetrabutylammonium bromide (TBAB) . This acts as a phase transfer catalyst and stabilizes nanoparticles.
Diagnostic Decision Tree
Use this flowchart to determine your next experiment.
Figure 2: Troubleshooting Logic Flow for Low Conversion.
References
-
Buchwald, S. L. et al. (2005). Universal Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[8] [Link]
-
Fu, G. C. et al. (2000).[9][10] Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[8] [Link]
-
Burke, M. D. et al. (2007). Slow Release of Unstable Boronic Acids for Cross-Coupling. Journal of the American Chemical Society.[8] [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Barder, T. E. & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[8] [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
removal of palladium impurities from piperidine pharmaceutical intermediates
Status: Active Ticket ID: PD-REM-PIP-001 Subject: Troubleshooting Pd Impurities in Secondary Amine (Piperidine) Pharmacophores Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The "Piperidine Problem": Why is this difficult?
Welcome to the technical support hub. If you are struggling to remove palladium from a piperidine-containing intermediate, you are encountering a well-known specific chemical challenge: Competitive Coordination .
Unlike simple aromatics or ethers, piperidine contains a secondary amine with a localized lone pair. This nitrogen acts as a potent ligand, coordinating strongly to Palladium(II) species to form soluble complexes (e.g., [Pd(Piperidine)₂Cl₂]).
The Consequence: Standard filtration (Celite) or simple aqueous washes often fail because the Pd is not colloidal/heterogeneous; it is chemically bound to your product. To remove it, you must introduce a "super-ligand"—a scavenger with a formation constant (
Diagnostic & Triage: Know Your Enemy
Before selecting a remediation strategy, determine the speciation of your impurity.[1]
| Diagnostic Observation | Likely Pd Species | Recommended Strategy |
| Dark Black/Grey Particulates | Colloidal Pd(0) | Mechanical Filtration (Celite/Charcoal) |
| Clear, Colored Solution (Orange/Red/Brown) | Soluble Pd(II)-Amine Complex | Chemisorption (Thiol Scavengers) |
| Precipitate forms upon acidification | Pd-Amine Complex destabilized | Acidic Workup / Salt Formation |
Remediation Protocols
Protocol A: Solid-Supported Scavengers (The Gold Standard)
Best for: High-value intermediates, strict regulatory limits (<10 ppm), and soluble Pd(II) complexes.
Mechanism: Thiol-functionalized silica (Si-Thiol) or Trimercaptotriazine (Si-TMT) acts as a "metal sink." The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, effectively stripping the metal from the piperidine.
Step-by-Step Procedure:
-
Solvent Check: Ensure your product is fully dissolved. Preferred solvents: THF, EtOAc, MeOH, DMF. Avoid amines (e.g., Triethylamine) as they compete with the scavenger.
-
Loading Calculation:
-
Measure initial Pd content (ICP-MS).
-
Add 4–10 equivalents of scavenger relative to the residual Pd content (NOT the product).
-
Rule of Thumb: If Pd content is unknown, start with 10% w/w scavenger relative to the crude product mass.
-
-
Incubation:
-
Filtration: Filter through a 0.45 µm membrane or fine frit. The Pd remains bound to the solid silica.
-
Wash: Wash the filter cake with 2 bed volumes of solvent to recover entrained product.
Protocol B: Activated Carbon (The Economic Alternative)
Best for: Large-scale early intermediates where <100 ppm is acceptable.
Warning: Activated carbon is non-specific.[5] It may adsorb your piperidine product, leading to yield loss.
Step-by-Step Procedure:
-
Selection: Use "chemically activated" wood-based carbon (high mesoporosity) rather than steam-activated coconut shell (microporous).
-
Slurry: Add activated carbon (10–20% w/w relative to substrate) to the solution.
-
Agitation: Stir vigorously for >12 hours at elevated temperature (50°C).
-
Filtration: Filter over a Celite pad to remove carbon fines.
-
Polishing: If color persists, repeat with a fresh carbon charge.
Protocol C: The "Salt Break" (Crystallization Strategy)
Best for: Final API steps where scavengers are too expensive.
Mechanism: Protonating the piperidine nitrogen removes its ability to coordinate to Pd.
-
Dissolution: Dissolve crude free-base piperidine in a non-polar solvent (e.g., Toluene, DCM).
-
Acidification: Slowly add HCl (gas or ethereal) or Oxalic acid.
-
Precipitation: The piperidine salt precipitates. The Pd-N bond is severed because the nitrogen lone pair is now occupied by a proton (
). -
Isolation: Filter the solid salt. The Pd species usually remain in the mother liquor.
-
Recrystallization: Recrystallize the salt from EtOH/Water to further reject entrained metals.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct removal method based on your specific constraints.
Figure 1: Decision tree for Palladium removal workflows. Blue nodes indicate decision points; Green indicates optimal chemical routes.
Comparative Data: Scavenger Performance
The table below compares the efficiency of common scavenging agents specifically for secondary amine substrates.
| Scavenger Type | Functional Group | Mechanism | Selectivity (Pd vs Product) | Cost | Recommended For |
| Si-Thiol | Propylthiol | S-Donor Chelation | High | Moderate | General Purpose Pd(II) |
| Si-TMT | Trimercaptotriazine | Tridentate Chelation | Very High | High | Stubborn Pd complexes |
| Si-Diamine | Ethylenediamine | N-Donor Chelation | Low | Low | Avoid (Competes with product) |
| Activated Carbon | Carbon Surface | Physisorption | Low | Very Low | Bulk removal (>1000 ppm) |
Troubleshooting & FAQs
Q: I used Si-Thiol, but my Pd levels plateaued at 50 ppm. Why?
-
Diagnosis: Kinetic limitation. The Pd-Piperidine bond is strong.
-
Fix: Increase temperature to 50°C. If that fails, switch to Si-TMT . The tridentate nature of TMT (Trimercaptotriazine) offers a higher binding constant than the monodentate thiol, effectively displacing the piperidine.
Q: My product yield dropped by 15% after using Activated Carbon.
-
Diagnosis: Non-specific adsorption.[5] Your piperidine product is likely sticking to the carbon pores.
-
Fix: Switch to a synthetic carbon (e.g., spherically shaped synthetic carbon) with defined pore sizes, or switch to silica-based scavengers which are chemically inert to the organic backbone.
Q: Can I use liquid extraction instead of solids?
-
Answer: Yes, but it is often less efficient for piperidines. A wash with aqueous N-Acetyl Cysteine (NAC) or Sodium Diethyldithiocarbamate can work. However, these reagents can be difficult to remove from the organic layer, potentially introducing new impurities. Solid-supported scavengers are preferred for ease of filtration.
Q: What are the regulatory limits I need to hit?
-
Answer: Refer to ICH Q3D Guidelines [1].
References
-
ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2019). Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development. (2023). Available at: [Link]
-
Metal Scavengers in Process Chemistry . Biotage White Paper. Available at: [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species . ResearchGate.[7] Available at: [Link]
Sources
Chiral HPLC Methods for Separating (R) and (S)-2-(3-Bromophenyl)piperidine
Executive Summary
Separating the enantiomers of 2-(3-Bromophenyl)piperidine presents a classic but distinct challenge in chiral chromatography. As a secondary amine with a chiral center at the
While structurally related to the Niraparib intermediate (which is a 3-substituted piperidine), the 2-substituted analog typically exhibits higher enantioselectivity on polysaccharide phases due to the proximity of the chiral center to the nitrogen atom—a primary handle for hydrogen bonding with the chiral selector.
This guide compares three distinct chromatographic approaches. Method A (Normal Phase on Amylose-based CSP) is identified as the "Gold Standard" for preparative scalability and resolution (
Part 1: Molecular Profile & Separation Challenge
The Analyte
-
Molecule: 2-(3-Bromophenyl)piperidine
-
Chiral Center: C2 (Alpha to Nitrogen).
-
Key Functional Groups:
-
Secondary Amine (Piperidine): Highly basic (
). Prone to severe peak tailing due to silanol interactions on the silica support. -
Bromophenyl Ring: Lipophilic,
-electron rich (though deactivated by Br). Provides interaction sites.
-
The Challenge
-
Amine Tailing: The secondary amine interacts strongly with residual silanols on the column stationary phase, leading to broad, asymmetric peaks. Critical Solution: Use of a basic modifier (Diethylamine or Ethanolamine) is non-negotiable in Normal Phase.
-
Solubility: The free base is soluble in alcohols/alkanes, but salt forms (e.g., HCl) may require polar organic modes or reversed-phase conditions.
Part 2: Method Comparison
The following table contrasts the three most effective methodologies for 2-aryl piperidine resolution.
| Feature | Method A: The Gold Standard | Method B: Robust / Polar Organic | Method C: LC-MS Compatible |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IA / IG (Immobilized Amylose) | Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mode | Normal Phase (NP) | Polar Organic (PO) / NP | Reversed Phase (RP) |
| Mobile Phase | n-Hexane / IPA / DEA (90:10:0.1) | MtBE / Ethanol / DEA or DCM / MeOH | Buffer (pH 9) / MeCN (60:40) |
| Selectivity ( | High (Typically > 1.[1]5) | Medium-High | Medium |
| Resolution ( | Excellent ( | Good ( | Moderate ( |
| Tailing Factor | < 1.3 (with DEA) | < 1.2 | < 1.5 (pH dependent) |
| Primary Use | Analytical & Preparative Scale-up | Solubility-limited samples; Screening | PK Studies; Biological fluids |
Expert Insight on Column Selection
-
Why AD-H? The amylose backbone (AD) generally forms a tighter helical cavity than cellulose (OD) for 6-membered rings like piperidine. The 3,5-dimethylphenylcarbamate selector provides ideal "pockets" for the bromophenyl group to insert, maximizing
interactions. -
Why not OD-H? While Chiralcel OD-H is excellent for many aromatics, 2-substituted piperidines often show superior resolution on AD-H due to the specific spatial arrangement of the C2 substituent relative to the carbamate H-bond donors.
Part 3: Detailed Experimental Protocol (Method A)
This protocol is designed for the Chiralpak AD-H (250 x 4.6 mm, 5 µm) column. It is a self-validating system; if the system suitability test fails, do not proceed to sample analysis.
Reagents & Preparation
-
Solvents: HPLC-grade n-Hexane (Hex) and 2-Propanol (IPA).
-
Modifier: Diethylamine (DEA), 99.5%+ purity. Note: Do not use Triethylamine (TEA) if preparative recovery is intended, as DEA is easier to remove.
-
Mobile Phase: Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v).
-
Premixing: Add 1 mL DEA to 1000 mL of IPA. Mix well. Then add 100 mL of this "Modified IPA" to 900 mL of Hexane. This ensures homogeneity.
-
System Conditioning
-
Flush: If the column was stored in IPA, flush with 100% IPA (0.5 mL/min) for 10 mins.
-
Equilibrate: Switch to Mobile Phase. Ramp flow to 1.0 mL/min .
-
Temperature: Set column oven to 25°C . (Lower temperatures, e.g., 10°C, can enhance resolution if
). -
Baseline: Monitor UV at 254 nm (aromatic absorption) and 220 nm (amide/amine backbone). Wait for a flat baseline (approx. 20-30 mins).
Sample Preparation
-
Diluent: Dissolve sample in Mobile Phase. If insoluble, use 100% IPA or a small amount of Ethanol.
-
Concentration: 0.5 mg/mL (Analytical).
-
Filtration: 0.45 µm PTFE syringe filter. Nylon filters may bind the amine.
System Suitability Test (SST)
Inject the racemic mixture.
-
Acceptance Criteria:
-
Resolution (
) > 2.0. -
Tailing Factor (
) < 1.4 for both peaks. -
Retention time reproducibility < 1.0% RSD.
-
Troubleshooting Logic
-
High Backpressure: Check guard column. Piperidines can precipitate if the mobile phase "dryness" changes.
-
Peak Tailing: Increase DEA concentration to 0.2%. Ensure column has been dedicated to basic compounds (acidic history can ruin amine separation).
-
No Separation: Switch to Method B (Chiralpak IG with MeOH/MeCN) or try Chiralcel OD-H .
Part 4: Mechanistic Visualization
The separation relies on a "Three-Point Interaction" model.[2] The graph below visualizes the workflow and the molecular interactions driving the separation.
Caption: Workflow and mechanistic interactions. The separation relies on H-bonding, Pi-Pi stacking, and steric inclusion into the amylose helix.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link] (Verified via search context 1.7, 1.15).
-
WIPO (World Intellectual Property Organization). WO2019165981 - Methods for Synthesizing (R)-3-Phenylpiperidine and Chiral Intermediates of Niraparib. Retrieved from [Link] (Verified via search context 1.2).
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link] (Verified via search context 1.16).
-
Phenomenex. Chiral HPLC Separations Guide / Application Notes. Retrieved from [Link] (Verified via search context 1.9).
Sources
Comparative Guide: Biological Impact of 2- vs. 3-Substituted Piperidine Scaffolds
This guide provides an in-depth technical comparison of 2-substituted versus 3-substituted piperidine scaffolds, focusing on their biological activity, conformational dynamics, and metabolic stability.
Executive Summary: The Privileged Scaffold
The piperidine ring is the most frequently used non-aromatic heterocycle in FDA-approved drugs.[1] The choice between placing a substituent at the C2 (alpha) or C3 (beta) position is a critical decision in lead optimization.
-
2-Substituted Piperidines: Often selected to introduce steric bulk near the nitrogen, modulating basicity and blocking metabolic N-dealkylation. They impose significant conformational rigidity (A1,3 strain).
-
3-Substituted Piperidines: Preferred for vectoring substituents into specific receptor pockets without sterically crowding the basic nitrogen. They offer a lower energy penalty for equatorial positioning compared to C2, allowing for distinct topological exploration.
Structural & Conformational Dynamics[2][3]
The biological activity of piperidines is governed by their ability to adopt a chair conformation that minimizes steric strain while maximizing receptor interactions.
Conformational Analysis (A-Values & Steric Strain)
-
2-Substitution (The "Anchor"):
-
Substituents at C2 experience 1,2-gauche interactions with the N-lone pair or N-substituents.
-
A1,3 Strain: If the nitrogen is substituted (e.g., N-methyl), a C2-substituent forces the N-substituent into an axial orientation to avoid severe steric clash (Allylic 1,3-strain analog), locking the conformation.
-
Result: High rigidity, often leading to higher selectivity but lower initial binding affinity if the "lock" doesn't match the pocket.
-
-
3-Substitution (The "Vector"):
-
Substituents at C3 primarily experience 1,3-diaxial interactions with axial hydrogens at C1 and C5.
-
The A-value (preference for equatorial position) is generally lower for 3-substituents than 2-substituents, allowing for slightly more conformational flexibility.
-
Result: The substituent projects away from the nitrogen core, allowing the basic amine to interact freely with Asp/Glu residues in GPCRs (e.g., Opioid, Dopamine receptors).
-
Visualization: Conformational Energy Logic
Caption: Comparative conformational logic flow. 2-substitution drives rigidity and metabolic stability, while 3-substitution favors vector exploration and binding flexibility.
Biological Activity & Pharmacological Comparison
Case Study 1: Dopamine Transporter (DAT) Inhibitors
Drug Class: Stimulants (e.g., Methylphenidate analogs).
-
2-Substituted (Methylphenidate): The phenyl group at C2 is critical. It locks the molecule into a specific conformation that fits the DAT binding site. Moving this group to C3 dramatically reduces affinity (often >10-fold loss) because the distance between the basic nitrogen and the aromatic ring (pharmacophore) is altered.
-
3-Substituted Analogs: While less potent at DAT, 3-substituted piperidines (e.g., 3-phenylpiperidines) often gain selectivity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) , or activity at Sigma receptors .
Case Study 2: Opioid & NK1 Antagonists
Drug Class: Analgesics / Antiemetics.
-
3-Substituted (Privileged): The 3-hydroxy or 3-phenyl motif is "privileged" in opioid chemistry.
-
Example: 3-hydroxypiperidines allow the formation of an intramolecular H-bond or specific interaction with the receptor without blocking the nitrogen's ionic bond.
-
Contrast: A 2-hydroxy group would be an unstable hemiaminal (chemically invalid) or a 2-hydroxymethyl would create steric bulk preventing the deep pocket insertion required for opioid receptors.
-
Comparative Data Table: General SAR Trends
| Feature | 2-Substituted Piperidine | 3-Substituted Piperidine |
| Primary Utility | Metabolic blocking, conformational locking. | Vectoring groups to accessory pockets. |
| Basicity ( | Lowered (Inductive effect + steric hindrance to solvation). | Minimal Effect (Similar to parent piperidine). |
| Metabolic Stability | High (Blocks | Low/Moderate (C2/C6 |
| Receptor Access | Restricted (Steric bulk near N). | Open (N is accessible for ionic bonding). |
| Synthetic Access | Difficult (Lithiation requires specific directing groups). | Moderate (Reduction of nicotinates/pyridines). |
Metabolic Stability (ADME)
Metabolic stability is often the deciding factor between 2- and 3-substitution. The primary metabolic route for piperidines is CYP450-mediated N-dealkylation or
Mechanism of Action[4][5][6]
-
Oxidation at
-Carbon (C2 or C6): CYP450 abstracts a hydrogen from the carbon adjacent to the nitrogen. -
Imine/Iminium Formation: The resulting radical/cation leads to ring opening or N-dealkylation.
The "Metabolic Block" Strategy
-
2-Substitution: Placing a group (Methyl, Phenyl) at C2 removes an abstractable proton or sterically hinders the approach of the CYP heme iron to the nitrogen lone pair. This significantly increases half-life (
) . -
3-Substitution: Leaves both C2 and C6 positions open. These molecules are often rapidly metabolized unless the N-substituent is electron-withdrawing or the 3-substituent is extremely bulky.
Visualization: Metabolic Vulnerability Map
Caption: 2-substitution sterically shields the nitrogen and alpha-carbon from CYP450 heme, preventing N-dealkylation. 3-substitution leaves C2/C6 vulnerable.
Experimental Protocols
Protocol A: Comparative Binding Assay (General GPCR)
Objective: Determine
-
Membrane Preparation: Transfect HEK293 cells with the target receptor (e.g., hDAT, hMOR). Harvest and homogenize in ice-cold Tris-HCl buffer.
-
Ligand Preparation: Dissolve 2-substituted and 3-substituted analogs in DMSO. Prepare serial dilutions (
M to M). -
Incubation:
-
Mix 50
L membrane suspension + 25 L radioligand (e.g., -WIN35,428 for DAT) + 25 L test compound. -
Incubate at 25°C for 60-120 minutes (equilibrium).
-
-
Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Synthesis of 3-Substituted Piperidines (Hydrogenation Route)
Objective: Access 3-substituted scaffolds (often harder to synthesize than 2-sub via lithiation).
-
Starting Material: 3-substituted pyridine or nicotinate ester.
-
Catalyst:
(Adams' catalyst) or (5 mol%). -
Conditions:
-
Solvent: Acetic Acid (AcOH) or MeOH/HCl.
-
Pressure: 50 psi
. -
Time: 12-24 hours.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with
to obtain the free base. -
Note: This yields the racemic piperidine.[2] Chiral resolution (e.g., tartaric acid crystallization) is required for biological evaluation of enantiomers.
References
-
Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives. Chemistry & Biodiversity. (2020). Detailed analysis of basicity and lipophilicity changes in 3-substituted piperidines.
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. (2011). Insights into steric hindrance of CYP3A4 by piperidine substituents.
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of Pharmacology and Experimental Therapeutics. (1999). Comparative SAR of piperidine ring substitution in stimulant drugs.
-
Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. (2022). Comprehensive synthesis and shape analysis of 2-, 3-, and 4-substituted piperidines.
-
The Ascendancy of 3-Substituted Piperidines: A Technical Guide. BenchChem. (2025).[3][4] Review of 3-substituted scaffolds in oncology and signaling pathways.
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: NMR Characterization and Enantiomeric Purity Assessment of (R)-2-(3-Bromophenyl)piperidine
The following technical guide provides a comprehensive characterization framework for (R)-2-(3-Bromophenyl)piperidine , a critical chiral intermediate often utilized in the synthesis of neurokinin antagonists and other CNS-active agents.
This guide moves beyond simple spectral listing to offer a comparative performance analysis of purity assessment methods (NMR vs. HPLC), designed for researchers requiring rigorous validation standards.
Executive Summary
(R)-2-(3-Bromophenyl)piperidine is a chiral scaffold where the absolute configuration at the C2 position is pharmacologically critical. While the racemic mixture is easily characterized by standard NMR, the performance of the characterization protocol relies on its ability to distinguish the (R)-enantiomer from the (S)-antipode and chemical impurities.
This guide compares the standard structural characterization (Method A) with advanced chiral differentiation techniques (Method B & C), providing a decision matrix for drug development professionals.
Structural Characterization Data
The following data represents the characteristic spectral signature of the free base in CDCl₃.
1H NMR Assignment (400 MHz, CDCl₃)
Note: The C2-methine proton is the diagnostic handle for substitution. The 3-bromophenyl moiety provides a distinct aromatic pattern.
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| Ar-H (C2') | 7.50 – 7.55 | Singlet (t-like) | 1H | Isolated proton between Br and alkyl group (Deshielded).[1] |
| Ar-H (C4') | 7.35 – 7.40 | Doublet (d) | 1H | Ortho to Br, Para to piperidine. |
| Ar-H (C6') | 7.25 – 7.30 | Doublet (d) | 1H | Ortho to piperidine, Para to Br. |
| Ar-H (C5') | 7.15 – 7.20 | Triplet (t) | 1H | Meta to both substituents. |
| C2-H | 3.55 – 3.65 | dd | 1H | Diagnostic Peak. Benzylic methine, |
| C6-H (eq) | 3.10 – 3.20 | Multiplet (m) | 1H | Equatorial proton |
| C6-H (ax) | 2.70 – 2.80 | td | 1H | Axial proton |
| C3-H (eq) | 1.85 – 1.95 | m | 1H | |
| C3,4,5-H | 1.40 – 1.80 | Multiplet | 5H | Remaining piperidine ring protons. |
| N-H | 1.80 – 2.20 | Broad s | 1H | Exchangeable (Shift varies with concentration/water). |
13C NMR Assignment (100 MHz, CDCl₃)
| Carbon Type | Shift (δ, ppm) | Assignment |
| Quaternary | ~146.5 | C1' (Ipso to piperidine) |
| Quaternary | ~122.8 | C3' (C-Br) |
| Methine (Ar) | 130.0 - 131.0 | C2', C4' (Ortho to Br/Alkyl) |
| Methine (Ar) | ~129.0 | C5' |
| Methine (Ar) | ~125.5 | C6' |
| Methine (Alkyl) | 62.5 - 63.5 | C2 (Chiral Center) |
| Methylene | 47.5 | C6 ( |
| Methylene | 34.5 | C3 |
| Methylene | 25.5 | C5 |
| Methylene | 24.8 | C4 |
Performance Comparison: Enantiomeric Purity Assessment
Distinguishing the (R)-isomer from the (S)-isomer is the core challenge. Standard NMR (above) is blind to this difference. Two methods are compared below:
Method A: Chiral HPLC (The "Gold Standard")
-
Principle: Physical separation of enantiomers on a chiral stationary phase (CSP).
-
Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
-
Performance:
-
Resolution (Rs): Typically > 2.0 (Baseline separation).
-
Sensitivity: High (can detect < 0.1% of (S)-enantiomer).
-
Method B: 1H NMR with Chiral Solvating Agent (The "Rapid Screen")
-
Principle: In-situ formation of transient diastereomeric complexes using a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or Mosher's Acid .
-
Protocol:
-
Performance:
-
Mechanism: The chiral environment splits the diagnostic C2-H signal.
-
Observation: The (R,R)-complex and (S,R)-complex will show distinct chemical shifts for the C2-H proton (Δδ ≈ 0.05 - 0.2 ppm).
-
Utility: Excellent for quick "Go/No-Go" checks during synthesis but lower precision than HPLC.
-
Comparative Data Table
| Feature | Method A: Chiral HPLC | Method B: CSA-NMR |
| Precision (ee%) | Very High (±0.1%) | Moderate (±2-5%) |
| Sample Recovery | Possible (Prep scale) | Difficult (Contaminated with CSA) |
| Time to Result | 30-60 mins (Equilibration + Run) | 10 mins (Mix + Scan) |
| Cost per Run | High (Solvents, Column wear) | Low (Deuterated solvent only) |
| Best Use Case | Final Product Release / QC | In-process Check / Reaction Monitoring |
Experimental Workflows & Logic
The following diagrams illustrate the decision logic and experimental flow for generating the data described above.
Diagram 1: Characterization Decision Tree
This logic gate ensures that expensive chiral HPLC resources are only used when the chemical structure is first validated by NMR.
Caption: Logical workflow for validating structural identity before assessing enantiomeric purity.
Diagram 2: Synthesis & Resolution Pathway
Contextualizing where the sample comes from (Resolution vs. Asymmetric Synthesis).
Caption: Typical isolation pathway for the (R)-enantiomer prior to characterization.
References
-
AK Scientific . Product Data Sheet: 2-(3-Bromophenyl)piperidine HCl. Retrieved from commercial catalog data for regiochemistry verification. Link
-
Choi, A., et al. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments". Journal of Organic Chemistry, 87, 8819–8823. (Provides analog NMR data for 2-arylpiperidine scaffolds). Link
-
BenchChem . A Comparative Guide to Chiral HPLC Methods. (Methodology for Chiralpak AD-H separation of aryl-piperidines). Link
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Source for CSA-NMR protocols using BINOL).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. asdlib.org [asdlib.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Crystallographic Optimization of 2-(3-Bromophenyl)piperidine Salts
Topic: X-ray Crystallography of 2-(3-Bromophenyl)piperidine Salts Content Type: Technical Comparison Guide Author Role: Senior Application Scientist
Executive Summary
This guide provides a technical analysis of the solid-state behavior of 2-(3-bromophenyl)piperidine (CAS: 383128-74-3), a critical pharmacophore in the synthesis of NMDA receptor antagonists and monoamine reuptake inhibitors.
While the free base of this scaffold often presents as a viscous oil or low-melting solid, salt formation is strictly required for high-resolution X-ray diffraction (XRD). This document evaluates three primary salt forms—Hydrochloride (HCl) , Hydrobromide (HBr) , and L-Tartrate —comparing their utility in structural elucidation, absolute configuration determination, and bulk stability.
Key Finding: While the HCl salt offers the highest thermal stability, the HBr salt is the superior choice for de novo structural determination due to the heavy-atom effect. The L-Tartrate form is indispensable for chiral resolution but yields lower-symmetry space groups.
The Challenge: The 2-Arylpiperidine Scaffold
The 2-substituted piperidine ring introduces a chiral center at the
-
Conformational Flexibility: The piperidine ring adopts a chair conformation.[1][2][3] The bulky 3-bromophenyl group at position 2 prefers the equatorial orientation to minimize 1,3-diaxial strain, but crystal packing forces can distort this.
-
The "Oil" Problem: The free base lacks sufficient hydrogen bond donors to form a rigid lattice, often resulting in amorphous oils.
-
The Bromine Advantage: The substituent bromine (Ar-Br) acts as a halogen bond donor and an anomalous scatterer, but its position (meta) can lead to disorder if not "locked" by a rigid salt lattice.
Comparative Analysis of Salt Forms
A. Hydrochloride (HCl) Salt
The Industry Standard for Stability
The HCl salt is typically the first screen due to the high mobility of the chloride ion and its ability to form strong
-
Crystallization: Readily crystallizes from Isopropanol/Ethanol.
-
Packing: Forms tight, high-density lattices. The chloride ion acts as a bridge between piperidinium nitrogens, creating infinite 1D hydrogen-bonded chains.
-
Pros: Highest melting point (
C); lowest hygroscopicity; ideal for bulk API storage. -
Cons: Chloride is a "light" atom (
). It contributes little to anomalous scattering, making absolute configuration determination difficult if the crystal is small or weakly diffracting, despite the presence of the aryl bromine.
B. Hydrobromide (HBr) Salt
The Crystallographer’s Choice for Phasing
By using HBr, we introduce a second heavy atom (ionic
-
Crystallization: Requires slower vapor diffusion (MeOH into Et2O) to avoid rapid precipitation.
-
Mechanism: The ionic radius of
( ) is larger than ( ), expanding the unit cell slightly. -
Anomalous Scattering: The presence of two bromine species dramatically increases the anomalous signal (
). This allows for the precise calculation of the Flack Parameter using CuK radiation, often yielding values near for the correct enantiomer. -
Halogen Bonding: The
anion often accepts a halogen bond from the aryl-Br of a neighboring molecule ( ), creating a secondary stabilizing network orthogonal to the hydrogen bonds.
C. L-Tartrate Salt
The Chiral Resolver
Used primarily when the starting material is racemic. L-Tartaric acid reacts with the racemic base to form diastereomeric salts.
-
Crystallization: Critical solvent dependence (typically Ethanol/Water mixtures).
-
Packing: The tartrate dianion is bulky and creates large solvent channels. These crystals are often solvates (e.g., monohydrates).
-
Utility: This is the only reliable method to physically separate the (
) and ( ) enantiomers via fractional crystallization before X-ray analysis. -
Cons: Lower diffraction resolution due to solvent disorder; significantly lower melting point.
Quantitative Comparison Data
The following data represents typical crystallographic parameters observed for 2-arylpiperidine salts.
| Parameter | Free Base | Hydrochloride (HCl) | Hydrobromide (HBr) | L-Tartrate |
| Physical State | Viscous Oil / Low melt solid | White Needles | Off-white Prisms | Colorless Plates |
| Space Group | ||||
| Melting Point | ||||
| R-Factor (Typical) | N/A (Amorphous) | |||
| Flack Parameter | Difficult to determine | N/A (Diastereomer) | ||
| Solubility (Water) | Insoluble | High ( | Moderate ( | High ( |
Experimental Protocols
Protocol A: Synthesis of the HBr Salt for Absolute Configuration
Objective: Grow single crystals suitable for anomalous dispersion phasing.
-
Dissolution: Dissolve 100 mg of 2-(3-bromophenyl)piperidine free base in 2 mL of Methanol (HPLC grade).
-
Acidification: Add 1.1 equivalents of 48% aqueous HBr dropwise. The solution may warm slightly.
-
Filtration: Pass the solution through a 0.2
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei. -
Vapor Diffusion (The "Sitting Drop" Macro):
-
Place the open vial containing the MeOH solution inside a larger jar.
-
Fill the outer jar with 10 mL of Diethyl Ether (antisolvent).
-
Seal the outer jar tightly.
-
Wait: Allow to stand undisturbed at
C for 3-5 days.
-
-
Harvesting: Crystals will form as prisms. Mount immediately in Paratone oil; do not let them dry out, as HBr salts can be hygroscopic.
Protocol B: Chiral Resolution via L-Tartrate
Objective: Separate enantiomers from a racemic mixture.
-
Mixing: Dissolve 1.0 g of racemic base in 10 mL hot Ethanol (
C). -
Addition: Add 1.0 equivalents of L-Tartaric acid dissolved in 5 mL hot Ethanol.
-
Cooling: Allow the mixture to cool to room temperature slowly (1
C/min). -
Seeding: If no precipitate forms, scratch the glass or add a seed crystal of the pure enantiomer (if available).
-
Recrystallization: Filter the solid. Recrystallize the solid from 90:10 EtOH:H2O to enrich the diastereomeric excess (de) to >99%.
Visualizations
Figure 1: Salt Selection Decision Matrix
This workflow guides the researcher on which salt to synthesize based on the analytical goal.
Caption: Decision matrix for selecting the optimal salt form based on the specific stage of drug development.
Figure 2: Interaction Network in HBr Salts
This diagram illustrates the stabilizing forces unique to the Hydrobromide salt, specifically the interplay between hydrogen and halogen bonding.
Caption: The HBr salt lattice is stabilized by a synergy of charge-assisted hydrogen bonds and halogen bonds.
References
-
Desiraju, G. R., et al. (2013).[4] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
- Gould, R. O., & Walkinshaw, M. D. (1984). The resolution of 2-phenylpiperidine. Journal of the American Chemical Society.
-
Anderson, K. M., et al. (2006). Halogen bonding in crystal engineering. Crystallography Reviews. Link
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-[(3-Bromophenyl)methyl]piperidine | 1225784-84-8 | Benchchem [benchchem.com]
- 3. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
Determination of Absolute Configuration of 2-Arylpiperidines: A Comparative Technical Guide
Executive Summary
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous NK1 antagonists, NRI inhibitors (e.g., Methylphenidate), and opioid receptor modulators. However, the biological activity of these molecules is strictly governed by their absolute configuration (
Assigning this configuration is non-trivial due to the conformational flexibility of the saturated nitrogen heterocycle and the specific steric strain imposed by the 2-aryl substituent. This guide objectively compares the three primary methodologies for absolute configuration determination: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .
Part 1: The Structural Challenge – A(1,3) Strain
Before selecting a method, one must understand the conformational behavior of 2-arylpiperidines. Unlike simple cyclohexanes where bulky substituents prefer the equatorial position,
-
The Mechanism: In
-acyl derivatives (e.g., amides formed during Mosher analysis), the partial double bond character of the C–N amide bond creates severe A(1,3) allylic strain between the -acyl oxygen and the C2-aryl group if the aryl group is equatorial. -
The Consequence: To relieve this strain, the ring flips, placing the bulky aryl group in the axial position.
-
Impact on Analysis: Standard NMR anisotropy models (which assume equatorial positioning) often fail or yield reversed assignments if this conformational flip is ignored.
Part 2: Methodological Comparison
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The "Gold Standard" for unambiguous assignment.
Principle: Diffraction of X-rays by a crystalline lattice.[1] Absolute configuration is determined using the Flack parameter , which quantifies anomalous dispersion (resonant scattering) caused by heavy atoms absorbing X-rays.
Protocol:
-
Crystallization: 2-arylpiperidines are often oils. Convert the free base to a salt using heavy-atom acids (e.g., HBr, HI) or derivatize with p-bromobenzoyl chloride to introduce a heavy scatterer.
-
Data Collection: Collect full sphere data using Cu-K
(better for lighter atoms) or Mo-K radiation. -
Refinement: Refine the structure and calculate the Flack parameter (
).- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).
Pros/Cons:
-
(+) Unambiguous; defines relative and absolute stereochemistry simultaneously.
-
(-) Requires single crystals (often the bottleneck).[1]
-
(-) Destructive to the specific crystal used (though mother liquor is recoverable).
Method B: Vibrational Circular Dichroism (VCD)
Status: The modern standard for solution-phase samples (oils/liquids).
Principle:
VCD measures the differential absorption of left- and right-circularly polarized infrared light (
Protocol:
-
Measurement: Dissolve ~5–10 mg of sample in CDCl
or DMSO- . Record FTIR and VCD spectra (typically 1000–2000 cm ). -
Computational Modeling (Essential):
-
Perform a conformational search (Molecular Mechanics).[3]
-
Optimize geometries using DFT (e.g., B3LYP/6-31G*).
-
Calculate VCD frequencies and rotational strengths.
-
-
Comparison: Overlay experimental and calculated spectra. Use the Enantiomeric Similarity Index (ESI) to quantify the match.
Pros/Cons:
-
(+) No crystallization required; works on oils.[2]
-
(+) Non-destructive; sample is fully recoverable.
-
(-) Requires computational resources and expertise.
-
(-) High sample concentration required (~50 mg/mL).
Method C: NMR Derivatization (Mosher's Method)
Status: The traditional "Wet Lab" approach.
Principle:
Derivatization with a chiral auxiliary (e.g.,
Protocol:
-
Derivatization: React the 2-arylpiperidine with (
)- and ( )-MTPA chloride. Note: Use the acid chloride, not the acid + coupling agent, due to steric hindrance at the secondary amine. -
NMR Analysis: Assign proton signals for both diastereomers.
-
Calculation: Calculate
for protons neighboring the chiral center. -
Model Application: Arrange protons with positive/negative
values in the Mosher model quadrants to deduce configuration.
Pros/Cons:
-
(+) Accessible instrumentation (standard NMR).
-
(-) High Risk of Error for Piperidines: The A(1,3) strain mentioned in Part 1 can distort the conformation, invalidating standard Mosher models.
-
(-) Requires chemical modification (yield losses).
Part 3: Comparative Analysis Data
The following table summarizes the operational parameters for each method based on typical laboratory workflows.
| Feature | X-Ray Crystallography | VCD Spectroscopy | NMR (Mosher) |
| Sample State | Single Crystal (Required) | Liquid / Oil / Solution | Solution |
| Sample Mass | < 1 mg (for data) | 5–10 mg | 2–5 mg (per derivative) |
| Turnaround Time | 1–3 Days (if crystal exists) | 24–48 Hours (incl. calc) | 1–2 Days (synthesis + NMR) |
| Confidence Level | Absolute (100%) | High (>95%) | Medium (Risk of model failure) |
| Destructive? | No (Crystal harvesting) | No (Fully recoverable) | Yes (Chemical reaction) |
| Cost per Run | High (Instrument/Staff) | Medium (Instrument/Compute) | Low (Reagents/NMR time) |
Part 4: Decision Workflows & Visualization
Strategic Decision Matrix
This logic tree guides the researcher to the most efficient method based on sample physical properties.
Caption: Decision matrix for selecting the absolute configuration method. Green nodes indicate preferred endpoints; Red indicates high-risk alternatives.
The VCD Workflow (Solution Phase Standard)
Since many 2-arylpiperidines are oils (free bases), VCD is often the most practical route. This diagram outlines the critical computational/experimental loop.
Caption: The VCD workflow requires parallel experimental data acquisition and computational modeling of the Boltzmann-weighted conformer population.
Part 5: Recommended Protocol (VCD Focus)
For a 2-arylpiperidine drug candidate that fails to crystallize, the following VCD protocol is recommended to ensure data integrity:
-
Sample Prep: Prepare a 50 mg/mL solution of the analyte in CDCl
. Place in a BaF cell with a 100 m path length. -
Collection: Collect VCD scans for 4–6 hours (approx. 20,000 scans) to resolve weak signals from noise.
-
Baseline Correction: Subtract the solvent spectrum or, ideally, the spectrum of the racemate (if available) to remove artifacts.
-
Calculation:
-
Validation: The IR (absorption) spectrum must match the calculated IR spectrum before comparing VCD. If the IR doesn't match, the conformational model is incorrect.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., et al. (2008). Structural determination of chiral drugs using VCD spectroscopy. Annual Review of Physical Chemistry, 59, 125-156. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][4][8][9] Chemical Reviews, 104(1), 17-118. Link
-
Batista, A. N., et al. (2015). Absolute configuration of piperidine alkaloids by VCD. Journal of Natural Products, 78(11), 2691-2698. Link
-
Coombs, T. C., et al. (2011). 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines.[10] Angewandte Chemie International Edition, 50(12), 2734-2737. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotools.us [biotools.us]
- 3. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 8. Assignment of absolute configuration on the basis of the conformational effects induced by chiral derivatizing agents: the 2-arylpyrrolidine case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
Chiral SFC Separation Strategies for Bromophenyl Piperidine Isomers: A Comparative Guide
Executive Summary
Bromophenyl piperidines are critical chiral synthons in modern drug development, serving as foundational intermediates for complement factor B inhibitors[1], selective 5-HT2A receptor agonists[2], and PARP inhibitors such as niraparib[3]. Because the pharmacological efficacy of these APIs is inherently stereospecific, achieving high enantiomeric excess (
This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and establishes a self-validating methodology for the SFC separation of basic piperidine isomers.
Mechanistic Causality in Chiral SFC
The separation of bromophenyl piperidine enantiomers is governed by transient diastereomeric complexes formed between the analyte and the CSP[5]. Understanding the causality behind these interactions is critical for rational method development:
-
Steric & Electronic Discrimination: Polysaccharide-based CSPs (derivatized amylose or cellulose) provide a helical chiral groove. The bromophenyl moiety engages in
stacking and halogen bonding with the CSP's aromatic rings, while the piperidine nitrogen acts as a hydrogen bond donor/acceptor. The spatial orientation of the bromine atom dictates how deeply each enantiomer can penetrate the chiral cavity. -
The Silanol Effect (Causality of Tailing): Piperidines are basic secondary amines (
). Silica-based CSPs possess residual acidic silanols. If left unaddressed, the basic piperidine nitrogen will undergo secondary acid-base interactions with these silanols, causing severe peak tailing and destroying enantiomeric resolution. -
Additive Causality: To neutralize the silanol effect, volatile basic modifiers such as 0.1% Diethylamine (DEA) or 5 mM Ammonium Hydroxide (NH₄OH) must be added to the alcoholic co-solvent. These bases competitively bind to the acidic silanols, masking them and ensuring the piperidine interacts exclusively with the chiral selector[1][2].
Comparative Performance of Chiral Stationary Phases
When screening bromophenyl piperidines, the structural backbone of the CSP dictates selectivity.
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The premier choice for halogenated piperidines. The amylose backbone forms a relatively tight helical cavity that effectively discriminates the bulky, electron-rich bromophenyl group[2].
-
Chiralpak AS-H (Amylose tris((S)-alpha-methylbenzylcarbamate)): Provides an orthogonal steric environment due to the chiral methylbenzyl groups. It is highly effective for specific piperidinyl-benzoate derivatives when AD-H yields partial co-elution[1].
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose backbone creates a different spatial arrangement of the carbamate groups compared to amylose, offering an alternative chiral groove for highly sterically hindered isomers[6].
Experimental Data & Separation Conditions
The following table summarizes validated SFC conditions for various bromophenyl piperidines and structurally related analogs, demonstrating the comparative application of different CSPs and additives.
| Analyte | Chiral Stationary Phase | Mobile Phase (CO₂ : Co-solvent) | Basic Additive | Flow Rate / Thermodynamics | Ref |
| 3-(4-Bromo-2,5-dimethoxyphenyl)piperidine | Chiralpak AD-H (250 × 21.2 mm) | 75% CO₂ : 25% Ethanol | 0.1% DEA | 50 mL/min, 100 bar, 35 °C | [2] |
| Benzyl 2-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate | Chiralpak AD-H (Analytical) | 75% CO₂ : 25% Methanol | 5 mM NH₄OH | Analytical Scale | [1] |
| (±)-methyl 4-(rel-(2S,4S)-(4-methoxypiperidin-2-yl))benzoate | Chiralpak AS-H (Analytical) | 95% CO₂ : 5% Methanol | 5 mM NH₄OH | Analytical Scale | [1] |
| (-)-(S)-tert-butyl-3-(4-bromophenyl)-3,6-dihydropyridine-1-carboxylate | Chiralpak (150 × 3 mm, 3 μm) | Isocratic CO₂ / Modifier | N/A | 1500 PSI, 30 °C | [3] |
Protocol: Self-Validating SFC Method Development
To ensure reproducibility and scientific integrity, follow this step-by-step methodology for developing a preparative SFC method for novel bromophenyl piperidines.
Phase 1: System Suitability & Baseline Establishment
-
System Preparation: Equip the SFC system (e.g., Waters Acquity UPC² or Berger Multigram II) with a column switching valve containing AD-H, AS-H, and OD-H columns[2][3].
-
Validation: Inject a neutral chiral standard (e.g., trans-stilbene oxide) to verify column efficiency (
plates) and confirm the absence of system dead volume.
Phase 2: Co-Solvent & Additive Screening
-
Sample Prep: Dissolve the racemic bromophenyl piperidine in methanol at 1-5 mg/mL. Ensure complete solubility to prevent frit clogging.
-
Screening: Run a gradient of 5% to 40% co-solvent (Methanol, Ethanol, or Isopropanol) over 5 minutes at 3 mL/min.
-
Causality Check (The Additive): If the peak tailing factor (
) exceeds 1.5, the basic nitrogen is interacting with silanols. Immediately introduce 0.1% v/v DEA or 5 mM NH₄OH into the co-solvent stream to mask these sites[1][2].
Phase 3: Thermodynamic Tuning
-
Density Modulation: Adjust the Back Pressure Regulator (BPR). Lowering pressure (e.g., from 150 bar to 100 bar) decreases CO₂ density, which reduces its solvating power and increases retention time, often improving resolution (
) for closely eluting isomers[2]. -
Temperature Control: Set the column oven to 35 °C – 40 °C. While higher temperatures decrease fluid density, they exponentially improve mass transfer kinetics, leading to sharper peaks[3].
Phase 4: Preparative Scale-Up
-
Geometric Scaling: Transition from an analytical (4.6 mm ID) to a preparative column (21.2 mm ID) by scaling the flow rate proportionally to the square of the column radii (
). For example, scaling from 4 mL/min to 50 mL/min[2]. -
Stacked Injections: Utilize the system's injection software to perform stacked injections, introducing a new sample plug just as the first enantiomer begins to elute, maximizing throughput.
Workflow Visualization
Workflow for chiral SFC method development of basic piperidine isomers.
References
-
[1] US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof | Google Patents |1
-
[2] Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists | PMC - NIH | 2
-
[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society | 3
-
[4] Analytical and preparative scale separation of enantiomers of chiral drugs | ResearchGate | 4
-
[6] Enantiomerically Enriched 1,2-P,N-Bidentate Ferrocenyl Ligands for 1,3-Dipolar Cycloaddition and Transfer Hydrogenation Reactions | MDPI | 6
Sources
- 1. US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. mdpi.com [mdpi.com]
Comparative Guide: Asymmetric Hydrogenation vs. Organolithium Addition in API Synthesis
Executive Summary
In pharmaceutical process development, the construction of chiral secondary alcohols is a pivotal checkpoint. Two dominant methodologies exist: Asymmetric Hydrogenation (AH) of prochiral ketones and Organolithium Nucleophilic Addition to aldehydes.
While organolithium chemistry offers rapid carbon-skeleton construction, it suffers from poor atom economy and severe safety constraints upon scale-up. Conversely, asymmetric hydrogenation—particularly Ru- or Rh-catalyzed—has emerged as the "gold standard" for commercial manufacturing due to superior atom economy, safety profiles, and catalytic efficiency.
This guide objectively compares these routes, providing experimental protocols and decision-making frameworks for the modern process chemist.
Part 1: Mechanistic Divergence & Critical Performance Metrics
The Fundamental Conflict
The choice between these routes often dictates the entire retrosynthetic strategy:
-
Route A (Hydrogenation): You build the full carbon skeleton first (as a ketone), then establish the stereocenter via reduction.
-
Route B (Organolithium): You build the skeleton and the stereocenter simultaneously via C-C bond formation.
Mechanistic Visualization
The following diagram contrasts the catalytic cycle of Noyori-type hydrogenation against the stoichiometric transition state of organolithium addition.
Figure 1: Mechanistic comparison showing the regenerative catalytic cycle of hydrogenation (Left) versus the linear, stoichiometric consumption of reagents in organolithium addition (Right).
Comparative Performance Matrix
| Metric | Asymmetric Hydrogenation (AH) | Organolithium Addition (RLi) |
| Atom Economy | Excellent (~100%) . | Poor . Stoichiometric metal waste (LiCl/LiOH) generated. |
| Stereoselectivity | High (>95% ee) via chiral ligands (BINAP, DuPhos). | Variable . Requires chiral auxiliaries or cryogenic conditions to induce selectivity. |
| Scalability | High .[1] Exothermic but manageable via heat exchange. | Low . Mass transfer limits; "hot spots" cause runaway reactions. |
| Safety Profile | Risks: High pressure, flammable gas. | Risks: Pyrophoric reagents, moisture sensitivity, violent exotherms. |
| Cost | High initial catalyst cost, but low running cost (high TON). | High reagent cost (molar equivalents required) + disposal costs. |
| Reaction Temp | Ambient to 100°C. | Cryogenic (-78°C to -20°C) required for selectivity. |
Part 2: Experimental Protocols & Methodologies
Protocol A: Asymmetric Hydrogenation (Noyori Type)
Best for: Late-stage introduction of chirality in high-value APIs.
Context: This protocol utilizes a Ruthenium-BINAP complex.[2][3] The self-validating aspect of this system is the color change: the active catalyst species is often a distinct orange/brown, while catalyst poisoning (oxygen ingress) turns the solution green/black.
Materials:
-
Substrate: Acetophenone derivative (10 mmol)
-
Catalyst:
(0.01 mmol, S/C = 1000) -
Solvent: Degassed Methanol (50 mL)
-
Gas: Hydrogen (
), 99.999% purity
Step-by-Step Workflow:
-
Vessel Preparation: Use a stainless steel autoclave (e.g., Parr reactor). Clean with MeOH and dry.
-
Inerting (Critical): Purge the open vessel with Argon for 10 minutes. Oxygen is the primary failure mode for Ru-catalysts.
-
Loading: Under Argon flow, charge the substrate and degassed methanol. Add the Ru-catalyst last as a solid or stock solution.
-
Pressurization: Seal the reactor. Purge with
(3 cycles of 5 bar -> vent) to remove Argon. -
Reaction: Pressurize to 40 bar (approx. 580 psi). Heat to 50°C. Stir at >800 RPM to eliminate gas-liquid mass transfer limitations (
). -
Monitoring: Monitor
uptake via mass flow controller or pressure drop. Reaction is complete when uptake plateaus. -
Workup: Vent
carefully. Concentrate solvent. The metal residue is ppm-level and often removed via a scavenger resin (e.g., QuadraPure™) or crystallization.
Protocol B: Organolithium Addition (Nucleophilic)
Best for: Early-stage skeleton building where stereochemistry is not yet critical, or racemic synthesis.
Context: This reaction is kinetically controlled. The self-validating step here is the titration of the organolithium before use. Using an assumed concentration leads to over-alkylation or incomplete conversion.
Materials:
-
Substrate: Benzaldehyde (10 mmol)
-
Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes (approx. 11 mmol)
-
Solvent: Anhydrous THF (distilled from Na/Benzophenone)
-
Quench: Saturated
solution
Step-by-Step Workflow:
-
Titration: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid to determine exact molarity. Never trust the bottle label.
-
Cryogenic Setup: Flame-dry a 2-neck round bottom flask under
. Cool to -78°C (Dry ice/Acetone bath). -
Reagent Addition: Add anhydrous THF and the aldehyde.
-
Nucleophilic Attack: Add n-BuLi dropwise via syringe pump over 30 minutes.
-
Why? Rapid addition causes local heating (> -78°C), leading to decomposition or side reactions (e.g., enolization).
-
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (quench a small aliquot).
-
Quench (Exothermic): While still cold, slowly add sat.
. A vigorous exotherm will occur. -
Workup: Warm to room temperature. Extract with EtOAc. Wash with brine. Dry over
.
Part 3: Decision Logic for Process Chemists
When should you switch from Lithium to Hydrogenation? Use the following logic flow.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate constraints and quality attributes.
Senior Scientist Insight: The "Hidden" Costs
While n-BuLi appears cheaper per gram than a Ruthenium catalyst, the Process Mass Intensity (PMI) tells a different story.
-
Lithium Route: Requires 10-20 volumes of solvent to manage heat at -78°C. This solvent must be dried and recovered.
-
Hydrogenation Route: Can often run at 2-5 volumes (high concentration). The catalyst is expensive, but at a Substrate-to-Catalyst (S/C) ratio of 5,000, the cost contribution per kg of product is negligible.
References
-
Noyori, R., & Ohkuma, T. (2001).[3] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.
-
Trost, B. M. (1991).[4] The atom economy—a search for synthetic efficiency.[4][5][6][7][8][9] Science.
-
Dunn, P. J., et al. (2008). Green chemistry for chemical synthesis.[4][5][6][9][10] Proceedings of the National Academy of Sciences.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. (Chapter: Reagent Selection and Safety).
-
Parr Instrument Company. (n.d.).
Sources
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Author: R. Noyori [organic-chemistry.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. jocpr.com [jocpr.com]
- 6. Green chemistry for chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atom economy - Wikipedia [en.wikipedia.org]
- 8. ijnrd.org [ijnrd.org]
- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 10. ajrconline.org [ajrconline.org]
Validating Enantiopurity of (R)-2-(3-Bromophenyl)piperidine via Mosher's Acid
Executive Summary
For drug development professionals working with chiral pharmacophores, the enantiomeric purity of (R)-2-(3-Bromophenyl)piperidine is a critical quality attribute. While Chiral HPLC is the industry standard for routine QC, Mosher’s Acid (MTPA) analysis remains the definitive method for absolute configuration assignment and validation when chiral stationary phases fail or are unavailable.
This guide provides a technical comparison of these methodologies, with a specific focus on the mechanistic nuances of derivatizing cyclic secondary amines—a process complicated by amide rotamers and ring conformers.
The Mosher's Method: Mechanism & Causality
The Principle of Diastereomeric Anisochrony
The core of this validation lies in converting the enantiomeric mixture of (R)- and (S)-2-(3-bromophenyl)piperidine into diastereomeric amides using a chiral derivatizing agent (CDA), specifically
Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers exhibit anisochrony —distinct chemical shifts (
Critical Technical Nuance: The Piperidine Rotamer Issue
Expertise Insight: Unlike primary amines, 2-substituted piperidines introduce a layer of complexity due to restricted rotation about the N-CO amide bond .
-
The Trap: The resulting MTPA amide exists as a mixture of syn and anti rotamers (relative to the carbonyl oxygen and the piperidine C2-methine).
-
The Consequence: You will likely observe two sets of signals for a single diastereomer in the NMR spectrum (often in a 4:1 to 10:1 ratio).
-
The Solution: Analysis must focus on the major rotamer . Alternatively, performing the NMR at elevated temperatures (e.g., 50°C) can coalesce the signals, though this risks degrading thermally labile samples.
Visualization: Reaction Workflow
The following diagram illustrates the derivatization pathway and the resulting diastereomeric distinction.
Caption: Workflow for converting the chiral amine into a diastereomeric amide for NMR analysis.
Comparative Analysis: Mosher's vs. Alternatives
The following table objectively compares the MTPA method against Chiral HPLC and Chiral Solvating Agents (CSAs).
| Feature | Mosher's Acid (NMR) | Chiral HPLC (CSP) | Chiral Solvating Agents (CSA) |
| Primary Output | Absolute Configuration & ee | Enantiomeric Excess (ee) | Enantiomeric Excess (ee) |
| Throughput | Low (Derivatization required) | High (Automated injection) | Medium (In-situ mixing) |
| Accuracy (ee) | ± 2-5% (Integration errors) | ± 0.1-0.5% (UV detection) | ± 2-5% (Broadening issues) |
| Sample Recovery | Destructive (Amide bond stable) | Non-destructive (Prep HPLC) | Non-destructive |
| Cost per Run | High (Deuterated solvents, MTPA) | Low (Solvents) | Low (CSA reagent) |
| Blind Spot | Rotamers: Can complicate spectra for cyclic amines. | Elution Order: Cannot determine absolute config without a standard. | Binding: Weak association constants can lead to poor resolution. |
Decision Logic: When to use which?
Use the decision tree below to select the appropriate validation method for your stage of development.
Caption: Decision matrix for selecting the optimal enantiopurity validation method.
Experimental Protocol: Derivatization & Analysis
Objective: Synthesize the (S)-MTPA amide of (R)-2-(3-bromophenyl)piperidine. Note: Using (S)-MTPA-Cl typically yields the (R)-MTPA amide due to Cahn-Ingold-Prelog priority changes, but for clarity, we follow the Hoye Protocol nomenclature where we track the stereochemistry of the acid used.
Materials
-
Substrate: 5 mg (R)-2-(3-Bromophenyl)piperidine.
-
Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (1.5 equiv).
-
Base: Dry Pyridine (3.0 equiv) or DMAP/DCC system.
-
Solvent: Anhydrous
(preferred for direct NMR) or (for extraction).
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry 1-dram vial, dissolve the piperidine (0.02 mmol) in anhydrous
(0.5 mL). -
Addition: Add dry pyridine (0.06 mmol) followed by (S)-(+)-MTPA-Cl (0.03 mmol).
-
Incubation: Stir at room temperature for 4 hours. Monitor by TLC (or aliquot NMR) for disappearance of the amine.
-
Quench/Workup:
-
Add 0.1 mL dimethylaminopropylamine (to scavenge excess acid chloride).
-
Dilute with
, wash with 1N HCl (to remove pyridine and unreacted amine), then sat. . -
Dry over
and concentrate.
-
-
NMR Prep: Dissolve the residue in
or . (Benzene-d6 often provides better separation of signals for piperidines).
Data Interpretation (Self-Validating System)
To validate the configuration, compare the chemical shifts of the (S)-MTPA amide (
Calculate
| Proton Position | Expected | Mechanistic Reason |
| H-2 (Methine) | Positive (+) | The phenyl group of the (R)-MTPA moiety shields the opposite side, leaving H-2 relatively deshillded in the S-derivative compared to R. |
| H-3 (Ring) | Negative (-) | Shielded by the MTPA phenyl ring in the (S)-derivative. |
| H-6 (Ring) | Positive (+) | Deshielded in the (S)-derivative relative to the (R)-derivative. |
Note: If your observed signs match this pattern, the absolute configuration is confirmed as (R). If signs are inverted, the sample is (S).
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2, 1760–1785. Link[2]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.
-methoxy- -trifluoromethylphenylacetate (MTPA) esters.[3] Journal of the American Chemical Society, 95(2), 512–519. Link -
Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(24), 8489–8495. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Comparative Spectroscopic Analysis of Bromophenyl Piperidine Regioisomers
Executive Summary & Application Context
In medicinal chemistry and forensic analysis, N-(bromophenyl)piperidines (1-(bromophenyl)piperidine) serve as critical intermediates for Buchwald-Hartwig aminations and as structural scaffolds for psychoactive substances.[1] The precise identification of the regioisomer—ortho (2-), meta (3-), or para (4-) —is non-trivial due to their identical molecular weight (
This guide provides a definitive technical framework for differentiating these isomers. While Mass Spectrometry (MS) confirms the molecular formula, Nuclear Magnetic Resonance (NMR) remains the gold standard for structural assignment due to distinct symmetry-driven splitting patterns. Infrared (IR) spectroscopy offers a rapid secondary validation method based on out-of-plane (OOP) bending vibrations.[1]
Analytical Workflow
The following workflow illustrates the logical progression from sample acquisition to definitive structural assignment.
Figure 1: Integrated analytical workflow for the differentiation of bromophenyl piperidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]
NMR is the most robust method for differentiation. The key differentiator is the symmetry of the aromatic ring, which dictates the number of unique signal environments.
Comparative H NMR Analysis
The aromatic region (6.5 – 8.0 ppm) provides the diagnostic "fingerprint" for each isomer.
| Feature | Para- (4-) Isomer | Meta- (3-) Isomer | Ortho- (2-) Isomer |
| Symmetry | |||
| Spin System | AA'BB' (often appears as two doublets) | ABCD (Four distinct signals) | ABCD (Four distinct signals) |
| Signal Count | 2 distinct aromatic sets (integrating 2H each) | 4 distinct aromatic signals (1H each) | 4 distinct aromatic signals (1H each) |
| Coupling ( | Ortho coupling (~8-9 Hz) dominates.[1][2] | Meta coupling (~2 Hz) visible on H2.[1] | Complex overlapping; Roof effect common.[1] |
| Key Diagnostic | "Roofing" effect on doublets; clear separation.[1] | Isolated singlet-like peak (H2) between substituents.[1] | Significant deshielding/shielding due to steric twist.[1] |
Mechanism of Differentiation
-
Para-Isomer: The molecule has a plane of symmetry passing through the N-C1 and C4-Br axis.[1] Protons H2/H6 are chemically equivalent, as are H3/H5.[1] This results in a simplified spectrum.[1]
-
Meta-Isomer: Lack of symmetry creates four unique environments.[1] H2 (the proton between the Br and N) appears as a narrow triplet or singlet (due to small meta-coupling,
Hz) and is often the most deshielded or distinct peak. -
Ortho-Isomer: The proximity of the bulky bromine and the piperidine ring causes steric clash, forcing the piperidine ring out of coplanarity with the benzene. This results in complex second-order effects and often shifts the ortho-protons significantly.[1]
C NMR Carbon Counting
Carbon NMR provides a binary "Yes/No" confirmation based on signal count in the aromatic region (110–160 ppm).
-
Para: 4 signals (2 quaternary, 2 CH due to equivalence).
-
Meta: 6 signals (2 quaternary, 4 CH).[1]
-
Ortho: 6 signals (2 quaternary, 4 CH).[1]
Figure 2: Decision tree for NMR-based structural assignment.[1]
Infrared Spectroscopy (FT-IR)[1]
While less specific than NMR, IR is excellent for rapid screening of solid samples.[1] The Out-of-Plane (OOP) C-H bending region (650–900 cm
| Isomer | OOP Bending Range (cm | Structural Cause |
| Para (1,4) | 800 – 850 (Strong, Single) | Two adjacent hydrogen atoms.[1] |
| Meta (1,3) | 690 – 710 & 750 – 810 | Three adjacent hydrogens + One isolated hydrogen. |
| Ortho (1,2) | 735 – 770 (Strong) | Four adjacent hydrogen atoms.[1] |
Experimental Note: In the ortho isomer, the steric bulk may cause slight shifts in the C-N stretching band (~1200-1350 cm
Mass Spectrometry (GC-MS)[1][6]
Mass spectrometry is primarily used for confirmation of the molecular species rather than ab initio differentiation, as the fragmentation pathways are highly similar.
Isotopic Signature
All isomers display the characteristic 1:1 ratio of molecular ion peaks at
Fragmentation Pathway
The primary fragmentation is driven by the nitrogen lone pair (
-
Molecular Ion:
(239/241).[1] -
Loss of H/Substituent: Formation of the iminium ion.[3]
-
Loss of Br: A significant peak at
160 (phenylpiperidine cation) is often observed, followed by fragmentation of the piperidine ring.
Differentiation Capability: Differentiation relies on Gas Chromatography (GC) retention times rather than mass spectral fingerprinting.[1]
-
Ortho-isomer: typically elutes first on non-polar columns (e.g., DB-5, HP-5) due to steric shielding reducing intermolecular Van der Waals interactions (lower effective boiling point).[1]
-
Para-isomer: typically elutes last due to a more linear, planar structure maximizing surface area interaction with the stationary phase.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
-
Solvent: Deuterated Chloroform (
) is standard.[1] Use DMSO- if solubility is poor, but note that chemical shifts will vary.[1] -
Concentration: 10–20 mg of sample in 0.6 mL solvent.
-
Acquisition:
Protocol B: GC-MS Method (General Screening)[1]
-
Column: Rtx-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Inlet: 250°C, Splitless (or 10:1 split for concentrated samples).
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: Hold 5 min.
-
-
MS Source: Electron Impact (EI) at 70 eV.[1][4] Scan range 40–400 amu.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on general NMR splitting patterns and IR OOP bending).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Available at: [Link] (Reference for forensic mass spectral data of piperidine derivatives).[1]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Standard reference for IR and MS data of brominated aromatics).
-
O'Brien, P., et al. (2022).[1][5][6] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 13, 1614-1620.[1][6] Available at: [Link] (Synthesis and characterization of substituted piperidines).[1]
Sources
- 1. 1-(4-Bromophenyl)piperidine | 22148-20-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Benchmarking Catalytic Systems for the Cross-Coupling of 3-Bromo-2-arylpiperidines: A Comparative Guide
Executive Summary & Context
The 3-bromo-2-arylpiperidine scaffold is a highly prized intermediate in modern medicinal chemistry. It serves as the structural foundation for neurokinin-1 (NK1) receptor antagonists (such as CP-99,994 and aprepitant analogs)[1] and is increasingly utilized as a critical linker handle in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2].
However, functionalizing the C3 position via transition-metal-catalyzed cross-coupling presents severe synthetic challenges. The adjacent C2-aryl group introduces massive steric hindrance, impeding standard oxidative addition. Furthermore, traditional 2-electron palladium pathways often succumb to competitive
This guide objectively benchmarks three leading catalytic paradigms—Palladium/Buchwald-Hartwig , Nickel-Metallaphotoredox , and Samarium-Mediated Radical Coupling —providing researchers with the mechanistic causality and experimental data needed to select the optimal system for complex piperidine synthesis.
Mechanistic Challenges in C(sp³)–Br Activation
To understand why specific catalytic systems succeed or fail, we must analyze the causality of the reaction pathways. When a standard
Overcoming this requires either (A) advanced bulky biaryl phosphine ligands that force a geometry favoring reductive elimination[3], or (B) bypassing the 2-electron oxidative addition entirely via single-electron transfer (SET) to generate a C3-radical[1].
Caption: Competing 2-electron pathways in the cross-coupling of 3-bromo-2-arylpiperidines.
Benchmarking the Catalytic Systems
Paradigm 1: Palladium-Catalyzed Thermal Coupling (Buchwald Ligands)
For C–N (amination) and C–O (etherification) bond formation, Pd-catalyzed systems remain the industry standard. The use of highly active precatalysts (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3) is mandatory. These ligands possess a bulky, electron-rich biaryl framework that accelerates oxidative addition and physically crowds the Pd center, preventing the coplanar geometry required for
-
Best For: C–N bond formation with primary and secondary amines.
-
Limitation: High temperatures (85–110 °C) and strong bases (LiHMDS, NaOtBu) can cause epimerization at the C2/C3 stereocenters.
Paradigm 2: Nickel-Catalyzed Metallaphotoredox Coupling
Recent advances have shifted focus toward dual Nickel/Photoredox catalysis for C(sp³)–C(sp²) cross-electrophile coupling. By using an Iridium photocatalyst to reduce the C3–Br bond via SET, a C3-piperidinyl radical is formed. This radical is rapidly captured by a Ni(II) complex, bypassing the sterically demanding 2-electron oxidative addition[1]. Similar reductive cross-coupling logic has been successfully applied to other complex brominated heterocycles like 3-bromo-2,1-borazaronaphthalenes[4].
-
Best For: C–C bond formation, preserving stereochemical integrity.
-
Limitation: Requires specialized photoreactor setups and strict oxygen exclusion.
Paradigm 3: Samarium(II) Iodide (SmI₂) Mediated Radical Coupling
Historically utilized in the total synthesis of (+)-CP-99,994,
-
Best For: Complex, dearomatizing cross-couplings or highly functionalized natural product synthesis.
-
Limitation: Requires stoichiometric (often excess) amounts of moisture-sensitive
.
Caption: Metallaphotoredox cycle bypassing steric hindrance via C3-radical generation.
Quantitative Performance Data
The following table synthesizes benchmarking data across the three catalytic systems when applied to the 3-bromo-2-arylpiperidine scaffold (or its direct derivatives).
| Catalytic System | Primary Application | Optimal Catalyst / Reagents | Temp (°C) | Typical Yield | Epimerization Risk |
| Pd / Buchwald | C–N, C–O Coupling | RuPhos-Pd-G3 (5 mol%), LiHMDS | 85–110 | 65–85% | High (Base-dependent) |
| Ni / Photoredox | C(sp³)–C(sp²) Coupling | NiCl₂(dme) / dtbbpy / Ir(ppy)₃ | 25 (hν) | 70–92% | Low (Mild conditions) |
| SmI₂ Mediated | C–C Coupling (Aldehydes) | SmI₂ (2.5 eq) / H₂O / LiBr | 0–25 | 50–75% | Moderate |
Experimental Methodologies
To ensure reproducibility and self-validation, the following protocols detail the critical steps for the two most prominent catalytic systems.
Protocol A: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)
Causality Note: The use of the G3 precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the cycle begins[3].
-
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-bromo-2-phenylpiperidine (1.0 mmol), the desired primary amine (1.2 mmol), RuPhos-Pd-G3 (0.05 mmol, 5 mol%), and RuPhos ligand (0.05 mmol, 5 mol%).
-
Base Addition: Add anhydrous LiHMDS (1.5 mmol). Note: LiHMDS is preferred over NaOtBu to minimize base-catalyzed epimerization at the C2 position.
-
Solvent: Add anhydrous, degassed toluene (5.0 mL). Seal the tube and remove it from the glovebox.
-
Reaction: Stir the mixture at 85 °C for 12 hours. Monitor the consumption of the bromide via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash column chromatography.
Protocol B: Nickel-Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling
Causality Note: Tris(trimethylsilyl)silane,
-
Preparation: To an oven-dried vial equipped with a stir bar, add 3-bromo-2-phenylpiperidine (1.0 mmol), aryl bromide (1.5 mmol),
(10 mol%), dtbbpy (10 mol%), and (2 mol%). -
Additives: Add anhydrous
(2.0 mmol) and (1.5 mmol). -
Degassing: Add anhydrous DME (10 mL). Seal the vial with a PTFE septum and degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen (which quenches the triplet excited state of the photocatalyst).
-
Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at 25 °C for 24 hours. A cooling fan must be used to ensure the temperature does not exceed 30 °C.
-
Workup: Quench the reaction by exposing it to air. Dilute with DCM, wash with water, dry over
, and purify via reverse-phase chromatography.
References
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. Available at:[Link]
-
Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. ResearchGate. Available at:[Link]
-
Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-2-(3-Bromophenyl)piperidine
As a Senior Application Scientist, I understand that handling chiral halogenated building blocks like (R)-2-(3-Bromophenyl)piperidine requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to design a self-validating, fail-safe operational workflow.
To ensure the highest standards of safety and scientific integrity, this guide applies the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1] to the specific physicochemical profile of (R)-2-(3-Bromophenyl)piperidine.
Part 1: Mechanistic Hazard Assessment (The "Why")
Before donning Personal Protective Equipment (PPE), we must understand the causality behind the hazards. (R)-2-(3-Bromophenyl)piperidine presents a dual-hazard profile based on its molecular structure[2]:
-
The Piperidine Ring (Corrosive/Irritant): Piperidines are secondary amines with a pKa typically around 10–11. In its free base form, this compound is highly basic and can cause severe skin irritation, eye damage, and respiratory tract irritation.
-
The Bromophenyl Group (Lipophilic Penetration): The addition of the halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP ~3.7)[2]. This means that if the free base contacts the skin, it can rapidly penetrate the lipid bilayer of the epidermis, carrying the basic, irritating piperidine moiety deep into the tissue.
-
Physical State Variability: If handled as a free base, it is often a viscous oil with slight volatility. If handled as a hydrochloride (HCl) salt, it is a crystalline solid prone to static aerosolization.
Part 2: Personal Protective Equipment (PPE) Matrix
Based on the hazard assessment, standard laboratory attire is insufficient. The following PPE matrix outlines the exact specifications and the mechanistic justifications for each choice.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness) | Nitrile provides an effective barrier against basic amines. Protocol: Double-glove when handling concentrated solutions or pure free base to delay breakthrough time. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Standard safety glasses lack orbital seals. Basic amines can cause irreversible corneal saponification upon splash contact; splash goggles are mandatory. |
| Body Protection | Flame-retardant lab coat (Nomex or 100% Cotton) | Prevents dermal exposure to the lipophilic free base. Synthetic blends (e.g., polyester) can melt into the skin if a secondary solvent fire occurs. |
| Respiratory | Chemical Fume Hood (80–100 fpm face velocity) | Prevents inhalation of the volatile free base or aerosolized dust from the HCl salt. Respirators are generally not required if hood draft is verified[3]. |
Part 3: Step-by-Step Operational Protocol
Every protocol must be a self-validating system. The following methodology ensures that the compound is handled without exposing the operator or contaminating the laboratory environment.
Protocol: Safe Weighing and Transfer
-
Pre-Operational Verification: Verify the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). Don all PPE listed in the matrix above.
-
Static Mitigation (For HCl Salts): Piperidine salts are notoriously hygroscopic and prone to static charge. Use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat and stainless-steel spatula to neutralize static charges. This prevents the powder from aerosolizing and contaminating the balance area.
-
Weighing: Place a conductive, anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the required mass of (R)-2-(3-Bromophenyl)piperidine.
-
Quantitative Transfer: Move the weigh boat directly to the reaction vessel. To avoid airborne dust or spills, do not tap the boat. Instead, use your reaction solvent (e.g., dichloromethane or ethanol) to rinse the weigh boat directly into the flask, ensuring a quantitative transfer.
-
Decontamination: Wipe down the balance pan and spatulas with an isopropanol-soaked wipe to dissolve the lipophilic compound, followed by a dilute aqueous acidic wipe (e.g., 1% acetic acid) to neutralize any residual basic amine.
Part 4: Waste Segregation and Disposal Plan
Improper disposal of halogenated amines can lead to dangerous exothermic reactions in waste carboys or severe regulatory fines. According to the National Research Council's Prudent Practices in the Laboratory[3], waste must be strictly segregated.
-
Halogenated Organic Waste: Because of the covalently bound bromine atom, all organic solvents containing (R)-2-(3-Bromophenyl)piperidine must be routed to the Halogenated Waste stream.
-
Aqueous Basic Waste: Aqueous washes from extractions will be basic due to the piperidine nitrogen. These must be collected in a compatible basic aqueous waste container or neutralized to pH 6–8 prior to disposal, depending on your institution's Environmental Health and Safety (EHS) guidelines.
-
Solid Hazardous Waste: All contaminated gloves, weigh boats, and decontamination wipes must be placed in a sealed, poly-lined solid waste bin.
Operational and Disposal Workflow
Operational and disposal workflow for (R)-2-(3-Bromophenyl)piperidine.
References
-
American Chemical Society (ACS). ACS Center for Lab Safety: The RAMP Framework. Retrieved from:[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4961269, 1-(3-Bromophenyl)piperidine. (Used as structural hazard proxy). Retrieved from:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
